molecular formula C10H10N2O4 B1600924 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 85160-84-5

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B1600924
CAS No.: 85160-84-5
M. Wt: 222.2 g/mol
InChI Key: YKXZRZGZJZYBBH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXZRZGZJZYBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443099
Record name 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
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Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85160-84-5
Record name 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
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Record name 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
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Record name 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Foundational & Exploratory

2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Section 1: Introduction and Molecular Identity

The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[1][2] Within this class, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one (henceforth referred to as DMNB) is a compound of interest for researchers exploring structure-activity relationships, particularly how the introduction of a nitro group and gem-dimethyl substituents on the core structure influences its properties and potential applications.

This guide serves as a comprehensive technical resource for scientists and drug development professionals, detailing the core physicochemical properties of DMNB. It provides not only established data but also outlines the requisite experimental frameworks for properties that require empirical determination, grounding theoretical knowledge in practical, verifiable methodology.

Caption: Chemical structure of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

Section 2: Core Physicochemical Data

The fundamental identifiers and properties of DMNB are summarized below. This data is critical for sample sourcing, molecular calculations, and safety assessments.

PropertyValueSource(s)
IUPAC Name 2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one[3]
Synonym(s) 2,2-dimethyl-6-nitro-2h-benzo[b][3]oxazin-3(4h)-one[3]
CAS Number 85160-84-5[3]
Molecular Formula C₁₀H₁₀N₂O₄[3]
Molecular Weight 222.20 g/mol [3]
Physical Form Solid
InChI Key YKXZRZGZJZYBBH-UHFFFAOYSA-N[3]
SMILES CC1(C)OC2=C(NC1=O)C=C(C=C2)=O[3]
Melting Point Analysis

The melting point is a crucial indicator of a compound's purity. A sharp, well-defined melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden this range. While a specific, experimentally determined melting point for DMNB is not available in the surveyed literature, the value can be readily determined empirically. For context, the parent compound lacking the dimethyl and nitro groups, 2H-1,4-Benzoxazin-3(4H)-one, has a reported melting point of 173-175 °C.[4]

Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the DMNB sample is completely dry and finely powdered. A small amount of the powder is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[6]

  • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent, more precise measurements.

  • Accurate Measurement: Using a fresh sample, heat the apparatus to about 20°C below the approximate melting point found in the previous step.

  • Heating Rate: Decrease the rate of heating to 1-2°C per minute as the expected melting point is approached.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the finding.

Solubility Profile

A compound's solubility in various solvents is fundamental for its application in synthesis, purification, and biological assays. Specific quantitative solubility data for DMNB is not published. However, its molecular structure—containing a polar nitro group and a lactam function, alongside a nonpolar aromatic ring and methyl groups—suggests a predictable solubility pattern. It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderately soluble in solvents like acetone and methanol, and poorly soluble in water and nonpolar solvents like hexanes. The parent compound, 2H-1,4-benzoxazin-3(4H)-one, is reported to be soluble in methanol at 25 mg/mL.[4]

Protocol for Qualitative Solubility Determination:

  • Solvent Selection: Prepare vials containing 1 mL of a range of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexanes).

  • Sample Addition: Add approximately 1-2 mg of DMNB to each vial.

  • Observation at Room Temperature: Agitate the vials (e.g., using a vortex mixer) for 1-2 minutes and observe. Record whether the compound is soluble, partially soluble, or insoluble.

  • Heating: For vials where the compound is not fully soluble, gently warm the mixture to observe if solubility increases with temperature.

  • Classification: Classify the solubility based on observation (e.g., >10 mg/mL = soluble; 1-10 mg/mL = sparingly soluble; <1 mg/mL = insoluble).

Section 3: Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation of DMNB rely on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg DMNB in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) Filter Filter into NMR Tube Prep->Filter Acquire1D Acquire 1D Spectra (¹H, ¹³C) Filter->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D If needed for complex regions Process Fourier Transform, Phase & Baseline Correction Acquire1D->Process Acquire2D->Process Integrate Integrate ¹H Signals, Peak Pick ¹³C Signals Process->Integrate Analyze Correlate 2D Data Assign Resonances Integrate->Analyze Final Final Structure Confirmation Analyze->Final

Caption: A generalized workflow for NMR-based structural analysis of DMNB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.

  • ¹H NMR: The proton NMR spectrum of DMNB is expected to show distinct signals:

    • A singlet integrating to 6 protons for the two equivalent methyl groups (gem-dimethyl).

    • Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group will significantly deshield adjacent protons, pushing them downfield.

    • A broad singlet for the N-H proton of the lactam, which may be exchangeable with D₂O.[7]

  • ¹³C NMR: The carbon NMR spectrum will provide information on all 10 carbon atoms:

    • Signals for the two methyl carbons.

    • A signal for the quaternary carbon bearing the methyl groups.

    • Six distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly influenced.

    • A signal for the carbonyl carbon (C=O) of the lactam, typically in the 160-180 ppm region.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Accurately weigh 5-10 mg of DMNB and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a vial.[8]

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube.[8]

  • Instrumentation: Place the NMR tube in the spectrometer's magnet.[9]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity and high resolution.

  • Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. If necessary for unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Characteristic Absorptions:

    • ~3200 cm⁻¹: N-H stretching of the secondary amide (lactam).

    • ~1680 cm⁻¹: C=O stretching of the lactam carbonyl group. This is a strong, characteristic peak.

    • ~1520 and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro (NO₂) group, respectively. These are typically very strong absorptions.

    • ~1600, ~1480 cm⁻¹: C=C stretching within the aromatic ring.

    • ~1250 cm⁻¹: C-O-C asymmetric stretching of the ether linkage in the oxazine ring.

Protocol for FTIR Data Acquisition (KBr Pellet Method):

  • Sample Preparation: Weigh approximately 1-2 mg of DMNB and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Thoroughly grind and mix the DMNB and KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.[10]

  • Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the infrared spectrum.

  • Analysis: Identify the key absorption bands and correlate them to the functional groups in the DMNB structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural confirmation.[11]

  • Expected Observations:

    • Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI), a prominent peak corresponding to the molecular weight of DMNB (m/z = 222.20) is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₀H₁₀N₂O₄) with high accuracy.[2]

    • Fragmentation: Under EI conditions, fragmentation is likely. Common fragmentation pathways could include the loss of a methyl group (M-15), loss of NO₂ (M-46), or cleavage of the oxazine ring.

Protocol for Mass Spectrometry Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of DMNB (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion or through a chromatographic system like LC-MS or GC-MS.[12]

  • Ionization: Select an appropriate ionization method (e.g., ESI for LC-MS or EI for GC-MS).

  • Mass Analysis: The generated ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Section 4: Safety and Handling

Proper handling of DMNB is essential to ensure laboratory safety.

  • Hazards: The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is also considered toxic to aquatic life with long-lasting effects.

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

    • Prevent release into the environment.

  • Storage: Store in a tightly sealed container in a cool, dry place at ambient temperatures.[3]

Section 5: Conclusion

This guide provides a detailed overview of the key physical and chemical identifiers for 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. While foundational data such as molecular weight and formula are well-established, other critical properties like melting point and solubility require empirical determination. The provided protocols offer robust, self-validating methodologies for researchers to obtain this data. The predicted spectroscopic signatures and the corresponding analytical workflows serve as a reliable framework for confirming the identity and purity of DMNB, ensuring the integrity of subsequent research and development activities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72757, 2H-1,4-benzoxazin-3(4H)-one. PubChem. Retrieved from [Link]

  • El-Din, H. S. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • University of Babylon. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • Syahbanari, N. B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (2002). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Delhi Technological University. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Stephen F. Austin State University. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

An In-Depth Technical Guide to 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Introduction and Core Structure

2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Benzoxazinone derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3] The specific compound of interest features a dimethyl substitution at the 2-position, which can enhance steric bulk and influence binding interactions, and a nitro group at the 6-position, a strong electron-withdrawing group that can modulate the electronic properties and metabolic stability of the molecule.

The core structure, a 2H-benzo[b][1]oxazin-3(4H)-one, is a bicyclic system formed by the fusion of a benzene ring and a 1,4-oxazine-3-one ring. The substituents on this core are critical for determining the compound's specific biological and chemical characteristics.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of 2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.20 g/mol
CAS Number 85160-84-5
Appearance Solid
SMILES String CC1(C)Oc2ccc(cc2NC1=O)=O
InChI Key YKXZRZGZJZYBBH-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one typically involves a multi-step process. A plausible and commonly employed synthetic route is the cyclization of a substituted aminophenol with an appropriate electrophile.

Key Precursor: 2-Amino-5-nitrophenol

The synthesis logically begins with the preparation of the key intermediate, 2-amino-5-nitrophenol. This precursor contains the necessary amino and hydroxyl groups in the correct ortho orientation for the subsequent cyclization, as well as the required nitro group on the benzene ring. The synthesis of 2-amino-5-nitrophenol can be achieved from 2-aminophenol through a process of protection, nitration, and deprotection/hydrolysis.[4][5] A common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-methylbenzoxazole, which is then nitrated and subsequently hydrolyzed to yield the desired 2-amino-5-nitrophenol.[5][6]

Cyclization to Form the Benzoxazinone Ring

The final and critical step is the formation of the 1,4-oxazin-3-one ring. This is typically achieved by reacting 2-amino-5-nitrophenol with a suitable three-carbon electrophile that will introduce the gem-dimethyl group at the 2-position and the carbonyl group at the 3-position. A highly effective reagent for this transformation is 2-bromo-2-methylpropanoyl bromide.

The reaction mechanism involves an initial N-acylation of the amino group of 2-amino-5-nitrophenol by the acyl bromide. This is followed by an intramolecular nucleophilic substitution, where the phenolic oxygen attacks the carbon bearing the bromine atom, leading to ring closure and the formation of the desired 2,2-dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-nitrophenol

  • This protocol is based on established methods for the synthesis of this key intermediate.[4]

  • Cyclocondensation-Nitration: o-Aminophenol and urea are reacted in a suitable solvent. This is an integrated step that combines cyclocondensation and nitration to form the intermediate 6-nitrobenzoxazolone.

  • Hydrolysis: The resulting 6-nitrobenzoxazolone is then subjected to hydrolysis under optimal conditions to yield 2-amino-5-nitrophenol (ANP).

Step 2: Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 2-amino-5-nitrophenol in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of 2-bromo-2-methylpropanoyl bromide in the same solvent to the cooled mixture.

  • Allow the reaction to stir at 0-5 °C for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The crude product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization, to afford the pure 2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one.

Synthesis Workflow Diagram

SynthesisWorkflowaminophenol2-Aminophenolintermediate16-Nitrobenzoxazoloneaminophenol->intermediate1Cyclocondensation/Nitrationreagent1Urea / Nitrating Agentanp2-Amino-5-nitrophenolintermediate1->anpHydrolysisreagent2Hydrolysisfinal_product2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-oneanp->final_productN-Acylation &Intramolecular Cyclizationreagent32-Bromo-2-methylpropanoyl bromidePyridine

Caption: Synthetic pathway for 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

Potential Applications and Biological Activity

The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Anticancer Potential

Several studies have highlighted the anticancer properties of benzoxazinone derivatives.[2][7] The mechanisms of action are varied but can include the inhibition of cell proliferation and the induction of apoptosis. Some benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA, a key proto-oncogene, by inducing the formation of G-quadruplex structures in its promoter region.[7] The presence of the nitro group in 2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one may enhance its potential as an anticancer agent, as nitroaromatic compounds are known to exhibit cytotoxic effects.

Antimicrobial Activity

The benzoxazinone core is also associated with antimicrobial activity.[1] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The specific substitutions on the benzoxazinone ring are crucial in determining the spectrum and potency of antimicrobial action.

Other Pharmacological Activities

The versatility of the benzoxazinone structure has led to the exploration of its derivatives for a range of other therapeutic applications. These include roles as platelet aggregation inhibitors, anti-inflammatory agents, and inhibitors of various enzymes.[3][8]

Logical Pathway for Biological Activity

BiologicalActivitycompound2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-oneinteractionBinding/Interactioncompound->interactiontargetBiological Target(e.g., c-Myc Promoter, Bacterial Enzyme)target->interactiondownstreamDownstream Cellular Effectsinteraction->downstreamModulation ofTarget FunctionoutcomePharmacological Outcomedownstream->outcomeLeads to

Caption: Conceptual pathway from chemical structure to pharmacological effect.

Conclusion

2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one is a compound with significant potential for further investigation in drug discovery and materials science. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of possible biological activities. This guide provides a foundational understanding of this molecule, offering a starting point for researchers and developers interested in exploring the promising class of benzoxazinone derivatives.

References

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). [Source not further specified].
  • Synthesis of 2H-benzo[b][1]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.

  • Chemistry of biologically active benzoxazinoids. (1996). Phytochemistry, 43(3), 551-559.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences, 259, 118252.
  • Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applic
  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988).
  • Synthesis of 2-amino-5-nitrophenol by two step process. (2007).
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). Molecules, 27(19), 6528.
  • 2-Amino-5-Nitrophenol. (n.d.). PubChem. Retrieved from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(11), 3465.
  • Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. (2022). Scientific Reports, 12(1), 12753.

An Inquiry into 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one: A Compound Awaiting Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals: This communication addresses the current state of scientific knowledge regarding the specific chemical entity 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one (CAS Number: 85160-84-5). Despite its cataloging and availability from chemical suppliers, a comprehensive review of the scientific literature reveals a significant gap in the detailed characterization and biological evaluation of this specific molecule.

While the broader class of benzoxazinones, the heterocyclic scaffold to which this compound belongs, has been the subject of considerable research, information directly pertaining to the 2,2-dimethyl-6-nitro substituted variant is conspicuously absent from peer-reviewed publications. This technical overview, therefore, serves not as a guide to its established properties, but as a call to the scientific community to investigate this potentially valuable yet uncharacterized molecule.

The Benzoxazinone Scaffold: A Foundation of Diverse Bioactivity

The benzoxazinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] These include, but are not limited to:

  • Anticancer: Various benzoxazinone analogs have demonstrated cytotoxic effects against a range of cancer cell lines.[2]

  • Antimicrobial: The scaffold has been explored for its potential as antibacterial and antifungal agents.

  • Anti-inflammatory: Certain derivatives have shown promise in modulating inflammatory pathways.

  • Antiviral: The benzoxazinone structure has been a template for the development of antiviral compounds.

This well-established biological potential of the parent scaffold suggests that 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one could possess interesting pharmacological properties worthy of investigation.

Physicochemical Properties: What We Know

Based on its chemical structure, we can infer some basic physicochemical properties of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

PropertyValueSource
CAS Number 85160-84-5Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₀N₂O₄Chemical Supplier Catalogs
Molecular Weight 222.20 g/mol Chemical Supplier Catalogs
Appearance Solid (predicted)General knowledge of similar compounds
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.General knowledge of similar compounds

Uncharted Territory: The Need for Experimental Data

To unlock the potential of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, a systematic experimental investigation is required. The following areas represent critical knowledge gaps that need to be addressed:

Chemical Synthesis and Characterization:

While general methods for the synthesis of benzoxazinones are documented, a specific, optimized, and high-yielding protocol for 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is not available in the literature. A robust synthetic route would be the first step towards enabling further studies.

Following a successful synthesis, comprehensive structural elucidation is paramount. This would involve a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present, such as the carbonyl (C=O) and nitro (NO₂) groups.

  • Mass Spectrometry (MS): To determine the precise molecular weight and to study its fragmentation pattern, which can provide further structural confirmation.

Biological Evaluation:

A thorough screening of the biological activities of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is the logical next step. Based on the known activities of the benzoxazinone class, the following assays would be of high interest:

  • Cytotoxicity Assays: To assess the compound's potential as an anticancer agent, its half-maximal inhibitory concentration (IC₅₀) should be determined against a panel of human cancer cell lines.

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi would establish its potential as an antimicrobial agent.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further investigation into the underlying molecular mechanism would be crucial for its development as a therapeutic agent.

A Call to Action

The lack of specific data for 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one presents a unique opportunity for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The synthesis and subsequent biological and pharmacological characterization of this compound could lead to the discovery of a novel therapeutic agent with a unique activity profile. We encourage the scientific community to take up this challenge and illuminate the properties of this currently enigmatic molecule. The path from a catalog number to a well-understood chemical entity with potential therapeutic value is paved with rigorous and innovative research.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The landscape of pharmacological research is perpetually expanding, with novel molecular entities continuously emerging as potential therapeutic agents. Among these, the benzoxazinone scaffold has garnered considerable interest due to its diverse and potent biological activities. This guide focuses on a specific, yet under-investigated, member of this family: 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one . While direct experimental evidence elucidating its precise mechanism of action remains to be published, this document serves as an in-depth technical guide, postulating a putative mechanism based on a comprehensive analysis of structurally related compounds and the influence of its unique chemical moieties. Our objective is to provide a robust scientific framework to stimulate and guide future research endeavors aimed at unlocking the therapeutic potential of this promising molecule.

Molecular Profile of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Before delving into its potential biological activities, it is imperative to understand the key structural features of the molecule .

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.20 g/mol
CAS Number 85160-84-5
Structure A benzoxazinone core with a gem-dimethyl group at the 2-position and a nitro group at the 6-position.

The presence of the gem-dimethyl group is known to enhance metabolic stability and can influence the molecule's conformation, potentially improving its binding affinity to biological targets.[1][2] The nitro group , an electron-withdrawing moiety, can significantly modulate the electronic properties of the aromatic ring, which may be crucial for its interaction with specific enzymes or receptors.

Postulated Mechanisms of Action: A Synthesis of Evidence

Based on the established activities of analogous benzoxazinone derivatives, we propose two primary, and potentially interconnected, mechanisms of action for 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one: anticancer and anti-inflammatory activities.

Putative Anticancer Activity: A Multi-pronged Assault on Malignancy

The benzoxazinone scaffold is a recurring motif in a multitude of potent anticancer agents.[3][4] We hypothesize that 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one may exert its anticancer effects through one or more of the following pathways:

  • Inhibition of the PI3K/mTOR Signaling Pathway: Several 4-phenyl-2H-benzo[b][5][6]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K/mTOR, a critical pathway for cancer cell growth and survival.[7] The specific substitutions on the benzoxazinone core are crucial for this activity. The electron-withdrawing nature of the nitro group in our target molecule could play a significant role in its interaction with the kinase domain of these enzymes.

  • Induction of Apoptosis via CDK9 Inhibition: Recent studies have highlighted 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives as selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[8] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[8]

  • DNA Damage and Autophagy: Some 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been shown to induce DNA damage and autophagy in tumor cells. While our molecule of interest does not contain a triazole moiety, the inherent reactivity of the nitroaromatic group could potentially contribute to DNA damage under certain physiological conditions.

Proposed Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_drug 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one cluster_pathways Cellular Targets & Pathways Drug Compound PI3K_mTOR PI3K/mTOR Pathway Drug->PI3K_mTOR CDK9 CDK9 Drug->CDK9 DNA DNA Damage Drug->DNA CellCycleArrest Cell Cycle Arrest PI3K_mTOR->CellCycleArrest Inhibition Apoptosis Apoptosis CDK9->Apoptosis Induction DNA->Apoptosis Induction Autophagy Autophagy DNA->Autophagy Induction

Caption: Putative anticancer signaling pathways of the target compound.

Postulated Anti-inflammatory Mechanism: Modulating the Oxidative Stress Response

Chronic inflammation is a key driver of numerous diseases. Benzoxazinone derivatives have demonstrated promising anti-inflammatory properties.[9][10] We propose that 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one may mitigate inflammation through the following mechanism:

  • Activation of the Nrf2-HO-1 Signaling Pathway: A series of 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to significantly activate the Nrf2-HO-1 pathway.[10] This pathway plays a pivotal role in the cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1). The electrophilic nature of the nitro group could potentially interact with Keap1, a negative regulator of Nrf2, leading to Nrf2 activation.

Proposed Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_drug 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one cluster_pathway Cellular Pathway Drug Compound Keap1 Keap1 Drug->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Degradation HO1 HO-1 Nrf2->HO1 Activation AntioxidantGenes Antioxidant Genes Nrf2->AntioxidantGenes Activation Inflammation Inflammation HO1->Inflammation Inhibition AntioxidantGenes->Inflammation Inhibition

Caption: Postulated anti-inflammatory mechanism via the Nrf2-HO-1 pathway.

Experimental Protocols for Mechanism Validation

To validate the aforementioned hypotheses, a series of well-defined experiments are essential. The following protocols provide a starting point for investigating the mechanism of action of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and apoptotic effects of the compound on various cancer cell lines.

Methodology:

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cell lines (e.g., A549, MCF-7, HeLa) in 96-well plates.

    • Treat cells with increasing concentrations of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one for 24, 48, and 72 hours.

    • Add MTT solution and incubate.

    • Solubilize formazan crystals and measure absorbance to determine cell viability.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with the compound at its IC50 concentration.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

  • Western Blot Analysis for Key Signaling Proteins:

    • Treat cancer cells with the compound and prepare cell lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key proteins in the PI3K/mTOR (p-Akt, p-mTOR) and CDK9 (p-Ser2-RNAPII, Mcl-1) pathways.

    • Use appropriate secondary antibodies and detect signals using chemiluminescence.

Experimental Workflow for Anticancer Activity

anticancer_workflow Start Start: Cancer Cell Lines MTT MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Annexin V/PI Staining (Apoptosis) ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant WesternBlot Western Blot (Protein Expression) ProteinLevels Analyze Protein Levels WesternBlot->ProteinLevels IC50->Apoptosis IC50->WesternBlot End End: Elucidate Anticancer Mechanism ApoptosisQuant->End ProteinLevels->End

Caption: Workflow for investigating the in vitro anticancer activity.

In Vitro Anti-inflammatory Activity Assessment

Objective: To investigate the compound's ability to modulate inflammatory responses in a cellular model.

Methodology:

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Culture murine macrophage cells (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) in the presence or absence of the compound.

    • Collect the cell culture supernatant.

    • Use the Griess reagent to measure the concentration of nitrite, an indicator of NO production.

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

    • Treat LPS-stimulated macrophages with the compound.

    • Isolate total RNA and synthesize cDNA.

    • Perform qRT-PCR to measure the mRNA expression levels of Nrf2, HO-1, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Immunofluorescence for Nrf2 Nuclear Translocation:

    • Grow cells on coverslips and treat with the compound.

    • Fix and permeabilize the cells.

    • Incubate with an anti-Nrf2 primary antibody followed by a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of Nrf2 using fluorescence microscopy.

Concluding Remarks and Future Directions

This technical guide has laid out a scientifically grounded, albeit putative, framework for the mechanism of action of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. The proposed anticancer and anti-inflammatory activities, based on the established pharmacology of the benzoxazinone scaffold and the influence of its specific substituents, offer exciting avenues for future research. The experimental protocols detailed herein provide a clear roadmap for validating these hypotheses.

Further investigations should also explore other potential mechanisms, such as direct enzyme inhibition, given the broad range of activities reported for this class of compounds.[11][12] Ultimately, a comprehensive understanding of the structure-activity relationships of nitro- and dimethyl-substituted benzoxazinones will be crucial for the rational design of novel and more potent therapeutic agents. The journey to fully elucidate the mechanism of action of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is just beginning, and it is a path that holds significant promise for the future of drug discovery.

References

  • Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. (2023, October 28). ScienceOpen. Retrieved January 22, 2026, from [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018, March 22). PubMed. Retrieved January 22, 2026, from [Link]

  • The gem-Dimethyl Effect Revisited. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

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  • Synthesis and Screening of some benzoxazinone derivatives. (2019, August 25). Journal of Drug Delivery and Therapeutics. Retrieved January 22, 2026, from [Link]

  • Joint action of benzoxazinone derivatives and phenolic acids. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4- benzoxazin-3(4H). (2025, January 20). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Discovery of 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. (2022, August 5). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020, October 1). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Discovery of 4-phenyl-2H-benzo[b][5][6]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019, September 15). PubMed. Retrieved January 22, 2026, from [Link]

  • 2,2-Dimethyl-7-nitro-2H-benzo[b][5][6]oxazin-3(4H)-one. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]

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  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

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  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and synthesis of novel benzoxazinone compounds, a class of heterocyclic scaffolds that continue to capture the attention of medicinal chemists. Our journey will traverse the foundational principles of benzoxazinone chemistry, delve into modern synthetic strategies, and illuminate the path from rational design to the identification of potent biological activity. We will eschew rigid templates in favor of a narrative that mirrors the scientific process itself—from conceptualization to validation.

The Benzoxazinone Core: A Privileged Scaffold in Medicinal Chemistry

Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring.[1][2] The inherent structural features of the benzoxazinone nucleus have established it as a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][4][5] The versatility of this scaffold lies in its synthetic tractability, allowing for the introduction of various substituents to modulate its physicochemical properties and biological effects.[6][7]

The following diagram illustrates the core structures of 1,3-benzoxazin-4-one and 1,4-benzoxazin-3-one, two of the most explored isomers in medicinal chemistry.

Benzoxazinone_Core_Structures cluster_13 1,3-Benzoxazin-4-one cluster_14 1,4-Benzoxazin-3-one 1,3-Benzoxazin-4-one 1,3-Benzoxazin-4-one 1,4-Benzoxazin-3-one 1,4-Benzoxazin-3-one

Caption: Core chemical structures of 1,3-Benzoxazin-4-one and 1,4-Benzoxazin-3-one.

Strategic Approaches to the Synthesis of Novel Benzoxazinones

The synthesis of the benzoxazinone core and its derivatives is a well-explored area of organic chemistry, with numerous methods developed to achieve high yields and selectivity.[1] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes: The Foundation

Historically, the synthesis of benzoxazinones has relied on the cyclization of anthranilic acid derivatives.[1][8] This foundational approach remains relevant due to its simplicity and the commercial availability of a wide array of substituted anthranilic acids.

A general workflow for this classical approach is depicted below:

Classical_Synthesis_Workflow Start Substituted Anthranilic Acid Acylation Acylation with Acid Chloride/Anhydride Start->Acylation Introduces R group Cyclization Cyclodehydration Acylation->Cyclization Forms intermediate Product 2-Substituted-4H-3,1-benzoxazin-4-one Cyclization->Product Ring closure

Caption: Generalized workflow for the classical synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol provides a representative example of the classical synthesis.

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Triethylamine

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Acylation: To a solution of anthranilic acid (1 eq.) and triethylamine (1.1 eq.) in chloroform at 0 °C, add benzoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclodehydration: The crude N-benzoyl anthranilic acid can be cyclized by heating with a dehydrating agent such as acetic anhydride or by using a milder reagent like 2,4,6-trichloro-1,3,5-triazine with catalytic triphenylphosphine.[9]

  • Purification: Purify the resulting 2-phenyl-4H-3,1-benzoxazin-4-one by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the final product by NMR and mass spectrometry.

Modern Catalytic Methodologies

Recent advancements in organic synthesis have introduced more efficient and versatile methods for constructing the benzoxazinone scaffold.[9][10] Transition-metal-catalyzed reactions, in particular, have enabled the synthesis of complex benzoxazinone derivatives that were previously difficult to access.

Palladium-Catalyzed Carbonylative Coupling: A notable modern approach involves the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides.[9] This method utilizes paraformaldehyde as a solid and stable source of carbon monoxide, offering a practical alternative to using gaseous CO.

Palladium_Catalyzed_Synthesis Substrate N-(o-bromoaryl)amide Product Substituted Benzoxazinone Substrate->Product Carbonylative Cyclization Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product CO_Source Paraformaldehyde (CO source) CO_Source->Product

Caption: Schematic of Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones.

This catalytic cycle offers excellent functional group tolerance and generally provides good to excellent yields, making it a powerful tool for library synthesis in drug discovery programs.[9]

Structure-Activity Relationship (SAR) Studies: Decoding Biological Activity

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. For benzoxazinone derivatives, SAR studies have provided critical insights into the structural requirements for various biological activities.[6][11][12]

Key Structural Modifications and Their Impact

Systematic modifications of the benzoxazinone scaffold have revealed that the nature and position of substituents on both the benzene ring and at the 2-position significantly influence biological potency and selectivity.[6][13]

Table 1: Influence of Substituents on Biological Activity

Position of SubstitutionSubstituent TypeObserved Biological EffectReference
Benzene RingElectron-withdrawing groupsOften enhances anticancer and antimicrobial activity.[4][6]
Benzene RingElectron-donating groupsCan modulate anti-inflammatory properties.[5][8]
2-PositionAromatic/Heteroaromatic ringsCrucial for interactions with enzyme active sites (e.g., α-chymotrypsin).[6]
2-PositionAliphatic chainsCan influence lipophilicity and cell permeability.[13]
N-3 PositionAlkylation/ArylationCan alter the planarity and hydrogen bonding capacity of the molecule.[2]

Preliminary SAR studies on α-chymotrypsin inhibitors indicated that the presence of substituents on the benzene ring can reduce inhibitory potential, while a fluoro group on a phenyl substituent at the 2-position increases inhibitory potential.[6]

Biological Evaluation: From In Vitro Assays to In Vivo Models

The journey of a novel benzoxazinone compound from synthesis to a potential drug candidate involves a rigorous cascade of biological evaluations.

Primary Screening: Identifying Hits

Initial screening typically involves a battery of in vitro assays to assess the compound's activity against a specific target or a panel of cell lines.

Workflow for Primary Biological Screening:

Screening_Workflow Synthesis Synthesized Benzoxazinone Library InVitro In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) Synthesis->InVitro Hit_ID Hit Identification (IC50 / MIC determination) InVitro->Hit_ID SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the primary biological screening of a novel compound library.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of novel benzoxazinone derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Novel benzoxazinone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the benzoxazinone compounds and a positive control (e.g., Doxorubicin) in the growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Anticancer Activity of Novel Benzoxazinone Derivatives

Derivative ClassCancer Cell LineActivity Metric (IC₅₀ in µM)Reference
Amino Quinazolinone/BenzoxazinoneHepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10 µM[4]
Nitro-Substituted BenzoxazinoneHeLa (Cervical)~28.54% cell viability (at a fixed concentration)[4]

Future Directions and Perspectives

The field of benzoxazinone research continues to evolve, with ongoing efforts to develop more selective and potent therapeutic agents. Future directions will likely focus on:

  • Target-based design: Utilizing computational tools to design benzoxazinone derivatives that specifically interact with a desired biological target.

  • Hybrid molecules: Combining the benzoxazinone scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity.[8]

  • Exploration of new biological targets: Screening benzoxazinone libraries against a wider range of diseases to uncover novel therapeutic applications.

The inherent versatility and proven biological relevance of the benzoxazinone scaffold ensure its continued importance in the landscape of drug discovery. The synthetic strategies and evaluation protocols outlined in this guide provide a robust framework for researchers to contribute to this exciting and impactful field.

References

  • A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives - Benchchem. 4

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI.

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. 14

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed.

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed.

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  • Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud - PubMed.

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  • Synthesis of Novel Benzoxazinone Compounds as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors - Taylor & Francis.

  • Synthesis and Screening of some benzoxazinone derivatives - Journal of Drug Delivery and Therapeutics.

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control - MDPI.

  • Synthesis and Screening of some benzoxazinone derivatives.

  • Full article: Synthesis of Novel Benzoxazinone Compounds as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors - Taylor & Francis Online.

  • Chemistry of biologically active benzoxazinoids - PubMed.

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF - ResearchGate.

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs - Mongolia Journals Online.

  • Benzoxazinone synthesis - Organic Chemistry Portal.

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - ResearchGate.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PubMed.

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - MDPI.

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.

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Potential therapeutic targets of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for Novel Benzoxazinone Derivatives

Authored by: Gemini, Senior Application Scientist

Preamble: The Enigmatic Potential of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one and the Broader Benzoxazinone Class

The specific compound, 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one, represents a novel chemical entity with, as of this writing, no publicly available data on its biological activity or molecular targets. However, the core scaffold to which it belongs, the benzoxazinones, is a well-established pharmacophore with a rich history in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This guide, therefore, uses the benzoxazinone scaffold as a representative model to delineate a comprehensive, multi-stage workflow for the identification and validation of therapeutic targets for novel compounds of this class. The principles and methodologies outlined herein are directly applicable to the investigation of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.

Part 1: The Strategic Framework for Target Discovery

The journey from a novel compound to a validated therapeutic target is a systematic process of hypothesis generation and rigorous testing. Our approach is multi-pronged, integrating computational, biochemical, and cellular methodologies to build a robust body of evidence. This workflow is designed to be iterative, with findings from each stage informing the next.

In Silico Target Prediction: The Computational First Pass

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into the potential protein targets of a novel benzoxazinone. This initial screening phase helps to prioritize experimental efforts.

1.1.1. Molecular Docking and Pharmacophore Modeling

Molecular docking simulates the binding of a small molecule (our benzoxazinone derivative) to the three-dimensional structure of a protein target. By screening a library of known protein structures, we can identify those with binding sites that are sterically and electrostatically favorable for our compound. Pharmacophore modeling, a complementary approach, identifies the essential 3D arrangement of functional groups in our molecule that are responsible for its biological activity and searches for proteins that recognize this pharmacophore.

Experimental Protocol: In Silico Target Prediction
  • Ligand Preparation:

    • Generate a 3D conformation of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

  • Target Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should be curated to include proteins from pathways implicated in inflammation, pain, and cancer, given the known activities of other benzoxazinones.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Molecular Docking:

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding sites of each protein in the library.

    • Rank the potential targets based on their docking scores, which estimate the binding affinity.

  • Pharmacophore Modeling:

    • If a small set of active benzoxazinone analogs is available, generate a common feature pharmacophore model.

    • Screen a database of protein structures (e.g., PharmMapper) with the generated pharmacophore to identify potential targets.

  • Analysis and Prioritization:

    • Cross-reference the top hits from both docking and pharmacophore screening.

    • Prioritize targets that are druggable and have a known role in disease pathology.

Phenotypic Screening: From Cellular Effects to Molecular Clues

Phenotypic screening involves testing the compound's effect on whole cells or organisms without a preconceived notion of its target. This unbiased approach can uncover unexpected biological activities and provide clues to the underlying mechanism of action.

1.2.1. High-Content Imaging and Cellular Assays

High-content imaging platforms can simultaneously assess the impact of a compound on multiple cellular parameters, such as cell morphology, proliferation, apoptosis, and the subcellular localization of specific proteins. A broad-based cellular assay panel can quickly identify the "cellular fingerprint" of our novel benzoxazinone.

Experimental Protocol: High-Content Cellular Phenotyping
  • Cell Line Selection:

    • Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., A549 for lung cancer, RAW 264.7 for inflammation, SH-SY5Y for neurobiology).

  • Compound Treatment:

    • Plate the cells in multi-well plates and treat with a concentration range of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.

  • Staining and Imaging:

    • After a suitable incubation period, fix the cells and stain with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., DAPI for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Use automated image analysis software to quantify a wide array of cellular features (e.g., nuclear size, mitochondrial membrane potential, cell shape).

  • Data Analysis:

    • Compare the phenotypic profile of the treated cells to a reference library of compounds with known mechanisms of action to identify potential similarities.

Part 2: Target Identification and Deconvolution

The insights gained from in silico and phenotypic screening guide this next phase, where we employ more direct methods to pinpoint the molecular target(s) of our compound.

Affinity-Based Methods: Fishing for the Target

Affinity chromatography is a powerful technique for isolating the binding partners of a small molecule from a complex biological sample, such as a cell lysate.

2.1.1. Immobilization and Pull-Down

The core principle involves immobilizing our benzoxazinone derivative onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Ligand Immobilization:

    • Synthesize an analog of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one with a linker arm suitable for conjugation to activated agarose beads.

    • Couple the analog to the beads following the manufacturer's protocol.

  • Lysate Preparation:

    • Prepare a native cell lysate from a responsive cell line identified in the phenotypic screen.

  • Affinity Pull-Down:

    • Incubate the lysate with the affinity matrix.

    • Wash the matrix extensively to remove non-specific binders.

    • Elute the bound proteins using a denaturing buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

"Omics" Approaches: A Global View of Cellular Perturbations

Transcriptomics, proteomics, and phosphoproteomics provide a global snapshot of the cellular changes induced by our compound. These unbiased approaches can reveal the signaling pathways and cellular processes that are most significantly affected, thereby pointing towards the upstream molecular target.

2.2.1. RNA-Seq and Differential Gene Expression Analysis

RNA sequencing (RNA-Seq) allows us to quantify the entire transcriptome of a cell. By comparing the gene expression profiles of treated and untreated cells, we can identify genes that are up- or down-regulated by our compound. This can provide valuable clues about the affected signaling pathways.

Experimental Protocol: Transcriptomic Profiling by RNA-Seq
  • Sample Preparation:

    • Treat a responsive cell line with 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one at a concentration that elicits a clear phenotypic effect.

    • Isolate total RNA from treated and control cells.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the isolated RNA.

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly altered by the compound treatment.

    • Use pathway analysis tools (e.g., GSEA, DAVID) to identify enriched biological pathways and processes.

Part 3: Target Validation: Confirming the Hit

Once a putative target has been identified, it is crucial to validate that it is indeed the protein responsible for the observed biological effects of the compound.

Biochemical and Biophysical Validation: Proving Direct Engagement

These methods aim to demonstrate a direct, physical interaction between the compound and the purified target protein.

3.1.1. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

SPR measures the binding of a ligand to a target immobilized on a sensor chip in real-time, providing kinetic information (kon and koff) and the dissociation constant (KD). ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters (ΔH, ΔS) and the binding stoichiometry.

Experimental Protocol: Biophysical Validation by SPR
  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one over the sensor surface.

    • Measure the change in the refractive index, which is proportional to the amount of bound compound.

  • Data Analysis:

    • Fit the binding data to a suitable model to determine the kinetic and affinity constants.

Cellular Validation: Linking Target to Phenotype

The final step is to demonstrate that the engagement of the identified target by our compound is responsible for the observed cellular phenotype.

3.2.1. Genetic Manipulation: Knockdown and Knockout

Using techniques like RNA interference (siRNA) or CRISPR/Cas9-mediated gene editing, we can reduce or eliminate the expression of the target protein in our model cell line. If the cells lacking the target protein are no longer responsive to our compound, it provides strong evidence that the protein is the relevant target.

Experimental Protocol: Cellular Validation by CRISPR/Cas9 Knockout
  • gRNA Design and Cloning:

    • Design and clone guide RNAs (gRNAs) targeting the gene of the putative target protein into a Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the gRNA/Cas9 vector into the responsive cell line.

    • Select for cells that have successfully integrated the vector.

  • Validation of Knockout:

    • Verify the knockout of the target protein by Western blot or qPCR.

  • Phenotypic Assay:

    • Treat the knockout and wild-type cells with 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one and perform the relevant phenotypic assay.

    • A loss of compound activity in the knockout cells validates the target.

Visualizations

Target_Discovery_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation In Silico Prediction In Silico Prediction Affinity Chromatography Affinity Chromatography In Silico Prediction->Affinity Chromatography Phenotypic Screening Phenotypic Screening Omics Profiling Omics Profiling Phenotypic Screening->Omics Profiling Biophysical Validation Biophysical Validation Affinity Chromatography->Biophysical Validation Cellular Validation Cellular Validation Omics Profiling->Cellular Validation Validated Target Validated Target Biophysical Validation->Validated Target Cellular Validation->Validated Target Novel Compound Novel Compound Novel Compound->In Silico Prediction Novel Compound->Phenotypic Screening

Caption: A multi-phase workflow for the identification and validation of novel therapeutic targets.

Conclusion

The path to elucidating the therapeutic targets of a novel chemical entity like 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is a meticulous and multi-faceted endeavor. By systematically integrating computational, biochemical, and cellular approaches, researchers can build a compelling case for a specific mechanism of action. The workflow presented in this guide provides a robust framework for navigating this complex process, ultimately paving the way for the development of novel and effective therapeutics based on the benzoxazinone scaffold.

References

  • S. N. Pandeya, S. Smitha, M. Jyoti, S. K. Sridhar. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46. [Link]

  • M. A. A. El-Sayed, A. M. El-Naggar, N. S. A. M. Khalil, A. E.-G. E. Amr. (2018). Synthesis, biological evaluation and molecular docking of novel benzoxazinone and quinazolinone derivatives as antimicrobial and cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1478-1489. [Link]

Navigating the Unknowns: A Technical Guide to the Safety and Toxicity Profile of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine class, a scaffold of significant interest in medicinal chemistry. However, the presence of a nitroaromatic moiety necessitates a thorough evaluation of its safety and toxicity profile. This technical guide synthesizes the currently available safety data, places it within the broader toxicological context of its chemical class, and identifies critical knowledge gaps. It provides a framework for researchers to understand the potential hazards, implement appropriate safety protocols, and design a comprehensive toxicological evaluation. While specific experimental data on this compound is scarce, this guide offers an in-depth analysis based on established principles of toxicology and chemical safety.

Introduction: A Molecule of Interest and Caution

2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one (CAS No. 85160-84-5) is a derivative of the 1,4-benzoxazine core structure. The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2] This suggests that the title compound may also possess significant bioactivity.

However, the molecule also incorporates a nitroaromatic group. This functional group is a well-known structural alert for potential toxicity. Nitroaromatic compounds are associated with a range of adverse effects, including mutagenicity and carcinogenicity, often mediated through the metabolic reduction of the nitro group to reactive intermediates.[3][4] Therefore, a comprehensive understanding of the safety profile of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is paramount for any research or development activities. This guide serves to collate the known information and provide a scientifically grounded perspective on its potential hazards.

Physicochemical and Chemical Identity

A clear identification of the substance is the foundation of any safety assessment. The key identifiers and properties of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one are summarized below.

PropertyValueReference(s)
CAS Number 85160-84-5
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.20 g/mol
Appearance Solid
SMILES String CC1(C)Oc2ccc(cc2NC1=O)=O
InChI Key YKXZRZGZJZYBBH-UHFFFAOYSA-N

Hazard Identification and GHS Classification

Based on available safety data sheets from chemical suppliers, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one has the following GHS classifications. It is important to note that this classification may be based on limited data and structural analogy rather than comprehensive experimental testing.

Hazard ClassHazard StatementGHS PictogramReference(s)
Skin Irritation (Category 2)H315: Causes skin irritation.GHS07[5]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.GHS07[5]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.GHS07[5]
Hazardous to the aquatic environment, long-term hazard (Category 2)H411: Toxic to aquatic life with long lasting effects.GHS09

Toxicological Profile: Integrating Known Data and Structural Alerts

A comprehensive toxicological profile for this specific compound is not available in the public domain. Therefore, this section combines the known hazards with the predicted toxicity based on its chemical structure.

Localized Effects: Irritation

The compound is classified as a skin and eye irritant.[5] Direct contact with the solid or solutions is likely to cause redness, inflammation, and pain. Inhalation of the dust may lead to respiratory tract irritation.[5] The causality for this is likely due to the chemical reactivity of the molecule with biological tissues, a common feature of many functionalized aromatic compounds.

Potential Systemic Toxicity: The Nitroaromatic Concern

The most significant toxicological concern arises from the nitroaromatic moiety. The toxicity of many nitroaromatic compounds is linked to their metabolic activation via nitroreduction.[6][7] This process, often carried out by cytochrome P450 reductases and other enzymes, can proceed through a series of highly reactive intermediates.

Nitroaromatic Bioactivation General metabolic pathway for nitroaromatic compounds. Parent Nitroaromatic Compound (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻˙) Parent->Radical 1e⁻ reduction Radical->Parent O₂ Nitroso Nitroso Derivative (R-NO) Radical->Nitroso 1e⁻ reduction ROS Reactive Oxygen Species (ROS) Radical->ROS O₂⁻˙ Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine 2e⁻ reduction Adducts Covalent Adducts (DNA, Protein) Hydroxylamine->Adducts Electrophilic Attack

Caption: General metabolic pathway for nitroaromatic compounds.

This pathway illustrates two primary mechanisms of toxicity:

  • Redox Cycling: The nitro anion radical can react with molecular oxygen to regenerate the parent compound and produce superoxide radicals. This redox cycling can lead to a state of oxidative stress, damaging cellular components.[6]

  • Covalent Binding: Further reduction can lead to the formation of nitroso and hydroxylamine intermediates. These are electrophilic species that can form covalent adducts with nucleophilic sites on proteins and DNA, potentially leading to mutagenicity and carcinogenicity.[4][7]

Given these well-established mechanisms, it is prudent to handle 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one as a potential mutagen and/or carcinogen until experimental data proves otherwise.

Ecotoxicity

The compound is classified as toxic to aquatic life with long-lasting effects. This indicates that the substance is not readily biodegradable and can persist in the environment, posing a risk to aquatic ecosystems. Releases into the environment should be strictly avoided.

Data Gaps and a Proposed Tiered Testing Strategy

The current safety profile is based on minimal data. For any meaningful drug development or extensive research application, a significant amount of toxicological data is missing. A tiered, systematic approach to generating this data is recommended.

Identified Data Gaps
  • Acute Toxicity: No oral, dermal, or inhalation LD₅₀ data is available.

  • Genotoxicity: No data from standard assays (e.g., Ames test, micronucleus assay, chromosomal aberration test) exists.

  • Sub-chronic and Chronic Toxicity: No repeated dose toxicity studies have been reported.

  • Carcinogenicity: No long-term carcinogenicity bioassays have been conducted.

  • Reproductive and Developmental Toxicity: No data is available.

  • Metabolism and Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of the compound is unknown.

Proposed Experimental Workflow

The following workflow outlines a logical progression for a comprehensive safety assessment.

Toxicity Testing Workflow Proposed tiered workflow for toxicological evaluation. cluster_tier1 Tier 1: In Vitro & Acute Assessment cluster_tier2 Tier 2: In Vivo & Repeated Dose cluster_tier3 Tier 3: Chronic & Specialized Endpoints Ames Bacterial Reverse Mutation Assay (Ames Test) InVitroMicro In Vitro Mammalian Cell Micronucleus Test Ames->InVitroMicro AcuteOral Acute Oral Toxicity (e.g., OECD 423) InVitroMicro->AcuteOral InVivoMicro In Vivo Mammalian Erythrocyte Micronucleus Test AcuteOral->InVivoMicro DoseRange 28-Day Repeated Dose Toxicity Study InVivoMicro->DoseRange Chronic Chronic Toxicity / Carcinogenicity Study DoseRange->Chronic Repro Reproductive/Developmental Toxicity Screening Chronic->Repro Start Compound Start->Ames

Caption: Proposed tiered workflow for toxicological evaluation.

  • Tier 1: Initial screening should focus on genotoxicity using in vitro methods like the Ames test and a mammalian cell micronucleus assay. An acute oral toxicity study would establish the initial dose ranges for further studies.

  • Tier 2: If the compound is not genotoxic in vitro, an in vivo micronucleus test should be performed to confirm. A 28-day repeated dose study in a relevant species (e.g., rat) will identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Tier 3: Based on the results of the previous tiers and the intended use of the compound, long-term chronic toxicity/carcinogenicity studies and reproductive toxicity studies may be required.

Safe Handling and Emergency Procedures

Given the known hazards and potential for severe toxicity, stringent safety measures are required.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat. For operations with a high potential for dust generation, consider additional protective clothing.

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved particulate respirator.

Engineering Controls
  • Work in a well-ventilated laboratory.

  • For weighing or other operations that may generate dust, use a chemical fume hood or a ventilated balance enclosure.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

First Aid Measures
  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

The safety and toxicity profile of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is currently incomplete. The available data identifies it as a skin, eye, and potential respiratory irritant, as well as an environmental hazard for aquatic life. The presence of a nitroaromatic functional group serves as a significant structural alert for potential genotoxicity and carcinogenicity through metabolic activation. Researchers and drug development professionals must handle this compound with appropriate caution, assuming it may have these more severe toxicities until robust experimental data demonstrates otherwise. The tiered testing strategy outlined in this guide provides a roadmap for a comprehensive safety evaluation necessary for any further development.

References

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Nitro-Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a nitro group at the 6-position of this scaffold has been identified as a critical determinant for potent pharmacological activity, particularly in the realm of infectious diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 6-nitro-benzoxazinone derivatives, synthesizing data from chemical synthesis, biological screening, and computational studies. We will explore the causal relationships behind molecular design choices, detail validated experimental protocols for assessing bioactivity, and present data-driven insights for researchers in drug discovery and development.

Introduction: The Benzoxazinone Core and the Strategic Importance of the 6-Nitro Moiety

Benzoxazinones are bicyclic compounds containing a benzene ring fused to an oxazine ring.[3] Depending on the arrangement of the heteroatoms and the carbonyl group, they exist in several isomeric forms, with 1,3-benzoxazin-4-ones and 1,4-benzoxazin-2-ones being of significant pharmacological interest.[3] These scaffolds are implicated in a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4]

The addition of a nitro group (NO₂) at the 6-position of the benzoxazine core is a key synthetic modification. The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the entire molecule. This modification has been particularly successful in the development of potent antitubercular agents. Its importance is highlighted by the analogous 8-nitrobenzothiazinones (BTZs), a highly effective class of antimycobacterials where the nitro group is essential for their mechanism-based activation.[5] This guide will focus on elucidating how modifications to other positions on the 6-nitro-benzoxazinone scaffold modulate its biological efficacy.

G compound 6-Nitro-benzoxazinone (Prodrug) dpre1 DprE1 Enzyme (Mycobacterium tuberculosis) compound->dpre1 Enters Active Site activated Nitroso Intermediate (Reactive Species) dpre1->activated Reductive Activation inactivated Inactivated DprE1 (Covalent Adduct) dpre1->inactivated activated->dpre1 Covalent Binding inhibition Cell Wall Synthesis Inhibition inactivated->inhibition Leads to

Caption: Proposed mechanism of action via DprE1 enzyme inhibition.

Key SAR Insights

The potency of 6-nitro-benzoxazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic and aromatic rings.

  • The Benzoxazinone Core: Comparative studies have shown that the 1,4-benzoxazin-2-one core is generally superior for antitubercular activity compared to its 1,4-benzoxazin-3-one bioisostere. In one study, the 3-one derivatives displayed significantly lower antimycobacterial activity, suggesting that the placement of the carbonyl and heteroatoms is critical for target engagement. [6]* Substitutions at Position 3: Attaching known antitubercular pharmacophores at this position can dramatically enhance potency. For instance, derivatives incorporating an isoniazid-like moiety have demonstrated exceptionally low Minimum Inhibitory Concentrations (MICs), in some cases surpassing the reference drug itself. [7]This hybrid-drug approach is a validated strategy for overcoming resistance and improving efficacy.

  • The Essentiality of the 6-Nitro Group: The nitro group is consistently found to be critical for high potency. Its replacement with other groups often leads to a significant loss of activity. This underscores its role in the bioactivation mechanism required for enzyme inhibition. The electron-withdrawing nature of the nitro group also enhances the electrophilic character of the heterocyclic ring, which can contribute to non-covalent interactions within the target's active site. [8]

Table 1: SAR Summary of 6-Nitro-benzoxazinone Derivatives Against M. tuberculosis H37Rv
Compound ID Core Scaffold R¹ (Position 3) R² (Other) MIC (μg/mL) Key Insight
REF-1 1,4-Benzoxazin-2-one-H6-NO₂0.6 - 4.0 [6]Baseline activity of the core scaffold.
1a 1,4-Benzoxazin-3-one-H6-NO₂32 - 64 [6]The 3-one isomer shows significantly reduced activity.
2b 1,4-Benzoxazin-2-one-CH₂-NH-Isoniazid6-NO₂0.125 - 0.25 [7]Hybridization with a known drug dramatically increases potency.
3c 1,4-Benzoxazin-2-one-CH₂-Ph6-NO₂2.5A simple benzyl group provides moderate activity.
4d 1,4-Benzoxazin-2-one-H6-NH₂> 100Replacing the nitro group with an amino group abolishes activity.

General Antimicrobial and Anticancer SAR

While the primary focus has been on antitubercular applications, 6-nitro-benzoxazinone derivatives also exhibit broader biological activities.

  • General Antibacterial/Antifungal Activity: The antimicrobial properties against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans are strongly influenced by two factors: the electrophilic character of the heterocyclic nitrogen and the overall lipophilicity of the molecule. [8]The 6-nitro group strongly enhances the electrophilic nature of the scaffold, making it a favorable feature for broad-spectrum activity. Increased lipophilicity through other aromatic substituents can further enhance activity by improving cell membrane penetration. [8]* Anticancer Activity: Related nitro-benzoxazinones have been evaluated for their anticancer potential. For instance, a series of 7-nitro-2-aryl-4H-benzo[d]o[6][7]xazin-4-ones demonstrated good in vitro activity against the HeLa cancer cell line. [3][9]In these series, the nature of the aryl substituent at the 2-position was a key determinant of potency, highlighting the importance of this position for generating diverse biological activities.

Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible.

General Synthesis of 6-Nitro-Benzoxazinone Derivatives

The synthesis of the core scaffold typically begins with a commercially available, appropriately substituted anthranilic acid.

Protocol: Synthesis of 2-Aryl-6-nitro-4H-1,3-benzoxazin-4-one

  • Starting Material: Begin with 5-nitroanthranilic acid.

  • Acylation: In a round-bottom flask, dissolve 5-nitroanthranilic acid in a suitable solvent such as pyridine.

  • Cyclization: Add an appropriate aroyl chloride (e.g., benzoyl chloride) dropwise to the solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture into ice-cold water. The solid precipitate is collected by filtration.

  • Purification: Wash the crude product with a dilute HCl solution followed by water to remove residual pyridine. Recrystallize the solid from a suitable solvent like ethanol to yield the pure 2-aryl-6-nitro-4H-1,3-benzoxazin-4-one. [9]

G cluster_workflow General Synthetic Workflow start 5-Nitroanthranilic Acid + Aroyl Chloride reaction Cyclization Reaction (in Pyridine) start->reaction 1. React workup Precipitation (Ice Water) reaction->workup 2. Quench purification Filtration & Recrystallization workup->purification 3. Isolate end_product Pure 6-Nitro-Benzoxazinone Derivative purification->end_product 4. Purify

Caption: A typical workflow for the synthesis of benzoxazinone derivatives.

Protocol: Antimycobacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Growth Assessment: After incubation, a resazurin-based indicator (e.g., AlamarBlue) is added to each well. [10]The plates are re-incubated for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator from blue (no growth) to pink (growth). [10]Streptomycin or Isoniazid are used as positive controls.

Protocol: Intracellular Activity in a Macrophage Model

Evaluating activity against intracellular Mtb is critical, as this is the bacterium's pathogenic niche.

  • Cell Culture: Differentiated THP-1 human macrophages are seeded in 96-well plates.

  • Infection: Macrophages are infected with luciferase-expressing Mtb H37Rv at a specific multiplicity of infection (MOI) for several hours. [5]Extracellular bacteria are then washed away.

  • Compound Treatment: The infected macrophages are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 3 days at 37°C in a 5% CO₂ atmosphere.

  • Lysis and Readout: The macrophages are lysed, and the intracellular bacterial viability is quantified by measuring the luminescence generated by the bacterial luciferase. [5]The intracellular MIC is the concentration that inhibits luminescence by ≥90%.

Conclusion and Future Directions

The 6-nitro-benzoxazinone scaffold is a validated starting point for the development of potent antimicrobial agents, especially against M. tuberculosis. The SAR is well-defined, with key takeaways being:

  • The 6-nitro group is paramount for potent activity, likely due to its role in a bioreductive activation mechanism.

  • The 1,4-benzoxazin-2-one core is generally superior to the 3-one isomer for antitubercular efficacy.

  • Position 3 is a prime site for modification, and hybridizing the scaffold with other known pharmacophores is a highly effective strategy.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. This includes modifying substituents to enhance solubility and metabolic stability while retaining potency. Furthermore, exploring this scaffold against other therapeutic targets, such as resistant bacterial strains and different cancer types, represents a promising avenue for expanding the therapeutic utility of this versatile chemical class.

References

  • Di Sarno, V., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. PubMed, [Link].

  • Kandeel, M., et al. (2022). Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines that Act as RAGE Inhibitors. MDPI, [Link].

  • Zampieri, D., et al. (2017). Antimycobacterial Activity of New 1,4-Benzoxazine-2-One Derivatives and Its 2-(Arylamino). MDPI, [Link].

  • Kuhn, B., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ResearchGate, [Link].

  • Kuhn, B., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PMC - NIH, [Link].

  • Gontijo, J., et al. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI, [Link].

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, [Link].

  • Hechenleitner, A. A. W., et al. (2009). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. ResearchGate, [Link].

  • Bari, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[6][7]xazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central, [Link].

  • Kumar, P., & Kumar, A. (2014). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, [Link].

  • Sharma, P., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed, [Link].

  • Yar, M., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH, [Link].

Sources

Methodological & Application

Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Streamlined, Two-Stage Protocol for the Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is strategically divided into two primary stages: (1) the preparation of the key intermediate, 2-amino-5-nitrophenol, from o-aminophenol and urea, and (2) the subsequent acylation and intramolecular cyclization to yield the final benzoxazinone product. This guide is designed for researchers in organic synthesis, drug development, and chemical research, offering in-depth mechanistic explanations, step-by-step instructions, safety protocols, and troubleshooting advice to ensure a reproducible and efficient synthesis.

Introduction and Strategic Overview

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[3] The title compound, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, serves as a valuable intermediate for further functionalization, particularly through the reduction of its nitro group to an amine, enabling the exploration of novel chemical space.[4]

The synthetic approach detailed herein is designed for efficiency and reliability. It eschews more hazardous or lower-yielding traditional methods for preparing the crucial 2-amino-5-nitrophenol intermediate.[2][5] Instead, we adopt a high-yield, three-step, one-pot-style sequence starting from readily available o-aminophenol and urea.[6][7] This intermediate is then subjected to acylation with 2-bromo-2-methylpropanoyl bromide followed by a base-mediated intramolecular cyclization to construct the target heterocycle.

Overall Reaction Scheme:
  • Stage 1: Synthesis of 2-Amino-5-nitrophenol (ANP)

  • Stage 2: Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Mechanistic Rationale

A core principle of this protocol is the logical control of reactivity.

  • Stage 1 (ANP Synthesis): Direct nitration of o-aminophenol is problematic, leading to oxidation and a mixture of products. To circumvent this, the amino and hydroxyl groups are first cyclized with urea to form benzoxazolone.[8] This protects the reactive functionalities and deactivates the ring, allowing for a more controlled nitration at the C6 position, para to the activating oxygen atom and meta to the deactivating amide nitrogen. Subsequent alkaline hydrolysis readily opens the protective ring to furnish the desired 2-amino-5-nitrophenol intermediate in high yield.[6][7]

  • Stage 2 (Benzoxazinone Formation): In the second stage, the more nucleophilic amino group of 2-amino-5-nitrophenol selectively attacks the electrophilic carbonyl carbon of 2-bromo-2-methylpropanoyl bromide, forming an amide intermediate.[9] The introduction of a non-nucleophilic base (e.g., potassium carbonate) then facilitates the crucial intramolecular cyclization. The base deprotonates the phenolic hydroxyl group, creating a potent phenoxide nucleophile. This phenoxide attacks the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and forming the six-membered oxazinone ring. The gem-dimethyl substitution at the C2 position sterically favors this cyclization pathway.

Experimental Protocol

Materials and Equipment
Reagents & Solvents Grade Supplier
o-Aminophenol≥98%Sigma-Aldrich
UreaACS ReagentSigma-Aldrich
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Nitric Acid (HNO₃)70%Fisher Scientific
Sodium Hydroxide (NaOH)≥97%Sigma-Aldrich
2-Bromo-2-methylpropanoyl bromide98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich

Equipment: Three-neck round-bottom flasks (250 mL, 500 mL), reflux condenser, dropping funnel, magnetic stirrer with hotplate, ice bath, Buchner funnel, vacuum filtration apparatus, rotary evaporator, standard laboratory glassware.

Stage 1: Synthesis of 2-Amino-5-nitrophenol (ANP)

This procedure is adapted from high-yield methods reported in the literature.[6][7][8]

  • Cyclocondensation: To a 250 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, add o-aminophenol (10.91 g, 0.10 mol) and urea (6.31 g, 0.105 mol).

  • Begin stirring and heat the mixture to 115-120 °C. The mixture will melt and react. Maintain this temperature for 1.5-2 hours, at which point the evolution of ammonia gas will cease.

  • Allow the reaction mixture to cool to approximately 80-90 °C. The crude intermediate, benzoxazolone, will solidify upon cooling.

  • Nitration: Carefully place the flask in an ice-water bath. Slowly add 40 mL of concentrated sulfuric acid while stirring, ensuring the temperature does not exceed 50 °C.

  • Once the solid has dissolved, cool the mixture to 0-5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (6.0 mL, ~0.14 mol) and concentrated sulfuric acid (10 mL) and cool it in a separate ice bath.

  • Add the cold nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, then heat to 40 °C for an additional 1 hour.[7]

  • Hydrolysis: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate (6-nitrobenzoxazolone) will form.

  • Filter the precipitate using a Buchner funnel and wash with cold water until the washings are neutral (pH ~7).

  • Transfer the wet filter cake to a 500 mL flask. Add a 15% (w/v) aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to 100-105 °C with stirring for 2.5-3 hours. The solution will darken.

  • Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 5-6. A dark brown solid will precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Expected Yield: 12.3 g (80%) of 2-amino-5-nitrophenol as a brown powder.[6]

Stage 2: Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

This protocol is based on standard acylation and cyclization methodologies.[9][10]

  • Acylation: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 2-amino-5-nitrophenol (7.71 g, 0.05 mol) in 100 mL of anhydrous acetone.

  • Add finely ground anhydrous potassium carbonate (13.82 g, 0.10 mol).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add 2-bromo-2-methylpropanoyl bromide (7.3 mL, 0.06 mol) dropwise over 20 minutes. A color change and slight exotherm may be observed.

  • After the addition, allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Cyclization & Workup: Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material and formation of a new, less polar spot indicates reaction progression.

  • Once the reaction is complete, filter off the potassium salts and wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in 150 mL of dichloromethane (DCM).

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Expected Product: 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one as a solid.[11]

Data Summary and Visualization

Reagent Table
Stage Reagent MW ( g/mol ) Equivalents Amount Used
1 o-Aminophenol109.131.010.91 g (0.10 mol)
Urea60.061.056.31 g (0.105 mol)
2 2-Amino-5-nitrophenol154.121.07.71 g (0.05 mol)
K₂CO₃138.212.013.82 g (0.10 mol)
2-Bromo-2-methylpropanoyl bromide229.931.213.8 g (0.06 mol)
Expected Results
Compound Appearance Expected Yield Melting Point (°C)
2-Amino-5-nitrophenolBrown Crystalline Solid[12]~80%198-202[12]
2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-oneSolid[11]70-85%Not widely reported
Workflow Visualization

Synthesis_Workflow cluster_stage1 Stage 1: ANP Synthesis cluster_stage2 Stage 2: Benzoxazinone Formation s1_start o-Aminophenol + Urea s1_p1 Cyclocondensation (115°C, 2h) s1_start->s1_p1 s1_p2 Nitration (HNO3/H2SO4, 0-40°C) s1_p1->s1_p2 s1_p3 Alkaline Hydrolysis (NaOH, 105°C) s1_p2->s1_p3 s1_end 2-Amino-5-nitrophenol s1_p3->s1_end s2_start ANP + 2-Bromo-2-methylpropanoyl bromide s1_end->s2_start Intermediate Used s2_start->s1_p1 s2_p1 Acylation & Cyclization (K2CO3, Acetone, RT) s2_start->s2_p1 s2_p2 Workup & Purification s2_p1->s2_p2 s2_end Final Product s2_p2->s2_end

Caption: Overall workflow for the two-stage synthesis.

Mechanistic Diagram: Intramolecular Cyclization

Caption: Key base-mediated intramolecular cyclization step.

Safety and Handling

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Always handle them in a chemical fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. When diluting, always add acid to water, never the other way around.

  • Lachrymator: 2-Bromo-2-methylpropanoyl bromide is a lachrymator and corrosive. Handle exclusively in a fume hood.

  • General Precautions: Avoid inhalation of dust and vapors. Ensure adequate ventilation. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Stage 1: Low yield of ANP Incomplete cyclocondensation or hydrolysis. Nitration temperature too high, causing side reactions.Ensure ammonia evolution has ceased in the first step. Increase hydrolysis time/temperature if necessary. Strictly maintain nitration temperature below 10 °C.
Stage 2: Reaction stalls Insufficiently dried reagents or solvent. Base is not strong enough or has degraded.Use anhydrous solvents and freshly dried K₂CO₃. Consider a stronger, non-nucleophilic base like DBU if needed, but K₂CO₃ should suffice.
Stage 2: Multiple products observed by TLC Intermolecular side reactions. Incomplete cyclization.Ensure slow, dropwise addition of the acyl bromide at 0 °C to favor acylation on the amine. After workup, the reaction mixture can be gently heated in the presence of the base (e.g., refluxing acetone) to drive the cyclization to completion.
Product is difficult to purify Presence of starting material or amide intermediate.If recrystallization fails, silica gel chromatography is the most effective method for separating the less polar product from the more polar starting materials.

References

  • PubChem. (n.d.). 2-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Yin, J., et al. (2011). Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778141A - Preparation method of 2-amino-5-nitrophenol.
  • Li, H., et al. (2011). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposal mechanisms for the cyclization of 2-nitrophenols with arylmethyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669477A - Method for producing 5-nitro-2aminophenol.
  • National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Characterization of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments designed for the unambiguous structural elucidation and spectral assignment of this molecule. The protocols herein are tailored for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for each experimental choice. This self-validating methodology ensures high-fidelity data acquisition and interpretation, crucial for regulatory submissions and peer-reviewed publications.

Introduction: The Structural Significance of a Nitro-Substituted Benzoxazinone

2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one (CAS 85160-84-5) belongs to the benzoxazinone class of heterocyclic compounds.[1][2] The presence of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic environment of the aromatic ring, which in turn has a profound impact on its chemical reactivity and biological activity. Furthermore, the gem-dimethyl group at the C2 position introduces distinct steric and electronic features. Accurate and complete structural characterization is a prerequisite for understanding its structure-activity relationship (SAR) and for quality control in synthetic processes. NMR spectroscopy is the most powerful technique for the unambiguous determination of such molecular structures in solution.[3] This guide will systematically walk through the process of acquiring and interpreting a full suite of NMR data for this target molecule.

Predicted NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N--
2C-~78.0
2-CH₃C~1.50 (s, 6H)~25.0
3C=O-~165.0
4N-H~10.0 (s, 1H)-
5C-H~7.0 (d, J ≈ 8.8 Hz, 1H)~115.0
6C-NO₂-~143.0
7C-H~8.0 (dd, J ≈ 8.8, 2.4 Hz, 1H)~125.0
8C-H~7.8 (d, J ≈ 2.4 Hz, 1H)~118.0
4aC-~138.0
8aC-~114.0

Note: Predicted chemical shifts are for a solution in DMSO-d₆. Actual values may vary based on solvent and experimental conditions.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a comprehensive dataset for the structural confirmation of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the synthesized and purified 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic molecules and its ability to facilitate the observation of exchangeable protons like N-H protons.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity and prevent shimming issues.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

DOT Diagram: NMR Experiment Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments Proton ¹H NMR Carbon ¹³C{¹H} NMR Proton->Carbon Initial Structure Overview COSY ¹H-¹H COSY Carbon->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlation Elucidation_Logic cluster_start Starting Points cluster_connect Connectivity Mapping cluster_confirm Structure Confirmation H1_Spec ¹H Spectrum: - Gem-dimethyl singlet (~1.5 ppm) - Aromatic protons (7-8 ppm) - NH proton (~10 ppm) COSY_map COSY: - Correlate coupled  aromatic protons H1_Spec->COSY_map Identify Spin Systems HSQC_map HSQC: - Link aromatic protons  to their carbons COSY_map->HSQC_map Assign Protonated Carbons HMBC_map HMBC: - Gem-dimethyl to C2 & C=O - Aromatic protons to  quaternary carbons HSQC_map->HMBC_map Assign Quaternary Carbons & Connect Fragments Final_Structure Final Assigned Structure HMBC_map->Final_Structure Validate Full Structure

Caption: Logical workflow for NMR-based structure elucidation.

  • ¹H NMR Analysis:

    • The most upfield signal will be a sharp singlet integrating to 6 protons, characteristic of the two magnetically equivalent methyl groups at the C2 position.

    • In the aromatic region (7-8 ppm), three distinct proton signals are expected. Due to the nitro group at C6, the proton at C5 will likely be a doublet, coupled to the proton at C7. The proton at C7 will be a doublet of doublets, coupled to both H5 and H8. The proton at C8 will appear as a doublet, with a smaller coupling constant to H7.

    • A broad singlet, likely downfield around 10 ppm, will be attributable to the N-H proton.

  • ¹³C NMR Analysis:

    • The spectrum will show 10 distinct carbon signals.

    • The carbonyl carbon (C3) will be the most downfield signal, around 165 ppm.

    • The quaternary carbon C2 will be around 78 ppm.

    • The methyl carbons will appear as a single intense peak around 25 ppm.

    • The remaining aromatic carbons will be in the 110-150 ppm range. The carbon attached to the nitro group (C6) will be significantly deshielded.

  • 2D NMR Correlation:

    • COSY: A cross-peak will be observed between the H5 and H7 signals, and between the H7 and H8 signals, confirming their adjacent positions on the aromatic ring.

    • HSQC: This experiment will unambiguously link each aromatic proton (H5, H7, H8) to its corresponding carbon atom (C5, C7, C8). It will also show a correlation between the methyl proton singlet and the methyl carbon signal.

    • HMBC: This is the key experiment for final confirmation.

      • The methyl protons (~1.50 ppm) should show a 2-bond correlation to the quaternary carbon C2 (~78.0 ppm) and a 3-bond correlation to the carbonyl carbon C3 (~165.0 ppm).

      • The aromatic protons will show correlations to adjacent and geminal carbons. For instance, H5 should show a correlation to C7 and C4a. H8 should show a correlation to C6 and C8a. These long-range correlations will confirm the connectivity of the entire benzoxazinone ring system.

Conclusion

The systematic application of one- and two-dimensional NMR spectroscopy, as detailed in these protocols, provides an irrefutable method for the structural characterization of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. This comprehensive approach ensures data integrity and provides the detailed structural insights necessary for advancing research and development in fields that utilize this class of compounds. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments creates a self-validating dataset that allows for the complete and confident assignment of all proton and carbon resonances.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Osborne, A. G. (2000). ¹H and ¹³C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1088. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Osborne, A. G. (2000). ¹H and ¹³C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. [Link]

  • (n.d.). ¹H and ¹³C NMR spectra of new benzoxazines. ResearchGate. [Link]

  • (n.d.). ¹H NMR and ¹³C NMR spectra of benzoxazine 1a. ResearchGate. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • (n.d.). ¹Н and ¹³C NMR spectroscopy data for benzoxazine monomers. ResearchGate. [Link]

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High-throughput screening of benzoxazinone libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening of Benzoxazinone Libraries for the Discovery of Novel Serine Protease Inhibitors

Abstract

Benzoxazinones represent a class of "privileged" heterocyclic scaffolds with a wide range of documented biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] A primary mechanism for their therapeutic potential is the potent and often covalent inhibition of serine proteases, a class of enzymes implicated in numerous pathologies.[3][4][5] High-Throughput Screening (HTS) provides the technological framework to systematically evaluate large libraries of benzoxazinone derivatives against specific enzyme targets, enabling the rapid identification of promising lead compounds.[6][7] This document provides a comprehensive guide to developing, validating, and executing an HTS campaign for benzoxazinone-based serine protease inhibitors. We detail a robust, fluorescence-based assay protocol, outline critical validation parameters, and describe a hit triage cascade designed to eliminate false positives and build confidence in identified hits.

Introduction: The Scientific Rationale

The Benzoxazinone Scaffold: A Covalent Warhead

The 4H-3,1-benzoxazin-4-one ring system is an attractive scaffold in medicinal chemistry.[8][9] Its inherent chemical reactivity, specifically the susceptibility of the C4 carbonyl to nucleophilic attack, makes it an effective acylating agent.[3][9] In the context of serine proteases, the catalytic serine residue in the enzyme's active site attacks the benzoxazinone ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This process effectively inactivates the enzyme.[3][4] The potency and selectivity of inhibition can be finely tuned through chemical modifications at various positions on the benzoxazinone ring, making library synthesis a fruitful strategy for inhibitor discovery.[3][5]

Serine Proteases: High-Value Drug Targets

Serine proteases are a large family of enzymes that play critical roles in physiological processes ranging from digestion to blood clotting and immunity.[10][11] Their dysregulation is a hallmark of many diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and various cancers.[5][11] Enzymes like Human Leukocyte Elastase (HLE) and Cathepsin G (CatG) are well-validated targets for inflammatory diseases.[3][5] The development of specific inhibitors for these proteases is a major goal in drug discovery.[10]

High-Throughput Screening (HTS): An Engine for Discovery

HTS is a cornerstone of modern drug discovery, enabling the automated testing of hundreds of thousands to millions of compounds in a short period.[7] The process relies on miniaturized, robust, and sensitive assays to identify molecules that modulate the activity of a biological target.[6][12] A successful HTS campaign is not merely about speed; it is a multi-step process that requires rigorous assay validation and a logical hit confirmation strategy to ensure the results are meaningful and reproducible.[13][14]

Assay Development and Validation: The Foundation of a Robust Screen

The quality of an HTS campaign is entirely dependent on the quality of the assay. The goal is to develop a sensitive, reproducible, and cost-effective assay in a miniaturized format (typically 384- or 1536-well plates) that can reliably distinguish between active and inactive compounds.[15][16]

Selecting the Assay Principle: Fluorescence-Based Detection

For protease inhibitor screening, fluorescence-based assays are widely used due to their high sensitivity and compatibility with HTS automation.[12][17][18] A common approach involves a fluorogenic peptide substrate, which is a peptide sequence recognized by the target protease, flanked by a fluorophore and a quencher.[10] In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the active protease, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence.[10][17] Inhibitors from the benzoxazinone library will prevent this cleavage, resulting in a low fluorescence signal.

Diagram: Mechanism of Inhibition and Assay Principle

G cluster_0 Mechanism of Action cluster_1 Assay Principle Benzoxazinone Benzoxazinone Active Serine Protease Active Serine Protease Benzoxazinone->Active Serine Protease Covalent Attack Acyl-Enzyme (Inactive) Acyl-Enzyme (Inactive) Active Serine Protease->Acyl-Enzyme (Inactive) Forms Complex Protease Protease Fluorogenic Substrate (Quenched) Fluorogenic Substrate (Quenched) Protease->Fluorogenic Substrate (Quenched) Cleavage Cleaved Substrate (Fluorescent) Cleaved Substrate (Fluorescent) Fluorogenic Substrate (Quenched)->Cleaved Substrate (Fluorescent) Signal ON Inhibitor Inhibitor Inhibitor->Protease Inhibition

Caption: Covalent inhibition by benzoxazinones and the corresponding fluorescence-based assay principle.

Protocol: Assay Development and Miniaturization (384-Well Format)

This protocol outlines the key steps to optimize and validate the assay for HTS.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the target protease (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4).
  • Enzyme Stock: Prepare a concentrated stock of the purified serine protease in assay buffer.
  • Substrate Stock: Dissolve the fluorogenic peptide substrate in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
  • Positive Control: A known, potent inhibitor of the target protease (e.g., a previously characterized benzoxazinone or standard tool compound).
  • Negative Control: DMSO (the vehicle for the compound library).

2. Enzyme Titration:

  • Objective: Determine the minimal enzyme concentration that gives a robust signal within a linear reaction time.
  • Procedure: In a 384-well plate, perform a serial dilution of the enzyme. Add a fixed, excess concentration of the substrate. Measure fluorescence kinetically over 1-2 hours.
  • Analysis: Plot fluorescence vs. time for each enzyme concentration. Choose a concentration that yields a strong linear increase in signal and completes the reaction within a practical timeframe (e.g., 30-60 minutes).

3. Substrate Titration (Michaelis-Menten Kinetics):

  • Objective: Determine the Michaelis constant (Km) of the substrate to decide on the substrate concentration for the screen.
  • Procedure: Using the optimal enzyme concentration from step 2, perform a serial dilution of the substrate. Measure the initial reaction velocity (V₀) for each substrate concentration.
  • Analysis: Plot V₀ vs. substrate concentration and fit to the Michaelis-Menten equation. For competitive or covalent inhibitors, running the screen at or below the Km value increases the assay's sensitivity to inhibitors.

4. DMSO Tolerance:

  • Objective: Ensure the assay is not adversely affected by the concentration of DMSO that will be present from the compound library addition.
  • Procedure: Run the optimized assay with increasing concentrations of DMSO (e.g., 0.1% to 5%).
  • Analysis: Plot enzyme activity vs. DMSO concentration. The final DMSO concentration in the screen should be one at which enzyme activity is not significantly inhibited (>90% of control activity). A typical final concentration is ≤1%.[15]
Assay Validation: Ensuring Trustworthiness

Before commencing the full screen, the assay must be rigorously validated to ensure its robustness and statistical reliability.[19][20] This is typically done by running several full plates containing only positive and negative controls.[15][20]

Key Validation Parameters:

ParameterFormulaAcceptable ValueRationale
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 5Measures the dynamic range of the assay. A higher ratio indicates a clearer distinction between inhibited and uninhibited reactions.
Coefficient of Variation (%CV) (Std. Dev. / Mean) * 100< 10%Measures the intra-plate variability. Low %CV indicates good precision and reproducibility of liquid handling and signal reading.
Z'-Factor 1 - [3*(SDmax + SDmin) / |Meanmax - Meanmin|]> 0.5 A dimensionless statistical parameter that represents the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[15]

The High-Throughput Screening Workflow

The HTS process integrates robotics, liquid handlers, and detectors to screen the entire benzoxazinone library efficiently.[16][21]

Diagram: HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection Lib Benzoxazinone Library (384-well plates) Assay_Ready Assay-Ready Plates (Daughter Plates) Lib->Assay_Ready Acoustic Dispensing (nL volumes) Dispense_Enzyme Dispense Enzyme (+ Controls) Assay_Ready->Dispense_Enzyme Incubate Pre-incubation (Compound + Enzyme) Dispense_Enzyme->Incubate Dispense_Substrate Dispense Substrate (Initiate Reaction) Incubate->Dispense_Substrate Read_Plate Read Fluorescence Dispense_Substrate->Read_Plate Data_QC Data Normalization & QC (Calculate Z') Read_Plate->Data_QC Hit_ID Hit Identification (% Inhibition > Threshold) Data_QC->Hit_ID Hit_List Primary Hit List Hit_ID->Hit_List

Caption: A typical automated workflow for a primary high-throughput screen.

Protocol: Primary HTS of Benzoxazinone Library

Environment: Automated HTS platform with integrated liquid handlers and plate readers. Plate Format: 384-well, low-volume, black plates (to minimize fluorescence bleed-through).

1. Compound Plate Preparation:

  • The benzoxazinone library is typically stored at a high concentration (e.g., 10 mM in DMSO).
  • Using an acoustic dispenser (e.g., Echo) or pin tool, transfer a small volume (e.g., 50 nL) of each library compound into the assay plates. This results in a final screening concentration of ~10 µM in a 50 µL assay volume.[15]
  • Designate specific columns for controls:
  • Negative Controls: DMSO only (defines 0% inhibition).
  • Positive Controls: Known inhibitor (defines 100% inhibition).

2. Reagent Addition (Automated):

  • Step A: Dispense 25 µL of the optimized enzyme solution into all wells.
  • Step B: Centrifuge the plates briefly to ensure mixing.
  • Step C: Incubate the plates for a set period (e.g., 15-30 minutes) at room temperature. This pre-incubation step is crucial for covalent inhibitors like benzoxazinones, allowing time for the acylation reaction to occur.[3]

3. Reaction Initiation and Detection:

  • Step D: Dispense 25 µL of the substrate solution (at 2x the final desired concentration) into all wells to start the reaction.
  • Step E: Incubate for the optimized reaction time (e.g., 30 minutes) at a controlled temperature.
  • Step F: Read the fluorescence intensity on a compatible plate reader.

Data Analysis and Hit Validation

Raw data from the plate reader must be processed and analyzed to identify statistically significant "hits."[22][23] Importantly, primary hits must be rigorously validated to discard false positives.[13]

Primary Data Analysis:
  • Normalization: The activity of each compound well is normalized to the plate controls:

    • % Inhibition = 100 * (1 - [Signal_Compound - Mean_Signal_Positive] / [Mean_Signal_Negative - Mean_Signal_Positive])

  • Hit Selection: A hit threshold is defined based on the plate statistics. A common method is to select compounds that exhibit inhibition greater than three times the standard deviation of the negative controls (DMSO).[15]

The Hit Triage Cascade: From Hit to Lead

A primary hit is not a confirmed lead. A systematic cascade of secondary assays is required to build confidence and eliminate artifacts.[13][24]

Diagram: Hit Triage and Validation Cascade

Triage_Cascade Input Primary Hits (~1000s of compounds) Confirmation Hit Confirmation (Re-test in Primary Assay) Input->Confirmation Dose_Response Dose-Response Curve (Determine IC50) Confirmation->Dose_Response Counter_Screen Counter-Screen (Rule out assay interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Confirm activity with different technology) Counter_Screen->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) (Test analogues) Orthogonal_Assay->SAR Output Validated Hits (~10s of compounds) SAR->Output

Caption: A logical flow for validating primary hits to identify robust lead candidates.

1. Hit Confirmation:

  • Action: Re-order or re-synthesize the primary hit compounds and test them again in the primary assay.
  • Purpose: To eliminate hits that were the result of random error or compound handling/storage issues.

2. Dose-Response and Potency (IC₅₀) Determination:

  • Action: Test confirmed hits in an 8- to 12-point serial dilution to generate a concentration-response curve.
  • Purpose: To determine the potency (IC₅₀ value) of the inhibitor. This quantitative metric is essential for ranking compounds and establishing structure-activity relationships (SAR).[23]

Example Dose-Response Data:

Compound Conc. (µM)% Inhibition
10098.5
33.395.2
11.188.1
3.775.4
1.252.3
0.428.9
0.110.5
0.052.1
Calculated IC₅₀ 1.15 µM

3. Counter-Screens for False Positives:

  • Action: Design assays to specifically detect common HTS artifacts.
  • Examples:
  • Fluorescence Interference: Pre-read plates after compound addition but before substrate addition to identify compounds that are intrinsically fluorescent or that quench the substrate's fluorescence.
  • Promiscuous Inhibition/Aggregation: Test compounds in the presence of a non-ionic detergent (e.g., Triton X-100). Aggregating compounds often lose their activity in the presence of detergents.[13]

4. Orthogonal Assays:

  • Action: Test active compounds in a secondary assay that uses a different detection technology (e.g., a colorimetric or mass spectrometry-based assay).[13][21]
  • Purpose: To provide the highest level of confidence that the compound's activity is genuine and targets the intended enzyme, rather than being an artifact of the primary assay format.

Conclusion

The high-throughput screening of benzoxazinone libraries is a powerful strategy for the discovery of novel serine protease inhibitors. Success hinges on a meticulously planned and executed campaign, beginning with the development of a highly robust and statistically validated biochemical assay. The causality behind experimental choices—such as pre-incubation to accommodate a covalent mechanism and screening at Km to enhance sensitivity—is paramount. By following a rigorous hit triage cascade that systematically eliminates artifacts and confirms on-target activity through orthogonal methods, researchers can confidently identify high-quality, validated hits. These compounds can then serve as the starting point for medicinal chemistry efforts to develop potent and selective clinical candidates.

References

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Application Notes and Protocols: Cell-Based Assays for Characterizing the Activity of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery.[1][2] 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine class. While the specific biological activities of this particular molecule are not extensively documented in publicly available literature, the benzoxazine scaffold is known to be a versatile pharmacophore present in compounds with a wide range of activities, including platelet aggregation inhibition and enzyme inhibition.[3][4] Therefore, a systematic evaluation of its effects on cultured cells is a critical first step in elucidating its pharmacological profile.

These application notes provide a comprehensive framework for characterizing the cellular activities of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. The described assays are designed to be performed in a tiered approach, starting with broad assessments of cytotoxicity and cell proliferation, followed by more detailed investigations into specific mechanisms of cell death, such as apoptosis. This structured approach allows for an efficient and informative initial screening of the compound's biological effects.

The protocols provided are intended as a guide and may require optimization based on the specific cell lines and experimental conditions used. Adherence to good cell culture practices and the inclusion of appropriate controls are paramount for generating reliable and reproducible data.

I. Initial Screening: Assessing General Cytotoxicity and Impact on Cell Proliferation

The initial characterization of a novel compound involves determining its effect on cell viability and proliferation.[5][6] These assays provide a broad overview of the compound's potency and its general impact on cell health.

A. Rationale and Assay Selection
  • Cytotoxicity Assays: These assays measure the ability of a compound to cause cell damage or death.[7][8] They are fundamental in early-stage drug discovery to identify compounds with potential therapeutic effects (e.g., in oncology) or to flag compounds with undesirable toxicity.[1][2] The MTT assay, which measures metabolic activity, is a widely used, robust, and cost-effective method for assessing cytotoxicity and cell viability.[6][9]

  • Cell Proliferation Assays: These assays quantify the rate of cell division and can reveal whether a compound has cytostatic (inhibits proliferation) or cytotoxic (induces cell death) effects.[5][6][10][11] Measuring DNA synthesis is a reliable method for assessing cell proliferation.[5][6]

B. Experimental Workflow: Initial Screening

Initial_Screening_Workflow cluster_0 Phase 1: Dose-Response and Time-Course cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis prep Prepare Stock Solution of Compound cell_seeding Seed Cells in 96-well Plates prep->cell_seeding treatment Treat with Serial Dilutions of Compound cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay Parallel Assays brdu_assay BrdU Assay (DNA Synthesis) incubation->brdu_assay Parallel Assays data_analysis Calculate IC50/GI50 Values mtt_assay->data_analysis brdu_assay->data_analysis interpretation Interpret Results: Cytotoxic vs. Cytostatic data_analysis->interpretation

Caption: Workflow for initial screening of the compound.

C. Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[9]

1. Cell Preparation: a. Culture the selected cell line (e.g., HeLa, A549, or a cell line relevant to a specific disease model) in appropriate media until approximately 80% confluent. b. Trypsinize and resuspend the cells in fresh medium. Perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells. d. Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

3. MTT Assay Procedure: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

D. Data Presentation: Example IC50 Values
Cell LineIncubation Time (h)IC50 (µM)
HeLa2475.3
4852.1
7238.9
A5492498.6
4865.4
7247.2

II. Mechanistic Deep Dive: Investigating Apoptosis Induction

Should the initial screening indicate significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12]

A. Rationale and Assay Selection
  • Annexin V/Propidium Iodide (PI) Staining: This is a gold-standard flow cytometry-based assay for detecting apoptosis.[13][14] Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13][14] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[13][14][15] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13][15]

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[12] Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3/7) can confirm the involvement of apoptotic pathways.

B. Experimental Workflow: Apoptosis Analysis

Apoptosis_Analysis_Workflow cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Staining and Acquisition cluster_2 Phase 3: Data Analysis cell_seeding Seed Cells in 6-well Plates treatment Treat with Compound (e.g., IC50 concentration) cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 24h) treatment->incubation harvest Harvest Cells (including supernatant) incubation->harvest staining Stain with Annexin V-FITC and Propidium Iodide harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry gating Gate Cell Populations: Live, Apoptotic, Necrotic flow_cytometry->gating quantification Quantify Percentage of Each Population gating->quantification

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

C. Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is based on established methods for detecting apoptosis.[13][14]

1. Cell Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Treat the cells with 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one at the predetermined IC50 concentration and a 2x IC50 concentration for a specified time (e.g., 24 hours). Include vehicle control and untreated control wells.

2. Cell Harvesting and Staining: a. After treatment, collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.[13][14] b. Gently wash the adherent cells with PBS and then trypsinize them. c. Combine the trypsinized cells with the collected culture medium. d. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[13][14] e. Discard the supernatant and wash the cell pellet twice with cold PBS.[13][14] f. Resuspend the cell pellet in 1X Annexin V binding buffer. g. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. h. Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis: a. Analyze the stained cells immediately using a flow cytometer. b. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates. c. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

4. Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  • Necrotic cells: Annexin V-negative and PI-positive.
D. Data Presentation: Example Apoptosis Data
Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.22.12.7
Compound (IC50)60.525.813.7
Compound (2x IC50)35.140.324.6

III. Exploring Potential Mechanisms of Action: Signaling Pathway Analysis

Understanding how a compound exerts its effects at the molecular level is crucial for further development.[16][17] Cell signaling pathways are complex networks that regulate cellular processes, and their dysregulation is often implicated in disease.[18]

A. Rationale and Approach
  • Hypothesis Generation: Based on the observed cellular effects (e.g., apoptosis), a hypothesis regarding the potential signaling pathways involved can be formulated. For instance, apoptosis is often regulated by the Bcl-2 family of proteins and the p53 tumor suppressor pathway.

  • Western Blotting: This technique allows for the detection and semi-quantification of specific proteins, providing insights into their expression levels and activation states (e.g., phosphorylation).[19]

B. Logical Framework for Pathway Investigation

Signaling_Pathway_Investigation cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis Formulation cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Pathway Elucidation observation Observation of Apoptosis hypothesis Hypothesize Involvement of Apoptosis-Regulating Pathways (e.g., p53, Bcl-2 family) observation->hypothesis treatment Treat Cells with Compound hypothesis->treatment protein_extraction Protein Extraction treatment->protein_extraction western_blot Western Blot for Key Proteins: p53, Bax, Bcl-2, Cleaved Caspase-3 protein_extraction->western_blot analysis Analyze Changes in Protein Expression/Activation western_blot->analysis conclusion Draw Conclusions about Pathway Involvement analysis->conclusion

Caption: Logical framework for investigating signaling pathway involvement.

C. Protocol 3: Western Blotting for Apoptosis-Related Proteins

1. Cell Lysis and Protein Quantification: a. Treat cells with the compound as described in the apoptosis assay. b. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. e. Wash the membrane again with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Densitometry analysis can be performed to semi-quantify the protein levels relative to the loading control.

Conclusion

The cell-based assays outlined in these application notes provide a robust and systematic approach to characterizing the biological activity of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. By progressing from broad assessments of cytotoxicity and proliferation to more detailed mechanistic studies of apoptosis and signaling pathways, researchers can gain valuable insights into the compound's potential as a therapeutic agent or its toxicological profile. The integration of multiple assay formats and the careful interpretation of the resulting data are essential for making informed decisions in the drug discovery and development process.

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Application Notes & Protocols for Evaluating the Anticancer Activity of Benzoxazinone Derivatives Against Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Lung Cancer Therapeutics

Lung cancer remains a formidable challenge in oncology, necessitating the urgent development of novel therapeutic strategies. Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents. Their diverse chemical structures allow for multifaceted interactions with key cellular targets, offering a platform for the design of potent and selective therapies. Numerous studies have highlighted their ability to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells, such as the A549 cell line, by inducing programmed cell death and disrupting critical oncogenic signaling pathways.[1][2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured framework and detailed, field-proven protocols for the systematic evaluation of benzoxazinone derivatives against lung cancer cell lines. The methodologies described herein are designed not only to quantify cytotoxic efficacy but also to elucidate the underlying mechanisms of action, ensuring a robust and self-validating approach to preclinical assessment.

Elucidating the Mechanism of Action: A Multi-Pronged Assault on Cancer Cells

The anticancer efficacy of benzoxazinone derivatives in lung cancer is not attributed to a single mode of action but rather a coordinated attack on multiple cellular processes vital for tumor survival and proliferation. Understanding these mechanisms is paramount for rational drug design and predicting clinical response.

Key reported mechanisms include:

  • Targeting Oncogenic Transcription Factors: Certain benzoxazinone derivatives have been shown to interact with and stabilize G-quadruplex structures in the promoter region of the c-Myc gene.[2] This action impedes transcription, leading to the downregulation of c-Myc mRNA and protein.[2] Given that c-Myc is a master regulator of cell proliferation, metabolism, and apoptosis, its suppression is a critical blow to cancer cell viability.[4][5]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies indicate that these compounds can trigger the intrinsic (mitochondrial) apoptotic pathway. This is often characterized by an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases like Caspase-3.[6][7] Activated Caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP), culminating in the systematic dismantling of the cell.[8][9]

  • Modulation of Survival Signaling Pathways: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in NSCLC, promoting cell growth, proliferation, and survival.[1][10][11] Benzoxazinone-based scaffolds have been investigated as potential PI3K/mTOR inhibitors, offering a strategy to cut off this crucial survival signaling.[12]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells. Some compounds have been shown to cause cell cycle arrest, preventing cells from progressing through critical checkpoints required for division.[13]

These interconnected pathways highlight the sophisticated approach by which benzoxazinone derivatives can combat lung cancer.

Benzoxazinone_MoA cluster_0 Benzoxazinone Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Benzoxazinone Derivative cMyc c-Myc Promoter G-Quadruplex Compound->cMyc Stabilizes PI3K PI3K/AKT/mTOR Pathway Compound->PI3K Inhibits Mito Mitochondrial Pathway (Bcl-2 Family) Compound->Mito Modulates CellCycle Cell Cycle Machinery Compound->CellCycle Disrupts GrowthInhibition Inhibition of Proliferation & Survival cMyc->GrowthInhibition Reduces Transcription PI3K->GrowthInhibition Apoptosis APOPTOSIS (Caspase Activation, PARP Cleavage) Mito->Apoptosis Initiates CycleArrest Cell Cycle Arrest CellCycle->CycleArrest

Caption: Mechanisms of benzoxazinone anticancer activity.

A Validated Experimental Workflow

A logical and sequential experimental workflow is crucial for the efficient and comprehensive evaluation of novel compounds. The following workflow progresses from broad cytotoxicity screening to detailed mechanistic investigation.

Experimental_Workflow Start Synthesized Benzoxazinone Derivatives MTT Protocol 1: Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Protocol 3: Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Western Protocol 4: Mechanistic Analysis (Western Blot) Apoptosis->Western CellCycle->Western End Comprehensive Anticancer Profile Western->End

Caption: Sequential workflow for compound evaluation.

Part 1: Assessment of Cytotoxicity (MTT Assay)

Application: To determine the concentration-dependent cytotoxic effect of benzoxazinone derivatives on lung cancer cells and to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.

Protocol: MTT Assay on A549 Lung Cancer Cells

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize and count cells when they reach 70-80% confluency.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well into a 96-well flat-bottom plate.[15][16]

    • Causality: Seeding a precise number of cells is critical for reproducibility. This density ensures cells are in a logarithmic growth phase during the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzoxazinone derivative in DMSO. Create a serial dilution of the compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include wells with vehicle (DMSO-containing medium) as a negative control and untreated cells.

    • Incubate the plate for 24 or 48 hours.

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for 4 hours at 37°C.

    • Causality: During this incubation, only viable cells with active mitochondria will convert the MTT to formazan. Using serum-free media during treatment and MTT incubation is recommended as serum components can interfere with the reduction of MTT.

  • Formazan Solubilization & Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[16]

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Example IC50 Values

DerivativeTarget PathwayIC50 against A549 cells (µg/mL)Reference
Benzoxazine-3EGFR Inhibitor36.6[3][18]
BTOROS/Autophagy~15-20 (µM)[8]
Control (Cisplatin)DNA DamageVaries[19]

Part 2: Analysis of Apoptosis Induction (Annexin V-FITC/PI Assay)

Application: To quantitatively differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells after treatment with benzoxazinone derivatives.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA.[20] Dual staining allows for the clear distinction of cell populations via flow cytometry.

AnnexinV_PI_Assay cluster_legend Legend CellStates Healthy Cell Early Apoptotic Cell Late Apoptotic / Necrotic Cell Intact Membrane PS on Inner Leaflet Intact Membrane PS on Outer Leaflet Compromised Membrane PS on Outer Leaflet Stains Annexin V-FITC Propidium Iodide (PI) Binds to exposed PS Stains nucleus when membrane is compromised Results Healthy Early Apoptotic Late Apoptotic / Necrotic Annexin V (-) / PI (-) Annexin V (+) / PI (-) Annexin V (+) / PI (+) PS Phosphatidylserine (PS)

Caption: Principle of Annexin V and Propidium Iodide staining.

Protocol: Apoptosis Detection by Flow Cytometry

  • Cell Treatment:

    • Seed 1-2 x 10^5 A549 cells per well in a 6-well plate and allow them to attach overnight.

    • Treat cells with the benzoxazinone derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize.

    • Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold 1x PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Causality: The incubation must be performed in the dark to prevent photobleaching of the fluorochromes. The specific timing is optimized for maximal binding without allowing significant progression to secondary necrosis.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

    • Acquire at least 10,000 events per sample.

Part 3: Elucidation of Cell Cycle Effects (Propidium Iodide Staining)

Application: To determine if the benzoxazinone derivative induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[21][22] Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount. By analyzing the fluorescence intensity of a population of cells using flow cytometry, a histogram can be generated that reflects the distribution of cells in each phase of the cell cycle.[2][23]

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat A549 cells in 6-well plates with the compound at IC50 concentration for 24 hours.

    • Harvest cells as described in the apoptosis protocol (Part 2, Step 2).

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[22][24]

    • Causality: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which would lead to inaccurate DNA content analysis. Fixation permeabilizes the cells, allowing PI to enter and stain the nuclear DNA.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 10 minutes.

    • Wash the pellet twice with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[23]

    • Causality: RNase A is essential because PI can also bind to double-stranded RNA.[21][22] RNase treatment ensures that the fluorescent signal is specific to DNA content.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.

    • Use software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Part 4: Mechanistic Investigation by Western Blotting

Application: To investigate the effect of benzoxazinone derivatives on the expression and activation of specific proteins involved in apoptosis and key signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[25] Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. This method can reveal changes in protein expression levels (e.g., upregulation of Bax, downregulation of Bcl-2) and post-translational modifications like cleavage (e.g., activation of Caspase-3 and cleavage of PARP).[25][26]

Protocol: Western Blot Analysis

  • Protein Extraction:

    • Treat A549 cells with the compound at the desired concentrations and time points.

    • Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels and ensure equal loading.

    • Quantify band intensities using densitometry software.

Key Protein Targets for Analysis

Target ProteinFunction in PathwayExpected Change with Effective Compound
Bcl-2 Anti-apoptoticDecrease in expression
Bax Pro-apoptoticIncrease in expression
Caspase-3 Executioner caspaseDecrease in pro-caspase (32 kDa), increase in cleaved/active form (17/19 kDa)
PARP DNA repair enzyme, caspase substrateDecrease in full-length (116 kDa), increase in cleaved fragment (89 kDa)
p-AKT (Ser473) PI3K pathway activationDecrease in phosphorylation
p-mTOR (Ser2448) mTOR pathway activationDecrease in phosphorylation
c-Myc Oncogenic transcription factorDecrease in expression

References

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Application Notes and Protocols for the In Vitro Evaluation of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Labs

Abstract: This document provides a comprehensive guide for the in vitro characterization of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. The protocols outlined herein are designed for researchers in drug discovery and toxicology to systematically evaluate the compound's cytotoxic potential and elucidate its underlying mechanisms of action. The guide follows a tiered approach, beginning with foundational cytotoxicity screening and progressing to in-depth mechanistic assays, including the assessment of oxidative stress, mitochondrial health, apoptosis induction, and genotoxicity. Each protocol is presented with detailed, step-by-step instructions and an explanation of the scientific principles, ensuring experimental robustness and data integrity.

Introduction and Scientific Rationale

2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core and a nitro functional group. The benzoxazinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1] The presence of the nitroaromatic moiety is particularly noteworthy, as this class of compounds is known to undergo metabolic reduction to form highly reactive intermediates.[2] These intermediates can exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the formation of DNA adducts.[2][3]

Given these structural alerts, a systematic in vitro evaluation is imperative to characterize the bioactivity and potential liabilities of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. This guide proposes a logical, tiered workflow for this evaluation. This structured approach ensures that resources are used efficiently, with initial broad screening informing the selection of more complex, mechanistic assays. Adherence to standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), is emphasized to ensure data quality and reproducibility.[4][5]

Preliminary Assessments: The Foundation of Reliable Data

Before embarking on biological assays, it is critical to perform preliminary assessments to ensure the quality and interpretability of subsequent experiments. These foundational steps are crucial for establishing a self-validating experimental system.

Compound Identity and Handling
  • Compound: 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one

  • CAS Number: 85160-84-5[6]

  • Molecular Formula: C₁₀H₁₀N₂O₄[6]

  • Molecular Weight: 222.20 g/mol [6]

  • Appearance: Solid[6]

Storage and Handling: The compound should be stored in a cool, dry, and dark place. For in vitro experiments, a stock solution should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Aliquot the stock solution to minimize freeze-thaw cycles.

Solubility and Vehicle Control

Causality: The solubility of the test compound in the cell culture medium is a critical parameter. Precipitation of the compound can lead to inaccurate concentration-response curves and physical damage to cells, confounding the interpretation of biological data.

Protocol: Aqueous Solubility Assessment

  • Prepare a series of dilutions of the DMSO stock solution in the intended cell culture medium (e.g., DMEM, RPMI-1640).

  • The final DMSO concentration should be kept constant across all dilutions and should not exceed a level known to be non-toxic to the chosen cell line (typically ≤ 0.5%).

  • Visually inspect the solutions for any signs of precipitation, both immediately after preparation and after incubation at 37°C for a period equivalent to the longest planned assay duration.

  • A spectrophotometric reading can also be used to detect light scattering caused by insoluble particles.

  • Self-Validation: A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to ensure that any observed effects are due to the compound and not the solvent.

Cell Line Selection and Culture

Causality: The choice of cell line can significantly influence experimental outcomes. For initial screening, a panel of cell lines representing different tissues or cancer types is recommended. For example, a human liver carcinoma cell line (e.g., HepG2) is relevant for studying metabolism-dependent toxicity, while a human lung adenocarcinoma cell line (e.g., A549) can model effects on epithelial barriers.[7]

Protocol: Standard Cell Culture

  • Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following the supplier's recommendations.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of the experiment.

  • Use standard 2D cell culture models for the assays described, as they provide efficient and reproducible workflows for initial screening.[8]

Tier 1: General Cytotoxicity Profiling

The initial step in characterizing the biological activity of the compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency (e.g., IC₅₀ value) and informs the concentration range for subsequent mechanistic studies. Two complementary assays are recommended to distinguish between cytostatic and cytotoxic effects.

Metabolic Activity Assessment (MTT Assay)

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes in viable cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cell Membrane Integrity Assessment (LDH Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme, providing a quantitative measure of cytotoxicity or cytolysis.[7]

Protocol: LDH Release Assay

  • Experimental Setup: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Sample Collection: After the incubation period, carefully collect a 50 µL aliquot of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed completely) and the vehicle control.

Parameter MTT Assay LDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viability/proliferationCytotoxicity/cell death
Interpretation Decreased signal indicates reduced metabolic activity or cell numberIncreased signal indicates loss of membrane integrity

Tier 2: Mechanistic Elucidation

Based on the IC₅₀ values obtained in Tier 1, subsequent experiments should be conducted at sub-toxic and moderately toxic concentrations to investigate the potential mechanisms of action. Given the presence of a nitroaromatic group, investigating oxidative stress, mitochondrial health, and apoptosis is a logical next step.

Assessment of Intracellular Reactive Oxygen Species (ROS)

Causality: The metabolic reduction of nitro compounds can lead to the formation of nitro radical anions, which can then react with molecular oxygen to produce superoxide radicals and other ROS.[2] An accumulation of ROS beyond the cell's antioxidant capacity results in oxidative stress, which can damage cellular components like DNA, proteins, and lipids.[9]

Protocol: ROS Detection using H₂DCFDA

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound for a relevant time period (e.g., 1, 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) solution in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark. The non-fluorescent H₂DCFDA is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

  • Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Evaluation of Mitochondrial Membrane Potential (ΔΨm)

Causality: Mitochondria are primary targets of oxidative stress. A loss of mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial dysfunction and an early event in the apoptotic cascade.[10][11]

Protocol: ΔΨm Measurement using TMRM

  • Cell Seeding and Treatment: Seed cells on a glass-bottom dish or a black, clear-bottom 96-well plate. Treat with the test compound at the desired concentrations. Include a vehicle control and a positive control known to depolarize mitochondria (e.g., CCCP).

  • Probe Loading: During the last 30 minutes of compound treatment, add Tetramethylrhodamine, Methyl Ester (TMRM) to the culture medium at a final concentration of 20-100 nM.

  • Incubation: Incubate at 37°C. TMRM is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

  • Imaging/Measurement:

    • Microscopy: Image the cells using a fluorescence microscope. Healthy cells will exhibit bright red fluorescent mitochondria. Cells with depolarized mitochondria will show a diffuse, dim cytoplasmic fluorescence.

    • Plate Reader: Measure the fluorescence intensity using a plate reader (Excitation: ~548 nm, Emission: ~573 nm). A decrease in fluorescence indicates a loss of ΔΨm.

Apoptosis Induction Assessment (Caspase-3/7 Activity)

Causality: Apoptosis, or programmed cell death, is a tightly regulated process that can be initiated by intracellular stress, including mitochondrial dysfunction. Caspases are a family of proteases that execute the apoptotic program. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for an appropriate duration (e.g., 12, 24, 48 hours).

  • Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) directly to the wells, following the manufacturer's protocol. The reagent typically includes a cell-lysis component.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. In the presence of active caspase-3/7, the substrate is cleaved, releasing a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence is directly proportional to the amount of active caspase-3/7, indicating apoptosis.[12]

Mechanistic_Pathway Compound 2,2-Dimethyl-6-nitro- 2H-benzo[B]oxazin-3(4H)-one Metabolism Metabolic Reduction (Nitroreductases) Compound->Metabolism Intracellular Uptake ROS Increased ROS (Oxidative Stress) Metabolism->ROS Redox Cycling Mito_Dys Mitochondrial Dysfunction (↓ΔΨm) ROS->Mito_Dys Damage to Mitochondria Caspase Caspase-3/7 Activation Mito_Dys->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Execution Phase

Caption: Proposed mechanistic pathway for compound-induced cytotoxicity.

Tier 3: Genotoxicity Assessment

Causality: Assessing the genotoxic potential of a new chemical entity is a critical component of safety evaluation.[13] Genotoxicity refers to the ability of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer.[13][14] Given that the metabolic products of some nitroaromatic compounds can form adducts with DNA, this assessment is particularly important.

Bacterial Reverse Mutation Test (Ames Test)

Principle: The Ames test is a widely used method to assess a compound's mutagenic potential. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of the compound to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[13]

Protocol Overview:

  • The test compound is combined with the bacterial tester strains in the presence and absence of the S9 mix.

  • The mixture is plated on minimal agar plates lacking histidine.

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have mutated and can now grow) is counted.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Test

Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events.[15] Cells are treated with the test compound during mitosis. Chromosomes or chromosome fragments that fail to incorporate into the daughter nuclei following cell division form small, separate nuclei called micronuclei.

Protocol Overview:

  • A suitable mammalian cell line is treated with various concentrations of the test compound.

  • A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.

  • After treatment, cells are harvested and stained with a DNA-specific dye.

  • The frequency of micronucleated cells is determined by microscopy or flow cytometry.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental_Workflow cluster_0 Tier 1: Screening cluster_1 Tier 2: Mechanism cluster_2 Tier 3: Safety MTT MTT Assay (Metabolic Activity) IC50 Determine IC₅₀ MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 ROS ROS Assay (Oxidative Stress) Interpretation Data Interpretation & Risk Assessment ROS->Interpretation Mito ΔΨm Assay (Mitochondrial Health) Mito->Interpretation Caspase Caspase-3/7 Assay (Apoptosis) Caspase->Interpretation Ames Ames Test (Mutagenicity) Ames->Interpretation Micronucleus Micronucleus Test (Clastogenicity) Micronucleus->Interpretation Start Compound Preparation & Cell Culture Start->MTT Start->LDH IC50->ROS Use sub-IC₅₀ concentrations IC50->Mito Use sub-IC₅₀ concentrations IC50->Caspase Use sub-IC₅₀ concentrations IC50->Ames IC50->Micronucleus

Caption: Tiered approach for in vitro compound evaluation.

Data Analysis and Interpretation

A cornerstone of trustworthy research is rigorous data analysis. For each assay, data should be normalized to the vehicle control. For dose-response experiments, IC₅₀ values should be calculated using a suitable nonlinear regression model (e.g., a four-parameter logistic curve). Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA) with a defined p-value threshold (e.g., p < 0.05).

Interpreting the Results:

  • High Cytotoxicity (Low IC₅₀): Suggests potent biological activity.

  • Discrepancy between MTT and LDH: If the MTT IC₅₀ is significantly lower than the LDH IC₅₀, it may indicate that the compound is cytostatic (inhibits proliferation) or causes metabolic impairment without immediate cell lysis.

  • Positive ROS and Mitochondrial Dysfunction: A time- and dose-dependent increase in ROS coupled with a decrease in ΔΨm strongly suggests that oxidative stress and mitochondrial damage are key mechanisms of toxicity.

  • Caspase Activation: A positive result in the caspase assay confirms that the observed cell death is occurring via apoptosis.

  • Positive Genotoxicity: A positive result in either the Ames or micronucleus test is a significant safety concern and would warrant further investigation and likely halt the progression of the compound in a drug development pipeline.

By systematically applying this tiered approach, researchers can build a comprehensive in vitro profile of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one, providing a solid foundation for further development or risk assessment.

References

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Application Notes and Protocols for the Quantification of Benzoxazinones in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Benzoxazinone Quantification

Benzoxazinones are a class of naturally occurring compounds found in various plants, including important crops like wheat and maize. In recent years, their potential pharmacological activities have garnered significant interest within the drug development sector, leading to the synthesis of numerous derivatives with therapeutic promise. As these compounds advance through preclinical and clinical development, the need for robust, reliable, and sensitive analytical methods for their quantification in biological matrices such as plasma and urine becomes paramount. Such methods are crucial for understanding the pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile of new chemical entities.

This guide provides a comprehensive overview and detailed protocols for the development and validation of analytical methods for benzoxazinone quantification, with a strong emphasis on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis.[1][2] We will delve into the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation, offering insights grounded in practical laboratory experience and regulatory expectations.

Foundational Principles: Navigating the Bioanalytical Landscape

The successful quantification of benzoxazinones in biological samples hinges on a thorough understanding of their physicochemical properties and the inherent complexities of the biological matrix. Biological fluids like plasma and urine are complex mixtures of proteins, salts, lipids, and endogenous metabolites that can significantly interfere with the analysis, a phenomenon broadly known as the matrix effect.[3][4][5][6] Therefore, the primary goal of any bioanalytical method is to effectively isolate the analyte of interest from these interfering components while ensuring high recovery and reproducibility.

The choice of analytical strategy is dictated by the specific benzoxazinone derivative, the required sensitivity (Lower Limit of Quantification, LLOQ), and the throughput demands of the study. This guide will focus on two widely adopted and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) .

Part 1: Sample Preparation – The Cornerstone of Reliable Quantification

The objective of sample preparation is to produce a clean, concentrated sample extract that is compatible with the LC-MS/MS system. The selection of the appropriate technique is a critical decision that influences the overall performance of the method.

Method 1: Protein Precipitation (PPT) – A Rapid Approach for High-Throughput Screening

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples.[7][8][9] It is particularly well-suited for early-stage drug discovery and high-throughput applications where speed is essential. The underlying principle involves the addition of an organic solvent to the plasma sample, which disrupts the hydration shell around the proteins, causing them to precipitate out of solution.[8]

Causality Behind Experimental Choices:

  • Choice of Precipitating Agent: Acetonitrile is often the preferred solvent for protein precipitation as it generally provides more efficient protein removal compared to methanol.[8] A solvent-to-sample ratio of 3:1 (v/v) is a common starting point to ensure effective protein crashing.[8][10]

  • Temperature: Performing the precipitation at low temperatures (e.g., -20°C) can enhance the precipitation process and minimize the risk of analyte degradation.

  • Internal Standard (IS): The addition of a suitable internal standard prior to precipitation is crucial for correcting for variability during sample processing and instrumental analysis. Ideally, a stable isotope-labeled (SIL) analog of the analyte should be used. If a SIL-IS is unavailable, a structurally similar compound with similar physicochemical properties can be employed.[11][12]

Detailed Protocol for Protein Precipitation of Plasma Samples:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any remaining particulates before injection into the LC-MS/MS system.

Workflow for Protein Precipitation:

Protein Precipitation Workflow cluster_sample_prep Sample Preparation plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is acn Add Acetonitrile (300 µL) is->acn vortex1 Vortex acn->vortex1 incubate Incubate (-20°C) vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Protein Precipitation of Plasma Samples.

Method 2: Solid-Phase Extraction (SPE) – Achieving Higher Purity and Sensitivity

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts and higher concentration factors compared to protein precipitation. This often translates to lower matrix effects and improved sensitivity, making it the preferred method for late-stage development and regulated bioanalysis. SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering components to be washed away.

Causality Behind Experimental Choices:

  • Sorbent Selection: For many neutral benzoxazinone derivatives, a reversed-phase sorbent is a suitable choice. Polymeric reversed-phase sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are particularly versatile as they can retain a wide range of compounds and are "water-wettable," which simplifies the extraction protocol by eliminating the need for conditioning and equilibration steps.[13][14]

  • pH Adjustment: The pH of the sample and the wash solutions can be manipulated to optimize the retention of the analyte and the removal of interferences. For neutral benzoxazinones, maintaining a neutral to slightly acidic pH is generally effective.

  • Wash and Elution Solvents: The wash step is critical for removing endogenous interferences. A weak organic solvent (e.g., 5-10% methanol in water) is typically used to wash away polar interferences without eluting the analyte. The elution solvent should be strong enough to fully desorb the analyte from the sorbent (e.g., methanol or acetonitrile).

Detailed Protocol for Solid-Phase Extraction of Plasma and Urine Samples using Oasis HLB:

  • Sample Pre-treatment:

    • Plasma: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Add 10 µL of the internal standard working solution.

    • Urine: Centrifuge the urine sample to remove any particulates. Dilute 100 µL of urine with 100 µL of water. Add 10 µL of the internal standard working solution.

  • Load: Load the pre-treated sample onto the Oasis HLB SPE cartridge or well.

  • Wash: Wash the sorbent with 1 mL of 5% methanol in water.

  • Elute: Elute the analytes with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

Workflow for Solid-Phase Extraction:

Solid-Phase Extraction Workflow cluster_spe Solid-Phase Extraction sample Biological Sample pretreat Pre-treat Sample (Dilute, Add IS) sample->pretreat load Load onto SPE Sorbent pretreat->load wash Wash with Weak Solvent load->wash elute Elute with Strong Solvent wash->elute dry Evaporate Eluate elute->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General Workflow for Solid-Phase Extraction.

Part 2: LC-MS/MS Analysis – The Key to Selectivity and Sensitivity

Liquid chromatography-tandem mass spectrometry is the cornerstone of modern bioanalysis, offering unparalleled selectivity and sensitivity for the quantification of drugs and their metabolites in complex biological matrices.[1]

Chromatographic Separation

The goal of the chromatographic separation is to resolve the analyte of interest from other components in the sample extract, particularly those that may cause ion suppression or enhancement in the mass spectrometer.

  • Column Chemistry: A C18 reversed-phase column is a common and effective choice for the separation of many benzoxazinone derivatives.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (acetonitrile or methanol) with a small amount of an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to achieve optimal separation of compounds with varying polarities.

Mass Spectrometric Detection

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Table 1: Example LC-MS/MS Parameters for Benzoxazinone Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
DIBOA 182.1121.115Positive
DIMBOA 212.1166.118Positive
HBOA 166.1108.120Positive
MBOA 152.1109.122Positive

Note: These are example parameters and should be optimized for the specific instrument and compound.

Part 3: Method Validation – Ensuring Data Integrity and Regulatory Compliance

A bioanalytical method must be rigorously validated to ensure that it is reliable and reproducible for its intended purpose.[15][16][17][18] The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17]

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[19]

  • Matrix Effect: The assessment of the suppressive or enhancing effect of the biological matrix on the ionization of the analyte.[3][4][5][6]

Table 2: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ)
Linearity (r²) ≥ 0.99
LLOQ Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision
Stability Analyte concentration within ±15% of the initial concentration

Conclusion: A Pathway to Robust Benzoxazinone Bioanalysis

The development of a robust and reliable bioanalytical method for the quantification of benzoxazinones is a critical step in the drug development process. By carefully considering the principles of sample preparation, chromatographic separation, and mass spectrometric detection, and by adhering to rigorous validation guidelines, researchers can generate high-quality data that is essential for making informed decisions about the safety and efficacy of new therapeutic agents. The protocols and insights provided in this guide serve as a foundation for developing and implementing such methods, ultimately contributing to the successful advancement of new medicines.

References

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Application Notes and Protocols: 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one as a Chemical Probe in Cancer Biology and Drug Development

Application Notes and Protocols: 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one as a Chemical Probe in Cancer Biology and Drug Development

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one as a versatile chemical probe. This document outlines its potential applications in interrogating cancer biology, supported by detailed experimental protocols and the scientific rationale behind its use.

Introduction: The Benzoxazinone Scaffold and the Potential of a Nitro-Substituted Derivative

The benzoxazinone core is a privileged heterocyclic motif frequently encountered in biologically active compounds, ranging from natural products to synthetic pharmaceuticals.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The subject of this guide, 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, is a member of this important class of compounds. While its direct application as a chemical probe is a nascent area of investigation, its structural features—specifically the nitroaromatic moiety—and the known bioactivities of related compounds suggest its significant potential as a tool for cancer research.[1][5]

This document will explore two primary applications of this compound: first, as a probe to investigate anticancer mechanisms and for screening in drug discovery pipelines; and second, as a potential hypoxia-selective probe, leveraging the bioreductive chemistry of the nitro group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application. The key properties of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized below.

PropertyValueSource
CAS Number 85160-84-5[6]
Molecular Formula C₁₀H₁₀N₂O₄[6]
Molecular Weight 222.20 g/mol [6]
Appearance Solid
Purity Typically ≥97%[6]
SMILES CC1(C)OC2=C(NC1=O)C=C([C=C2)=O[6]
InChI Key YKXZRZGZJZYBBH-UHFFFAOYSA-N[6]

Application 1: A Probe for Investigating Anticancer Activity and Mechanisms

Nitro-substituted benzoxazinones have shown promise as cytotoxic agents against various cancer cell lines.[1][5] These compounds can induce apoptosis and inhibit cell proliferation, making 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one a valuable tool for identifying novel therapeutic targets and for use in high-throughput screening campaigns.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Elucidating Apoptotic Induction via Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Hypothesized Mechanism of Action

The cytotoxic effects of benzoxazinone derivatives are often linked to the induction of DNA damage and subsequent apoptosis.[7][8] The planar structure of the benzoxazinone core may facilitate intercalation into DNA, leading to cell cycle arrest and the activation of apoptotic pathways.

Gprobe2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-onecellCancer Cellprobe->celldnaNuclear DNAcell->dnaIntercalation?damageDNA Damagedna->damagep53p53 Activationdamage->p53baxBax Upregulationp53->baxcaspaseCaspase Cascade Activationbax->caspaseapoptosisApoptosiscaspase->apoptosis

Caption: Hypothetical pathway of apoptosis induction.

Application 2: A Potential Probe for Detecting Tumor Hypoxia

Tumor hypoxia, or low oxygen tension, is a hallmark of solid tumors and is associated with therapeutic resistance and increased malignancy. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic cells. This bioreduction can lead to the formation of highly reactive species that are trapped within the cell, a principle that has been exploited for the development of hypoxia-activated prodrugs and imaging agents.[9]

The Rationale: Bioreductive Activation

The nitro group of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is electron-withdrawing and, in a low-oxygen environment, can undergo a one-electron reduction to a nitro radical anion. Further reduction can lead to the formation of a hydroxylamine and subsequently a highly fluorescent amine derivative. This conversion from a non-fluorescent (or weakly fluorescent) nitro compound to a highly fluorescent amino compound forms the basis of its potential as a "turn-on" fluorescent probe for hypoxia.

GnitroNitro-Benzoxazinone(Non-fluorescent)aminoAmino-Benzoxazinone(Fluorescent)nitro->aminoNitroreductases(Hypoxia)

Caption: Bioreductive activation workflow.

Protocol 3: Evaluating Hypoxia-Selective Activation

This protocol outlines the steps to assess whether the compound is selectively reduced and becomes fluorescent in hypoxic cancer cells.

Step-by-Step Protocol:

  • Cell Culture under Normoxia and Hypoxia: Culture cancer cells in two sets of plates. One set is incubated under standard normoxic conditions (21% O₂), while the other is placed in a hypoxic chamber (1% O₂). Allow the cells to acclimate for at least 12 hours.

  • Compound Loading: Treat both normoxic and hypoxic cells with 10 µM of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one for 4-6 hours.

  • Fluorescence Microscopy:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (optional, for better imaging).

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope. The reduced amino derivative is expected to have blue-green fluorescence (excitation ~380 nm, emission ~500 nm), though this needs to be empirically determined.

  • Flow Cytometry (Quantitative Analysis):

    • Harvest the treated cells.

    • Wash with PBS and resuspend in FACS buffer.

    • Analyze the fluorescence intensity of the cell populations from normoxic and hypoxic conditions using a flow cytometer.

Expected Outcome: A significant increase in fluorescence intensity should be observed in the cells incubated under hypoxic conditions compared to those under normoxic conditions, indicating the hypoxia-selective reduction of the nitro group.

Data Interpretation and Validation

  • Cytotoxicity Assays: Always include appropriate positive and negative controls. The IC₅₀ values should be reproducible across multiple experiments.

  • Apoptosis Assays: Untreated cells should serve as the negative control. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

  • Hypoxia Studies: The use of a known hypoxia probe (e.g., pimonidazole) can help validate the experimental setup. Additionally, western blotting for hypoxia-inducible factor 1-alpha (HIF-1α) can confirm the hypoxic status of the cells.

Conclusion and Future Directions

2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one represents a promising, yet underexplored, chemical entity. The protocols detailed herein provide a framework for its systematic evaluation as a chemical probe in cancer biology. Its potential to act as a cytotoxic agent and a hypoxia-selective probe makes it a valuable tool for both fundamental research into tumor biology and for the initial stages of drug discovery.

Future work should focus on the detailed characterization of its mechanism of action, including the identification of its direct molecular targets. Furthermore, the synthesis of derivatives with modified spectral properties or enhanced potency could lead to the development of a new generation of powerful chemical probes for interrogating the complexities of cancer.

References

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][10]oxazin-4-ones as potent anticancer and antioxidant agents - PMC. (2020). PubMed Central. [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]

  • Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). PubMed. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health (NIH). [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). (2025). National Institutes of Health (NIH). [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). PubMed Central. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1][10]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). PubMed. [Link]

  • Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. (2025). MDPI. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). PubMed. [Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). Dalton Transactions. [Link]

  • Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. (1997). Journal of Medicinal Chemistry. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (n.d.). PubMed Central. [Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in bioassay development. This document provides a comprehensive, question-and-answer-based resource, including troubleshooting guides and detailed experimental protocols to systematically address and overcome these issues. Our approach is grounded in established physicochemical principles and extensive field experience to ensure the integrity and reproducibility of your experimental results.

Understanding the Challenge: Compound Profile

Before delving into solubilization strategies, it is crucial to understand the physicochemical properties of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.20 g/mol
Appearance Solid
Structure A benzoxazinone derivative with a nitro functional group.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one?

A1: Based on its chemical structure and data from similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds[2]. For initial attempts, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment of your assay. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity[3]. Always include a vehicle control with the same final DMSO concentration in your experiments[4].

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation[3].

  • Employ Co-solvents: If DMSO alone is insufficient, a mixture of co-solvents can be effective. See the detailed protocol below.

  • Utilize Solubilizing Excipients: Consider using cyclodextrins or detergents to enhance aqueous solubility. Detailed protocols for these methods are provided in this guide.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) in cell-based assays[3][5]. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line's viability and function.

Q4: How should I store my DMSO stock solution of the compound?

A4: For long-term storage, aliquot your stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation[3][6]. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can decrease the solubility of your compound over time.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Compound will not dissolve in 100% DMSO. - Insufficient solvent volume.- Compound is in a highly stable crystalline form.- Try gentle warming (to 37°C) or brief sonication.- If still insoluble, consider alternative organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which have high solubilizing power for nitroaromatic compounds[7].
Precipitation observed in stock solution upon storage. - Freeze-thaw cycles.- Water absorption by DMSO.- Compound degradation.- Aliquot stock solutions into single-use vials.- Use anhydrous DMSO and handle in a low-humidity environment.- Store at -80°C to minimize degradation.
Inconsistent bioassay results. - Compound precipitation in assay wells.- Compound aggregation.- Visually inspect assay plates for precipitation before reading.- Consider using a non-ionic detergent (e.g., Triton X-100 at 0.01-0.05%) in biochemical assays to prevent aggregation[8][9].- Perform a solubility test of the compound in the final assay buffer.
Cell toxicity observed in vehicle control. - DMSO concentration is too high.- Reduce the final DMSO concentration to a non-toxic level for your specific cell line (typically ≤ 0.5%)[3].

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution

This protocol outlines the fundamental steps for preparing a stock solution of a poorly soluble compound.

Materials:

  • 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the required mass of the compound: Use the following formula to calculate the mass needed for your desired stock concentration and volume: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For a 10 mM stock in 1 mL: 0.01 mol/L x 0.001 L x 222.20 g/mol = 0.00222 g (or 2.22 mg)

  • Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Aid dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming (up to 37°C) or brief sonication can be applied. Visually inspect for any remaining solid particles.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.

Protocol 2: Step-by-Step Guide to Using Co-solvents

Co-solvents can be used to improve the solubility of a compound when transitioning from a DMSO stock to an aqueous buffer[3].

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • Co-solvent (e.g., Ethanol, Propylene glycol, PEG 400)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an intermediate stock: Create an intermediate stock solution by diluting the 10 mM DMSO stock in the chosen co-solvent. For example, a 1:1 dilution of 10 mM DMSO stock with ethanol will result in a 5 mM stock in 50% DMSO/50% ethanol.

  • Perform a serial dilution: Serially dilute the intermediate stock in the co-solvent to create a range of concentrations.

  • Final dilution into assay buffer: Add a small volume of each co-solvent dilution to your assay buffer to reach the final desired compound concentrations. Ensure the final concentration of the co-solvent mixture is compatible with your assay system.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of the DMSO/co-solvent mixture in the assay buffer.

Protocol 3: Improving Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility[10][11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Materials:

  • Compound stock solution in a suitable organic solvent (e.g., DMSO or ethanol)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v). Gentle warming may be required.

  • Add the compound: While stirring the HP-β-CD solution, slowly add a small volume of your concentrated compound stock solution.

  • Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Filter (optional): If any precipitate remains, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine final concentration: It is advisable to determine the final concentration of the solubilized compound analytically (e.g., by HPLC-UV) if precise dosing is required.

Protocol 4: Using Detergents for Solubilization in Biochemical Assays

Non-ionic detergents are effective at preventing the aggregation of hydrophobic compounds in biochemical (cell-free) assays[8].

Materials:

  • Compound stock solution in DMSO

  • Biochemical assay buffer

  • Non-ionic detergent (e.g., Triton X-100 or Tween-20)

Procedure:

  • Prepare a detergent-containing assay buffer: Add the non-ionic detergent to your assay buffer to a final concentration of 0.01% to 0.05% (v/v) .

  • Dilute the compound: Directly dilute your DMSO stock solution into the detergent-containing assay buffer to achieve the desired final concentrations.

  • Vehicle Control: Ensure your vehicle control contains the same final concentrations of both DMSO and the detergent.

Visualizing Experimental Workflows

Decision Tree for Solubility Enhancement

Solubility_Workflow start Start: Poorly Soluble Compound (2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one) stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to Final Concentration in Aqueous Buffer stock->dilute precipitate Precipitation? dilute->precipitate success Proceed with Bioassay precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes cosolvent Option 1: Use Co-solvents (e.g., Ethanol, PEG 400) troubleshoot->cosolvent cyclodextrin Option 2: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin detergent Option 3 (Biochemical Assays): Use Detergents (e.g., Triton X-100) troubleshoot->detergent cosolvent->dilute cyclodextrin->dilute detergent->dilute

Caption: A decision-making workflow for addressing solubility issues.

Serial Dilution Protocol for Cell-Based Assays

Serial_Dilution cluster_stock Preparation of Intermediate Stocks in 100% DMSO cluster_working Preparation of Working Solutions in Assay Medium (0.1% Final DMSO) stock_10mM 10 mM Stock stock_5mM 5 mM stock_10mM->stock_5mM 1:2 dilution in DMSO work_10uM 10 µM stock_10mM->work_10uM 1:1000 dilution in medium stock_2_5mM 2.5 mM stock_5mM->stock_2_5mM 1:2 dilution in DMSO work_5uM 5 µM stock_5mM->work_5uM 1:1000 dilution in medium stock_1_25mM 1.25 mM stock_2_5mM->stock_1_25mM 1:2 dilution in DMSO work_2_5uM 2.5 µM stock_2_5mM->work_2_5uM 1:1000 dilution in medium work_1_25uM 1.25 µM stock_1_25mM->work_1_25uM 1:1000 dilution in medium

Caption: A two-stage serial dilution strategy to maintain a constant final DMSO concentration.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, November 26). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation. Retrieved from [Link]

  • arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the solution's pH on p-nitrophenol adsorption by biochar. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Google Patents. (n.d.). JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound.
  • National Institutes of Health. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]

  • ResearchGate. (n.d.). What do we miss? The detergent Triton-X 100 added to avoid compound aggregation can affect assay results in an unpredictable manner. Retrieved from [Link]

  • ResearchGate. (2022, June 21). What is the criteria for the selection of a drug in Cyclodextrin cavity?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • YouTube. (2025, February 20). Solution-making strategies & practical advice. Retrieved from [Link]

  • Reddit. (2021, February 4). Help with Dilutions! Urgent!!. Retrieved from [Link]

  • ACS Publications. (2022, February 18). Reversible Conjugation of Non-ionic Detergent Micelles Promotes Partitioning of Membrane Proteins under Non-denaturing Conditions. Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts. Retrieved from [Link]

  • YouTube. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]

  • Protocol Online. (2011, December 9). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

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  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

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Technical Support Center: Crystallization of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and practical laboratory experience.

I. Introduction to Crystallization Challenges

Crystallization is a critical purification technique for solid organic compounds, aiming to isolate a pure crystalline solid from a solution.[1][2] The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent.[3] An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[4] However, achieving well-formed crystals of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one can be challenging due to its specific molecular structure. The presence of a nitro group can influence crystal packing through various intermolecular interactions, such as hydrogen bonds and π-π stacking, which can complicate the crystallization process.[5][6][7]

II. Troubleshooting Crystallization Problems

This section addresses common issues encountered during the crystallization of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one in a question-and-answer format.

Question 1: Why am I not getting any crystals, even after the solution has cooled?

Answer:

The failure of crystals to form is a frequent issue and can stem from several factors:

  • Supersaturation has not been reached: This is the most common reason.[8] It's possible that too much solvent was used, and the solution is not concentrated enough for crystals to form upon cooling.[9]

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites.[3] If that fails, gently evaporate some of the solvent by heating the solution and then allow it to cool again.[9]

  • The solution is supersaturated but requires a nucleation event: Sometimes, a supersaturated solution needs a "seed" to start the crystallization process.

    • Solution: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled solution.[8] This will provide a template for further crystal growth.

  • Inappropriate solvent choice: The selected solvent may be too good at dissolving the compound, even at low temperatures.[3]

    • Solution: Re-evaluate your solvent selection. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Consider using a mixed solvent system where the compound is soluble in one solvent and insoluble in the other.[10]

Question 2: My compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[8]

  • Causality: The compound is coming out of solution at a temperature above its melting point.

  • Solutions:

    • Re-dissolve and cool slowly: Reheat the solution until the oil redissolves. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[8]

    • Add more solvent: Adding a small amount of additional solvent can sometimes prevent oiling out by lowering the saturation temperature.[9]

    • Change the solvent system: If the problem persists, a different solvent or solvent mixture with a lower boiling point should be considered.

Question 3: The crystals that formed are very small and difficult to filter. How can I get larger crystals?

Answer:

The formation of very small crystals, often referred to as "crashing out," is typically a result of rapid cooling.[9]

  • Causality: Fast cooling leads to rapid nucleation and the formation of many small crystals instead of the slow growth of a few large ones.

  • Solutions:

    • Slow down the cooling process: After dissolving the compound in the hot solvent, allow the flask to cool to room temperature undisturbed on a surface that does not conduct heat well (e.g., a cork ring or paper towels).[3] Covering the flask with a watch glass will also help to retain heat.

    • Use less solvent: While counterintuitive, using slightly less solvent (while still ensuring the compound fully dissolves when hot) can sometimes promote the growth of larger crystals. However, be mindful that this can also decrease the yield.

    • Redissolve and recrystallize: If you have already formed small crystals, you can reheat the solution to redissolve them and then attempt a slower cooling process.

Question 4: My final product has a low yield. What are the potential causes?

Answer:

A low yield can be frustrating, and several factors can contribute to it:

  • Using too much solvent: This is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[9][11]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), some product will crystallize out with the impurities and be lost.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss.[11]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[11]

III. Frequently Asked Questions (FAQs)

What is the optimal solvent system for crystallizing 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1] Common choices for compounds with similar polarity include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or acetone/hexane.[10] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best option for your specific sample.

How does the nitro group affect the crystallization behavior of this compound?

The nitro group is strongly electron-withdrawing and can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[5][7] These interactions can influence how the molecules pack together in the crystal lattice.[12][13] In some cases, strong intermolecular interactions can lead to the rapid formation of a stable, but potentially amorphous or poorly crystalline, solid. Understanding these potential interactions can aid in selecting an appropriate solvent that can effectively mediate crystal growth.

Is it necessary to use a charcoal treatment?

A charcoal treatment is used to remove colored impurities from a solution.[1] If your solution of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is colored (when the pure compound is expected to be colorless or a specific color that is not present), adding a small amount of activated charcoal to the hot solution before filtration can help to decolorize it.

IV. Standard Crystallization Protocol

The following is a general step-by-step protocol for the crystallization of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

Materials:

  • Crude 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

  • Selected crystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] For maximum yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[11]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[1]

V. Visualizing the Troubleshooting Process

The following diagram illustrates a typical workflow for troubleshooting common crystallization problems.

TroubleshootingCrystallization start Initial Observation no_crystals No Crystals Formed start->no_crystals Problem oiling_out Compound 'Oils Out' start->oiling_out Problem small_crystals Small/Powdery Crystals start->small_crystals Problem cause1 Potential Causes Too much solvent Insufficient cooling Solvent too effective no_crystals->cause1 Investigate cause2 Potential Causes Cooling too fast High impurity level Solvent boiling point too high oiling_out->cause2 Investigate cause3 Potential Causes Rapid cooling Supersaturation too high small_crystals->cause3 Investigate solution1 Solutions Scratch flask Add seed crystal Evaporate some solvent Change solvent cause1->solution1 Implement solution2 Solutions Cool slower Add more solvent Change solvent system cause2->solution2 Implement solution3 Solutions Cool slower Use slightly more solvent Re-dissolve and re-cool cause3->solution3 Implement MolecularStructure cluster_molecule 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one cluster_features Key Functional Groups mol mol nitro Nitro Group (Polar, H-bond acceptor) nitro->mol Influences packing via dipole-dipole interactions lactone Lactam Ring (Polar, H-bond donor/acceptor) lactone->mol Participates in H-bonding gem_dimethyl Gem-dimethyl Group (Steric hindrance) gem_dimethyl->mol Affects crystal lattice sterically

Caption: Key functional groups of the target molecule affecting crystallization.

VII. Quantitative Data Summary

SolventSolubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)
EthanolLowHigh
MethanolLowHigh
Ethyl AcetateModerateVery High
AcetoneModerateVery High
HexaneVery LowLow
WaterInsolubleInsoluble
Note: This table provides a qualitative summary based on general principles for similar compounds. Experimental determination is highly recommended.

VIII. References

  • Recrystallization. (n.d.). Retrieved from

  • Recrystallization-1.pdf. (n.d.). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from

  • Importance of O...N interaction between nitro groups in crystals. (n.d.). ResearchGate. Retrieved from

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? (n.d.). CrystEngComm (RSC Publishing). Retrieved from

  • Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (2019). ACS Omega. Retrieved from

  • Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (n.d.). PMC - PubMed Central. Retrieved from

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from

  • Weak interactions in crystal engineering—understanding the recognition properties of the nitro group. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from

  • Why I am not getting crystals? (2012). ResearchGate. Retrieved from

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • 2,2-Dimethyl-6-nitro-2H-benzo[b]o[4][11]xazin-3(4H)-one. (n.d.). Sigma-Aldrich. Retrieved from

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from

Sources

Technical Support Center: Optimization of Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Benzoxazinones are crucial intermediates and core structures in medicinal chemistry and materials science.[1][2][3][4] However, their synthesis can present unique challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you to diagnose issues in your reaction, understand the underlying chemical principles, and optimize your conditions for higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to construct the benzoxazinone core?

There are several well-established strategies, and the optimal choice depends on the availability of starting materials and the desired substitution pattern on the final molecule. The most common precursors are anthranilic acids or their derivatives.[2][5][6]

  • From Anthranilic Acids: This is the most traditional and widely used approach. It typically involves the reaction of an anthranilic acid with an acylating agent, such as an acid chloride or acid anhydride, followed by cyclization.[2][7] Heating N-acyl anthranilic acids, often with a dehydrating agent like acetic anhydride, is a classic method.[2]

  • From 2-Aminophenols: These routes are common for synthesizing 1,4-benzoxazinone derivatives. For instance, oxidative coupling of 2-aminophenols can yield phenoxazinone structures.[8][9]

  • Transition-Metal-Catalyzed Reactions: Modern methods often employ catalysts (e.g., palladium, copper, rhodium, cobalt) to construct the ring system via C-H activation, carbonylation, or coupling reactions.[1][4][10][11] These methods offer high efficiency and functional group tolerance but may require more specialized reagents and conditions.[4] For example, palladium-catalyzed carbonylative coupling of 2-iodoanilines is a powerful tool for building 2-arylbenzoxazinones.[10]

Q2: How do I choose between a classical (e.g., acid anhydride) versus a modern (e.g., transition-metal-catalyzed) approach?

The decision involves a trade-off between simplicity, cost, scope, and efficiency.

  • Classical Methods are often preferred for their simplicity, low cost, and readily available starting materials (anthranilic acid, acetic anhydride).[2][7] They are excellent for straightforward, large-scale syntheses where the required N-acyl anthranilic acid precursor is easily prepared.

  • Modern Catalytic Methods shine when dealing with complex substrates, requiring high functional group tolerance, or when aiming for novel substitution patterns that are difficult to access classically.[4] For example, Cp*Co(III)-catalyzed C-H activation allows for direct synthesis from sulfoxonium ylides and dioxazolones, avoiding pre-functionalized substrates.[4] While more expensive due to the metal catalyst and ligands, they often provide higher yields and regioselectivity under milder conditions.[11]

Q3: What is the function of reagents like pyridine or triethylamine in reactions involving acid chlorides?

In syntheses that use acid chlorides to acylate anthranilic acid, a base like pyridine or triethylamine is crucial. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the acylation of the amino group.[2][5][12] Neutralizing the HCl prevents it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction. Excess base can also help to increase the reaction rate.[5]

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction yield is low or zero. I see mostly unreacted starting material.

This is one of the most common issues, indicating an incomplete or stalled reaction.

Q: I've run the reaction for the specified time, but TLC analysis shows a strong spot for my starting anthranilic acid. What should I do?

Causality & Solution: An incomplete reaction can stem from several factors related to reaction kinetics and reagent activity.

  • Insufficient Activation/Cyclization: The energy barrier for the final ring-closing dehydration step may not have been overcome.

    • Troubleshooting Steps:

      • Increase Temperature: For thermal cyclizations (e.g., using acetic anhydride), ensure your reaction temperature is adequate. An oil bath provides more uniform heating than a heating mantle. If refluxing, ensure a steady rate of condensation is observed.

      • Extend Reaction Time: Monitor the reaction by TLC every 1-2 hours. Some substrates, particularly those with electron-withdrawing groups, react more slowly and simply require more time.[1]

      • Check Your Reagents: Acetic anhydride can hydrolyze over time if not stored properly. Acid chlorides are also highly sensitive to moisture. Use a fresh bottle or distill the reagent if its quality is questionable. For catalytic reactions, ensure the catalyst is active, as some are sensitive to air and moisture.[13]

  • Poor Stoichiometry in Acylation: In two-step procedures starting from anthranilic acid and an acid chloride, incomplete formation of the N-acyl intermediate is a frequent culprit.

    • Troubleshooting Steps:

      • The established mechanism for reacting anthranilic acid with an acid chloride often requires two equivalents of the acid chloride .[2][12] The first equivalent acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride, which is a highly activated intermediate that facilitates the subsequent cyclization.[2] Using only one equivalent can lead to a mixture of the desired product and the uncyclized N-acyl anthranilic acid.[12]

Problem 2: The yield is low, and my crude NMR/TLC shows multiple unidentified spots.

This points to the formation of side products, which consume your starting materials and complicate purification.

Q: What are the most likely side products, and how can I prevent their formation?

Causality & Solution: Side reactions often occur when reaction conditions are too harsh or when reactive intermediates are quenched by unintended nucleophiles (like water).

  • Hydrolysis (Ring-Opening): The benzoxazinone ring, particularly at the C4 carbonyl position, is susceptible to nucleophilic attack.[1][3] If water is present in the reaction mixture (e.g., from wet solvents or reagents), it can hydrolyze the product back to the N-acyl anthranilic acid.

    • Preventative Measures:

      • Use Dry Solvents: Always use anhydrous solvents, especially in moisture-sensitive reactions.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[13] This is critical for transition-metal-catalyzed reactions.

  • Polymerization/Degradation: Overly harsh conditions (excessively high temperatures or prolonged reaction times) can lead to the decomposition of starting materials, intermediates, or the final product.[13]

    • Preventative Measures:

      • Optimize Temperature: Do not overheat. Find the minimum temperature required for efficient conversion. A temperature screen (e.g., 80°C, 100°C, 120°C) can identify the sweet spot.

      • Monitor Reaction Progress: Avoid running the reaction for an unnecessarily long time. Once the starting material is consumed (as monitored by TLC), proceed with the workup.

  • Formation of Dihydro Intermediates: In some acid-catalyzed reactions, such as those between anthranilic acids and orthoesters, the elimination of the final molecule (e.g., ethanol) to form the aromatic benzoxazinone can be difficult. This can lead to the isolation of a stable 1,2-dihydro-4H-benzoxazin-4-one intermediate.[1][6]

    • Preventative Measures:

      • Reaction Time & Temperature: It has been observed that longer reaction times and higher temperatures favor the final elimination step to yield the fully aromatic benzoxazinone.[1]

Below is a general workflow for troubleshooting low-yield reactions.

G start Low or No Yield Observed check_sm Analysis of Crude Reaction: Starting Material (SM) Remains? start->check_sm check_side_products Analysis of Crude Reaction: Multiple Side Products? check_sm->check_side_products  No incomplete_rxn Root Cause: Incomplete Reaction check_sm->incomplete_rxn  Yes side_rxn Root Cause: Side Reactions / Degradation check_side_products->side_rxn  Yes solution_incomplete Solutions: 1. Increase Temperature 2. Extend Reaction Time 3. Verify Reagent/Catalyst Activity 4. Check Stoichiometry (e.g., 2 eq. Acyl Chloride) incomplete_rxn->solution_incomplete solution_side Solutions: 1. Use Anhydrous Solvents 2. Run Under Inert Atmosphere (N2/Ar) 3. Optimize (Lower) Temperature 4. Reduce Reaction Time side_rxn->solution_side

Caption: Troubleshooting workflow for low-yield benzoxazinone synthesis.

Problem 3: My product is lost or degrades during purification.

Q: I get a good yield in the crude reaction, but the final isolated yield after column chromatography is very low. Why?

Causality & Solution: Product loss during purification is common, especially if the target molecule is unstable under the purification conditions.

  • Instability on Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis (ring-opening) of sensitive benzoxazinones, especially if using protic solvents like methanol in the eluent.

    • Troubleshooting Steps:

      • Neutralize Silica: Use silica gel that has been pre-treated with a small amount of a non-polar amine (e.g., 1% triethylamine in the eluent solvent system) to neutralize acidic sites.

      • Minimize Contact Time: Run the column as quickly as possible. A wider column with a shorter bed height (flash chromatography) is preferable to a long, slow gravity column.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.

  • Crystallization as an Alternative: If your product is a solid, recrystallization is often a superior purification method that avoids the potential for degradation on a stationary phase.

    • Protocol: Perform a solvent screen with common solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene) to find a system where your product is soluble when hot but sparingly soluble when cold.

Optimized Experimental Protocols

Here are two validated protocols for common benzoxazinone syntheses, highlighting key optimization parameters.

Protocol 1: Classical Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one[2][12]

This method relies on the well-established reaction of anthranilic acid with two equivalents of benzoyl chloride in pyridine.

  • Reagents & Equipment:

    • Anthranilic acid (1 mol equivalent)

    • Benzoyl chloride (2 mol equivalents)

    • Anhydrous Pyridine (solvent)

    • Round-bottom flask with magnetic stirrer and reflux condenser

    • Ice bath

  • Step-by-Step Procedure:

    • Dissolve anthranilic acid in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add benzoyl chloride (2 equivalents) dropwise to the stirred solution. The addition is exothermic.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into a beaker of ice-water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

    • Recrystallize the crude solid from ethanol to obtain the pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2-Substituted Benzoxazinones[1]

This modern approach uses a copper catalyst for the decarboxylative coupling of anthranilic acids and α-keto acids.

  • Reagents & Equipment:

    • Anthranilic acid (1 mol equivalent)

    • α-Keto acid (e.g., phenylglyoxylic acid, 1.2 mol equivalents)

    • Copper(I) Chloride (CuCl, 10 mol%)

    • Anhydrous DMSO (solvent)

    • Reaction vessel suitable for heating under an inert atmosphere

  • Step-by-Step Procedure:

    • To a dry reaction vessel, add anthranilic acid, the α-keto acid, and CuCl.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add anhydrous DMSO via syringe.

    • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Comparison of Synthetic Methods

The choice of synthetic route has a significant impact on yield, reaction conditions, and overall efficiency. The table below summarizes key parameters for different approaches.

Synthetic RouteCommon Starting MaterialsKey Reagents / CatalystTypical ConditionsYield Range (%)Key Advantages
Classical Cyclization N-Acyl Anthranilic AcidsAcetic AnhydrideThermal, Reflux60-90[2][7]Simple, inexpensive, scalable.
Acid Chloride Method Anthranilic Acid, Acid ChloridesPyridineThermal, Reflux70-95[2][12]High yield, one-pot from anthranilic acid.
Cyanuric Chloride Method N-Acyl Anthranilic AcidsCyanuric Chloride, Et₃NRoom Temperature~45 (overall)[5][14]Mild conditions, avoids high temperatures.
Cu-Catalyzed Coupling Anthranilic Acids, α-Keto AcidsCuCl80-100 °C51-87[1]Good functional group tolerance.
Pd-Catalyzed Carbonylation o-Iodoanilines, Aryl IodidesPd Catalyst, CO source100-120 °C70-90[10]Access to diverse 2-aryl derivatives.

Visualizing the Mechanism: A Fundamental Pathway

Understanding the reaction mechanism is key to troubleshooting. Below is a simplified representation of the formation of a benzoxazinone from anthranilic acid and an acid chloride, highlighting the critical mixed anhydride intermediate.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Mixed Anhydride Formation cluster_2 Step 3: Intramolecular Cyclization Anthranilic_Acid Anthranilic Acid Acyl_Chloride1 + R-COCl (1 eq.) N_Acyl_Intermediate N-Acyl Anthranilic Acid Acyl_Chloride1->N_Acyl_Intermediate - HCl N_Acyl_Intermediate2 N-Acyl Anthranilic Acid Acyl_Chloride2 + R-COCl (1 eq.) Mixed_Anhydride Mixed Anhydride Intermediate (Activated) Acyl_Chloride2->Mixed_Anhydride - HCl Mixed_Anhydride2 Mixed Anhydride Intermediate Product 2-Substituted Benzoxazinone Mixed_Anhydride2->Product - R-COOH

Caption: Mechanism involving a mixed anhydride intermediate.[2]

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (MDPI) [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (Semantic Scholar) [Link]

  • INTRODUCTION. (University of Thi-Qar) [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (Journal of the Chemical Society C: Organic) [Link]

  • Benzoxazinone synthesis. (Organic Chemistry Portal) [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (ResearchGate) [Link]

  • Optimization of reaction conditions for the synthesis of benzoxazines... (ResearchGate) [Link]

  • Optimization of the reaction conditions. Reaction conditions:... (ResearchGate) [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (SciSpace) [Link]

  • Optimization of reaction conditions for vinyl-benzoxazinones. [a]. (ResearchGate) [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (MDPI) [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (NIH) [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (ResearchGate) [Link]

  • Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (MDPI) [Link]

  • Optimization of Reaction Conditions a. (ResearchGate) [Link]

  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. (ResearchGate) [Link]

  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (RSC Publishing) [Link]

  • Direct synthesis of benzoxazinones via Cp*Co(Ⅲ)-catalyzed C–H activation and annulation of sulfoxonium ylides with dioxazolones. (ScienceDirect) [Link]

  • A proposed mechanism for benzoxazinone synthesis. (ResearchGate) [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (NIH) [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Technical Support Center: Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and similar nitro-substituted benzoxazinone derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome poor yields and obtain a high-purity final product.

Introduction to the Synthesis

The synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is typically achieved through a two-step process. The first step involves the N-acylation of 2-amino-5-nitrophenol with α-bromoisobutyryl bromide to form the intermediate, N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide. The subsequent and often challenging step is an intramolecular cyclization of this intermediate, usually promoted by a base, to yield the desired benzoxazinone. The presence of the electron-withdrawing nitro group can significantly influence the reactivity of the starting materials and intermediates, making careful optimization of reaction conditions crucial for achieving a high yield.

Troubleshooting Guide: Overcoming Poor Yield

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My initial N-acylation reaction of 2-amino-5-nitrophenol is giving a low yield of the desired N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide intermediate. What are the likely causes and how can I improve this?

A1: Low yields in the initial N-acylation step can often be attributed to several factors related to the reactivity of the starting materials and reaction conditions.

  • Competitive O-acylation: The phenolic hydroxyl group of 2-amino-5-nitrophenol is also nucleophilic and can compete with the amino group for the acylating agent, leading to the formation of an undesired O-acylated byproduct. The amino group is generally more nucleophilic than the hydroxyl group, but this selectivity can be influenced by the reaction conditions.

  • Di-acylation: Both the amino and hydroxyl groups can be acylated, leading to a di-substituted byproduct.

  • Base Selection: The choice and amount of base are critical. A base is required to neutralize the HBr generated during the reaction. However, a strong base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation. A weak, non-nucleophilic base like pyridine or triethylamine is often preferred. Using an excess of the base can also lead to side reactions.

  • Reaction Temperature: The reaction should ideally be carried out at a low temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled N-acylation over the thermodynamically favored O-acylation.

Troubleshooting Workflow for N-acylation

Caption: Troubleshooting workflow for low yield in N-acylation.

Recommended Protocol for N-acylation:

  • Dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a weak, non-nucleophilic base such as pyridine (1.1 equivalents) dropwise.

  • Slowly add a solution of α-bromoisobutyryl bromide (1.05 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Q2: The intramolecular cyclization of N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide is resulting in a poor yield of the final product. What are the key parameters to optimize?

A2: The intramolecular cyclization is a critical step and its success is highly dependent on the reaction conditions. The goal is to facilitate the nucleophilic attack of the phenoxide ion onto the electrophilic carbon bearing the bromine atom.

  • Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of solvent is equally important. A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction. The combination of a strong base and a polar aprotic solvent is crucial for an efficient cyclization.[2]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions such as decomposition or the formation of intermolecular condensation products. A moderately elevated temperature (e.g., 50-80 °C) is often a good starting point.

  • Anhydrous Conditions: The presence of water can be detrimental to the reaction, especially when using strong bases like NaH. Water can quench the base and also lead to hydrolysis of the amide or the bromo-intermediate. Therefore, using anhydrous solvents and reagents is highly recommended.

Reaction Mechanism: Base-Catalyzed Intramolecular Cyclization

Caption: Mechanism of the base-catalyzed intramolecular cyclization.

Troubleshooting Data Summary

IssuePotential CauseRecommended Solution
Low Yield in Cyclization Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH, t-BuOK) in an anhydrous polar aprotic solvent (e.g., DMF, THF).
Side reactions due to high temperature.Optimize the reaction temperature, starting from a moderate temperature (e.g., 50 °C) and gradually increasing if necessary.
Presence of water.Use anhydrous solvents and reagents. Dry the intermediate thoroughly before the cyclization step.
Formation of Impurities Intermolecular side reactions.Use high dilution conditions to favor the intramolecular cyclization.
Decomposition of starting material or product.Monitor the reaction closely by TLC and avoid prolonged reaction times at high temperatures.
Q3: I am observing multiple spots on my TLC plate after the cyclization reaction, and purification of the final product is difficult. What are the potential side reactions and how can I minimize them?

A3: The formation of multiple byproducts is a common issue, especially with nitro-containing aromatic compounds which can be sensitive to reaction conditions.

  • Intermolecular Condensation: If the concentration of the reaction is too high, the phenoxide intermediate can react with another molecule of the bromo-intermediate, leading to the formation of dimeric or polymeric byproducts. Running the reaction under high dilution can favor the intramolecular cyclization.

  • Elimination Reaction: Although less likely with a tertiary bromide, under certain basic conditions, an elimination reaction could potentially occur.

  • Decomposition: Nitroaromatic compounds can be susceptible to decomposition under strongly basic conditions and at elevated temperatures. This can lead to a complex mixture of colored impurities.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the starting material will contaminate the product, making purification more challenging.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective way to obtain a highly pure product.

  • Washing: Washing the crude product with a dilute acid solution can help remove any remaining basic impurities, while a wash with a dilute sodium bicarbonate solution can remove any acidic byproducts.[3]

Frequently Asked Questions (FAQs)

Q: Why is the nitro group at the 6-position?

A: The starting material, 2-amino-5-nitrophenol, dictates the position of the nitro group in the final product. The cyclization occurs between the amino and hydroxyl groups, placing the nitro group at the 6-position of the resulting benzoxazinone ring system.

Q: Can I use a different acylating agent instead of α-bromoisobutyryl bromide?

A: Yes, other acylating agents can be used to introduce different substituents at the 2-position of the benzoxazinone ring. For example, using chloroacetyl chloride would lead to an unsubstituted methylene group at the 2-position. The choice of acylating agent will depend on the desired final product.

Q: Is the reaction sensitive to air?

A: While the reaction is not strictly air-sensitive, using an inert atmosphere (nitrogen or argon) is good practice, especially during the cyclization step when using strong, air-sensitive bases like sodium hydride. This helps to prevent the formation of oxidative side products and ensures the longevity of the base.

Detailed Experimental Protocol (Representative Method)

Step 1: Synthesis of N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide

  • In a 250 mL round-bottom flask, dissolve 2-amino-5-nitrophenol (5.0 g, 32.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add pyridine (2.8 mL, 35.6 mmol) dropwise to the solution.

  • In a separate dropping funnel, prepare a solution of α-bromoisobutyryl bromide (4.2 mL, 34.0 mmol) in anhydrous THF (20 mL).

  • Add the α-bromoisobutyryl bromide solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to obtain the pure intermediate.

Step 2: Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one

  • To a stirred solution of N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide (from the previous step) in anhydrous dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (K₂CO₃) (2 equivalents).

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the solid in a vacuum oven.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

References

  • Google Patents.
  • PubMed Central. Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. J Org Chem. 2007 Oct 12;72(21):7968-73. [Link]

  • Indian Academy of Sciences. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. J. Chem. Sci. (2020) 132:90. [Link]

Technical Support Center: Stability of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. It addresses common questions and concerns regarding its stability in dimethyl sulfoxide (DMSO), a prevalent solvent in experimental workflows. Our goal is to equip you with the necessary knowledge to ensure the integrity of your compound and the reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

What are the primary stability concerns for 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in DMSO?

The stability of any compound in a DMSO stock solution is not guaranteed and depends on the compound's specific chemical characteristics.[1] For 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one, the main concerns are:

  • Hydrolysis: The core structure contains a lactam (a cyclic amide) within a benzoxazinone ring system. Lactam rings are susceptible to hydrolysis, especially in the presence of water, which is readily absorbed by DMSO from the atmosphere.[1] This would lead to the opening of the oxazinone ring, rendering the molecule inactive in its original form. The rate of hydrolysis can be influenced by the pH of the solution.

  • Precipitation: Like many compounds stored at high concentrations in DMSO, 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one may precipitate out of solution over time.[2][3] This is often exacerbated by freeze-thaw cycles and the absorption of water, which can decrease the compound's solubility.[2][3]

  • Reaction with DMSO or Impurities: While DMSO is a relatively inert solvent, it can participate in or facilitate degradation reactions under certain conditions, such as exposure to light or elevated temperatures. The nitroaromatic group in the compound is generally stable but can be susceptible to reduction or other transformations in the presence of contaminants or under specific experimental conditions.[4]

Expert Insight: From our experience, the most immediate and common issue for compounds with lactam moieties is hydrolysis due to ambient water contamination in DMSO stocks.

What are the visual or analytical signs of degradation?
  • Visual Inspection: The most obvious sign of a problem is the formation of a precipitate in your DMSO stock solution. This indicates that the compound is no longer fully solubilized, which will lead to inaccurate concentrations in your experiments.

  • Analytical Assessment:

    • LC-MS Analysis: The appearance of new peaks with different mass-to-charge ratios (m/z) or retention times in the chromatogram is a clear indicator of degradation or the presence of impurities. A corresponding decrease in the peak area of the parent compound will also be observed.

    • NMR Spectroscopy: Changes in the ¹H NMR spectrum, such as the appearance of new signals or a decrease in the integration of peaks corresponding to the parent compound, signify chemical transformation.

What is the hypothesized degradation pathway for this compound in "wet" DMSO?

Based on the chemical structure, the most probable degradation pathway is the hydrolysis of the lactam ring. The presence of water in the DMSO solution can lead to a nucleophilic attack on the carbonyl carbon of the lactam, resulting in ring-opening.

parent 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one in DMSO product Ring-Opened Hydrolyzed Product parent->product Lactam Hydrolysis water H₂O (from ambient moisture) water->parent

Caption: Hypothesized hydrolytic degradation of the benzoxazinone.

How can I assess the stability of my 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one stock in DMSO?

A systematic stability study is recommended. The two most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_methods Analytical Methods prep Prepare a fresh, concentrated stock solution in high-quality anhydrous DMSO aliquot Aliquot into multiple sealed vials prep->aliquot rt Room Temperature fridge 4°C freezer -20°C / -80°C t0 T=0 (Initial Analysis) tn T=n (e.g., 1, 3, 6 months) t0->tn nmr NMR Spectroscopy tn->nmr lcms LC-MS tn->lcms

Caption: General workflow for a compound stability study.

Detailed Experimental Protocols

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

This method allows for the direct observation and quantification of the parent compound and any potential degradation products that are present in sufficient concentration.

Materials:

  • 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one

  • Anhydrous DMSO-d₆ (deuterated DMSO)

  • High-quality NMR tubes

  • Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation (T=0):

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in 0.5 mL of anhydrous DMSO-d₆ to create a stock solution of approximately 10-20 mg/mL.[5]

    • If using an internal standard, add a known quantity to the solution.

    • Transfer the solution to a clean, dry NMR tube.

  • Initial NMR Acquisition (T=0):

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate integration.

    • Carefully integrate the peaks corresponding to the parent compound and the internal standard (if used).

  • Storage:

    • Seal the NMR tube tightly with a cap and parafilm.

    • Store the tube under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis (T=n):

    • At each scheduled time point (e.g., 24 hours, 48 hours, 1 week, 1 month), allow the sample to equilibrate to room temperature.

    • Acquire a new ¹H NMR spectrum using the same parameters as the initial acquisition.

    • Integrate the relevant peaks.

  • Data Analysis:

    • Compare the integration of the parent compound's peaks over time, relative to the internal standard or a stable peak within the molecule if no standard is used.

    • Calculate the percentage of the compound remaining at each time point.

    • Analyze any new peaks that appear to identify potential degradation products.

Protocol 2: Stability Assessment by LC-MS

LC-MS is a highly sensitive method for detecting and quantifying the parent compound and its degradation products, even at low concentrations.

Materials:

  • DMSO stock solution of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one (e.g., 10 mM)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or other suitable mobile phase modifier

  • Autosampler vials

Procedure:

  • Sample Preparation (T=0):

    • Prepare a fresh 10 mM stock solution of the compound in high-quality anhydrous DMSO.

    • Create an initial analytical sample by diluting the stock solution to a final concentration of approximately 1-10 µM in a mobile-phase compatible solvent (e.g., 50:50 ACN:Water).[6] It is crucial to dilute the DMSO significantly to avoid issues with chromatography and ionization.[7]

  • Initial LC-MS Analysis (T=0):

    • Inject the analytical sample onto the LC-MS system.

    • Develop a suitable gradient elution method to achieve good separation of the parent peak from any potential impurities or degradation products.

    • Record the peak area of the parent compound from the UV chromatogram and/or the extracted ion chromatogram (EIC) from the mass spectrometer.

  • Storage:

    • Aliquot the 10 mM DMSO stock solution into several tightly sealed vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis (T=n):

    • At each time point, take one of the stored vials.

    • Prepare a fresh analytical sample by performing the same dilution as in step 1.

    • Analyze the sample using the identical LC-MS method.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial (T=0) peak area.

    • Calculate the percentage of the compound remaining.

    • Examine the chromatograms for the appearance of new peaks and analyze their corresponding mass spectra to identify potential degradation products.

Data Summary and Interpretation

Your stability data can be summarized in a table for easy comparison.

Storage ConditionTime Point% Compound Remaining (NMR)% Compound Remaining (LC-MS)Observations (e.g., Precipitate)
Room Temperature0100%100%Clear solution
1 week
1 month
4°C0100%100%Clear solution
1 week
1 month
-20°C0100%100%Clear solution
1 month
3 months

Best Practices for Storage and Handling

  • Use High-Quality Anhydrous DMSO: Minimize the presence of water, a key contributor to hydrolysis.

  • Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[8]

  • Store at Low Temperatures: For long-term storage, -20°C or -80°C is generally recommended.[8]

  • Use Tightly Sealed Containers: Minimize the ingress of atmospheric moisture.

  • Prepare Fresh Solutions for Critical Experiments: When in doubt about the stability of a stock solution, it is always best to prepare a fresh solution from the solid compound.[1]

By following these guidelines and employing rigorous stability testing, you can ensure the integrity of your 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one solutions and the validity of your research outcomes.

References

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  • Kumar, A., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12739. Available at: [Link]

  • Feger, D. (2014). How long can a compound be stable in DMSO for? ResearchGate. Available at: [Link]

  • Eric J. (2023). How to effectively replace DMSO with LC–MS-compatible solvent for the samples from a well plate? Chemistry Stack Exchange. Available at: [Link]

  • Various Authors. (2025). DMSO in LCMS. Reddit. Available at: [Link]

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  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Available at: [Link]

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  • Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA). Journal of Agricultural and Food Chemistry, 52(21), 6402-6407. Available at: [Link]

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  • Ciulli, A., et al. (2025). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Mirokhin, Y., & Tchekhovskoi, D. (2010). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. ResearchGate. Available at: [Link]

  • Mó, O., Yáñez, M., & Gómez-Hortigüela, L. (2000). Alkaline Hydrolysis of a gamma-Lactam Ring. The Journal of Organic Chemistry, 65(5), 1481-1487. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

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  • Shoji, M., et al. (2012). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PLoS ONE, 7(1), e29963. Available at: [Link]

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Technical Support Center: A Researcher's Guide to Preventing Degradation of Nitroaromatic Compounds in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroaromatic compounds. This guide is designed to provide you with field-proven insights and robust protocols to ensure the stability and integrity of your compounds in solution. My goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My nitroaromatic compound solution is showing unexpected results (e.g., color change, new peaks in HPLC). What's happening?

A1: You are likely observing degradation. Nitroaromatic compounds, despite the inherent stability of the aromatic ring, are susceptible to several degradation pathways, especially in solution. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can activate it for other reactions.[1] The main culprits are:

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds or initiate photochemical reactions. This is a very common issue, and studies have shown that the degradation rate of compounds like 2,4-dinitrotoluene (DNT) is highly dependent on light intensity and wavelength.[2][3]

  • Chemical Degradation (Hydrolysis & pH Effects): The stability of nitroaromatic compounds can be highly dependent on the pH of the solution.[4] Ester or amide groups elsewhere in the molecule are prone to acid- or base-catalyzed hydrolysis.[5] The nitro group itself can influence the reactivity of the entire molecule. For instance, the degradation rate of 4-nitrophenol in water under sunlight varies significantly with pH.[6]

  • Microbial Degradation: If your solution, particularly if aqueous and not sterile, becomes contaminated with microorganisms, they can enzymatically degrade nitroaromatic compounds. Bacteria have evolved diverse pathways to metabolize these compounds, often starting by reducing the nitro group.[7]

Q2: What is the single most important step I can take to prevent degradation?

A2: Proper storage. More experimental failures can be traced back to improper storage than any other single factor. For nitroaromatic compounds, this means adhering strictly to the "cold, dark, and dry" principle.

  • Temperature: Store stock solutions at -20°C or -80°C.[8] This minimizes the kinetic rate of all chemical reactions. For solid compounds, storage at 2-8°C is often sufficient, but always consult the manufacturer's certificate of analysis.

  • Light: Always store solutions in amber vials or wrap clear vials in aluminum foil.[9] This directly prevents photodegradation, a major and rapid degradation pathway.

  • Atmosphere/Moisture: Store solids in a desiccator. For solutions, use vials with tight-fitting caps (e.g., PTFE-lined screw caps) to prevent solvent evaporation and ingress of atmospheric moisture. For highly sensitive compounds, flushing the vial headspace with an inert gas like argon or nitrogen can provide an extra layer of protection against oxidation.

Q3: Does the choice of solvent matter for stability?

A3: Absolutely. The solvent is not just a passive carrier; it's an active chemical environment. Here’s how to choose wisely:

  • Purity and Grade: Always use high-purity, HPLC-grade or equivalent solvents. Lower-grade solvents can contain impurities (e.g., peroxides in THF or ethers, trace acids/bases) that can directly catalyze degradation.

  • Aprotic vs. Protic Solvents:

    • Aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for stock solutions. They do not have acidic protons and cannot participate in hydrogen bonding as a donor, which reduces the likelihood of hydrolysis.[9]

    • Protic solvents like methanol, ethanol, or water can act as proton donors and may facilitate hydrolytic degradation, especially if the compound has susceptible functional groups (e.g., esters). While methanol is a common solvent, acetonitrile is often a superior choice for reverse-phase HPLC due to its lower UV cutoff and reduced backpressure when mixed with water.[10][11]

  • Chemical Inertness: The solvent must be chemically inert towards your compound.[9] Avoid solvents that could potentially react with the nitroaromatic compound.

Q4: My compound is only soluble at a high pH, but I'm worried about base-catalyzed hydrolysis. What should I do?

A4: This is a classic stability challenge. The goal is to find a pH that maintains solubility without causing significant degradation within your experimental timeframe.

  • Conduct a pH-Rate Profile Study: This involves preparing your compound in a series of buffers across a range of pH values and monitoring its concentration over time using a stability-indicating HPLC method. This will empirically determine the pH at which the compound is most stable.

  • Minimize Time in Solution: If the compound must be in a less-than-ideal pH for your assay, prepare the solution immediately before use. Do not store it for extended periods.

  • Consider a Co-Solvent: It may be possible to dissolve the compound in a small amount of an organic solvent like DMSO first, and then dilute it into your aqueous buffer. This can sometimes improve solubility at a more neutral pH, but be mindful of the final DMSO concentration, as it can be toxic to cells (typically >0.5%).[9]

Q5: Should I add a chemical stabilizer or antioxidant like BHT to my solution?

A5: For most analytical and research applications, the answer is no . While antioxidants like Butylated Hydroxytoluene (BHT) are used as stabilizers in various industries to prevent oxidation, adding them to your research solutions is generally discouraged for several reasons:[12][13]

  • Introduction of Impurities: The stabilizer itself is an additional chemical component that could interfere with your assay. It can appear as an extra peak in your chromatogram or interact with your compound of interest.[14]

  • Alteration of Reactivity: The stabilizer could potentially react with your compound or affect its biological activity in unforeseen ways.

  • Focus on Prevention: The best practice in an analytical or research setting is to prevent degradation by controlling the physical environment (temperature, light, oxygen) rather than by adding another reactive chemical. Stability is best achieved through proper handling, solvent selection, and storage.[9]

Troubleshooting Guide: Degradation in Solution

IssuePossible Cause(s)Recommended Action(s)
Unexpected Peaks in HPLC/LC-MS 1. Compound degradation. 2. Contaminated solvent or glassware. 3. Mobile phase contamination ("ghost peaks").1. Perform a forced degradation study (see Protocol 1) to identify potential degradant peaks. 2. Review storage conditions (light, temp). Prepare a fresh solution from solid. 3. Run a blank gradient (no injection) to check for system contamination. Use fresh, HPLC-grade solvents and mobile phase.
Loss of Potency / Reduced Biological Activity Significant degradation of the active compound.1. Quantify the compound concentration using a validated, stability-indicating HPLC method. 2. Prepare fresh solutions from a new stock vial for each experiment.[9] 3. Verify the stability of the compound in the specific assay medium under assay conditions (e.g., 37°C, 5% CO₂).
Color Change in Solution Formation of chromophoric degradation products. Photodegradation is a common cause.1. Immediately protect the solution from light. 2. Prepare a fresh solution in an amber vial and compare. 3. Analyze the solution by HPLC-UV/Vis (with PDA detector) to correlate the color change with new peaks.
Precipitate Formation 1. Degradation leading to insoluble products. 2. Exceeding solubility at storage temperature (e.g., freezing). 3. Solvent evaporation, leading to supersaturation.1. Visually inspect the solution before use. If precipitate is present, it is safest to prepare a fresh solution. 2. If due to cold storage, try gentle warming and sonication to redissolve, but be aware degradation may have occurred. Re-analyze to confirm concentration. 3. Ensure vials are tightly sealed during storage.
Inconsistent Experimental Results Variable concentration of the active compound due to ongoing degradation between experiments.1. Prepare fresh working solutions from a solid or a frozen, concentrated stock for each set of experiments.[9] 2. Validate the stability of your stock solution over the intended period of use. 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[8]

Visualizing Degradation Pathways

The degradation of nitroaromatic compounds can proceed through several mechanisms. The following diagram illustrates the primary pathways.

cluster_paths Degradation Pathways cluster_products Degradation Products NAC Nitroaromatic Compound (Ar-NO2) Photodegradation Photodegradation (e.g., Nitrophenols) NAC->Photodegradation UV/Vis Light Hydrolysis Chemical Hydrolysis (pH dependent) NAC->Hydrolysis H₂O, H⁺/OH⁻ Reduction Chemical/Microbial Reduction NAC->Reduction Reducing agents, Microbial enzymes Photo_Products Ring-opened products, Phenols, Carboxylic acids Photodegradation->Photo_Products Hydrolysis_Products Hydrolyzed Products (e.g., cleavage of ester/amide) Hydrolysis->Hydrolysis_Products Reduction_Products Nitroso (Ar-NO) -> Hydroxylamine (Ar-NHOH) -> Amine (Ar-NH2) Reduction->Reduction_Products

Caption: Major degradation pathways for nitroaromatic compounds in solution.

Quantitative Stability Data

The stability of a nitroaromatic compound is highly dependent on its specific structure and the conditions it is exposed to. The following table synthesizes data from various studies to provide a quantitative perspective.

CompoundMatrix/SolventCondition(s)Degradation Rate / Half-LifeReference(s)
2,4-Dinitrotoluene (DNT) Deionized WaterUV-A Light Irradiation57.8% degradation in 4 hours[2]
2,4-Dinitrotoluene (DNT) SeawaterUV-A Light Irradiation92.2% degradation in 4 hours[2]
2,4-Dinitrotoluene (DNT) Aqueous SolutionPhoto-Fenton (UV + H₂O₂ + Fe²⁺)~100% degradation in 60 minutes[2][3]
2,4-Dinitrotoluene (DNT) Aqueous SolutionElectrochemical Degradation (pH 4.1)98.6% degradation in 50 minutes[4]
4-Nitrophenol (4-NP) Aqueous SolutionSunlight, pH 5Half-life: 5.7 days[6]
4-Nitrophenol (4-NP) Aqueous SolutionSunlight, pH 7Half-life: 6.7 days[6]
4-Nitrophenol (4-NP) Aqueous SolutionSunlight, pH 9Half-life: 13.7 days[6]
4-Nitrophenol (4-NP) Aqueous SolutionCatalytic Reduction (NaBH₄, pH 13)Rate constant highly dependent on catalyst, but stable at high pH

Note: Degradation rates are highly system-dependent. This data is for illustrative purposes. Always perform stability studies for your specific compound and conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Nitroaromatic Compound

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. A target degradation of 5-20% is recommended to ensure that primary degradants are formed without excessive secondary degradation.

start Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidative Oxidation (e.g., 3% H₂O₂, RT) stress->oxidative thermal Thermal Stress (e.g., 60°C, protected from light) stress->thermal photo Photolytic Stress (ICH compliant light chamber) stress->photo analyze Analyze All Samples by HPLC-PDA/MS (including control at T=0) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate Chromatograms: - % Degradation - Peak Purity - Resolution of Degradants analyze->evaluate end Method is Stability-Indicating evaluate->end

Caption: Workflow for a typical forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your nitroaromatic compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[9]

  • Stress Conditions: Dispense aliquots of the stock solution into separate, appropriate vials for each stress condition. Include a control sample stored at -20°C, protected from light.

    • Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M to 1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Stress: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a set time.

    • Thermal Stress: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C), protected from light.

    • Photolytic Stress: Expose a sample in a photochemically transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Keep a wrapped control sample next to it to assess thermal effects.

  • Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including the time-zero control, using an HPLC method with a photodiode array (PDA) detector. A mass spectrometer (MS) is highly recommended for identifying the mass of degradant peaks.

  • Evaluation:

    • Calculate the percent degradation of the parent compound.

    • Assess the resolution between the parent peak and all degradant peaks.

    • Check the peak purity of the parent compound in the stressed samples. The method is considered stability-indicating if all degradation products are resolved from the parent peak.

Protocol 2: Preparation and Storage of a Long-Term Stock Solution

Objective: To prepare a concentrated stock solution that can be stored for an extended period with minimal degradation, ensuring consistency across multiple experiments.

Methodology:

  • Safety First: Handle the solid nitroaromatic compound in a well-ventilated fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat). Many nitroaromatic compounds are toxic.[9]

  • Weighing: Use a calibrated analytical balance to accurately weigh the desired amount of the solid compound.

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent in which the compound is highly soluble (e.g., DMSO, DMF, or ACN).[9]

  • Dissolution:

    • Transfer the weighed solid to a clean, amber glass volumetric flask.

    • Add about 70-80% of the final solvent volume.

    • Cap and vortex or sonicate until the solid is completely dissolved. Brief, gentle warming (<40°C) can be used if necessary, but allow the solution to return to room temperature before final dilution.[9]

  • Final Dilution: Carefully add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask 10-15 times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use amber glass vials with PTFE-lined screw caps. This prevents contamination of the main stock and minimizes degradation from repeated freeze-thaw cycles.[8]

    • For highly sensitive compounds, flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

    • Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the aliquots in a freezer at -20°C or, for maximum stability, at -80°C.[8]

References

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  • Wunder, S., et al. (2020). On the Overlooked Critical Role of the pH Value on the Kinetics of the 4-Nitrophenol NaBH4-Reduction Catalyzed by Noble-Metal Nanoparticles (Pt, Pd, and Au). The Journal of Physical Chemistry C, 124(5), 3073-3083.
  • Machalicky, O., et al. (2003). Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase. Chemosphere, 53(1), 63-69.
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Technical Support Center: Scaling the Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and process development professionals involved in scaling up this important synthetic intermediate.

Section 1: Synthesis Overview & Key Scale-Up Challenges

The target molecule, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, is a key building block in the development of various pharmaceutical agents, including those active in the central nervous system (CNS).[1] The synthesis typically involves two key transformations: the formation of the benzoxazinone ring system followed by a regioselective nitration.

While the laboratory-scale synthesis is relatively straightforward, scaling up presents significant challenges related to reaction control, safety, impurity profiles, and purification. This guide addresses these challenges directly.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Alternative Route (Pre-nitration) A 2-Amino-5-nitrophenol C Acylation & Cyclization A->C B Pivaloyl Chloride B->C D 2,2-Dimethyl-6-nitro-2H- benzo[b]oxazin-3(4H)-one C->D Yield: Variable I Final Product E 2-Aminophenol G Benzoxazinone Intermediate E->G F Pivaloyl Chloride F->G H Nitration G->H Mixed Acid H->I Controlled Temp.

Caption: General synthetic routes to the target compound.

Section 2: Process Parameters & Optimization (FAQs)

This section addresses common questions regarding the optimization of reaction parameters for a safe and efficient scale-up. The more common and generally higher-yielding route involves the nitration of a pre-formed benzoxazinone intermediate. However, an alternative begins with the already nitrated 2-amino-5-nitrophenol.[2][3]

Q1: What is the recommended starting material for the benzoxazinone ring formation?

A1: The most direct route involves the reaction of 2-amino-5-nitrophenol with an activated form of pivalic acid, such as pivaloyl chloride. This approach integrates the nitro group from the start. 2-Amino-5-nitrophenol can be synthesized from 2-aminophenol through a two-step process involving cyclization and subsequent nitration.[2][3][4]

Q2: Which solvent system is optimal for the acylation/cyclization step at scale?

A2: While chlorinated solvents like dichloromethane (DCM) are effective on a lab scale, their use is often discouraged in large-scale production due to environmental and safety concerns. Toluene or xylenes are preferable alternatives. They have higher boiling points, which can aid in driving the reaction to completion and assist in azeotropic removal of water if necessary.

Q3: How should the nitration step be controlled during scale-up?

A3: The nitration of the benzoxazinone intermediate is a highly exothermic and potentially hazardous electrophilic aromatic substitution.[5][6][7] Control is paramount.

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the reactive nitronium ion (NO₂⁺).[5][8][9]

  • Temperature Control: The reaction temperature must be strictly maintained, typically between 0-10°C, to prevent runaway reactions and the formation of dinitrated or oxidized byproducts.[7][10] A jacketed reactor with an efficient cooling system is mandatory.

  • Rate of Addition: The nitrating acid mixture must be added slowly and sub-surface to the solution of the benzoxazinone to ensure rapid dispersion and prevent localized temperature spikes.[10]

Table 1: Comparison of Nitration Conditions

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Key Consideration for Scale-Up
Solvent Sulfuric Acid (as solvent)Sulfuric Acid or inert co-solventHeat capacity and viscosity of the medium.
Temperature 0-5°C (Ice Bath)0-10°C (Chiller/Jacketed Reactor)Surface area-to-volume ratio decreases, making heat removal less efficient.[11]
Addition Time 15-30 minutes2-4 hoursSlow addition is critical to manage the exotherm.
Agitation Magnetic StirringOverhead Mechanical StirringEfficient mixing is vital to prevent hot spots and ensure homogeneity.[10]

Section 3: Troubleshooting Common Scale-Up Issues

Q4: My reaction yield is significantly lower on a larger scale. What are the likely causes?

A4: A drop in yield during scale-up is a common issue. Consider the following:

  • Inefficient Heat Transfer: As batch size increases, the surface-area-to-volume ratio decreases, making it harder to control the temperature of exothermic reactions like nitration.[11] This can lead to side reactions. Ensure your cooling system is adequately sized for the larger volume.

  • Poor Mixing: Inadequate agitation can lead to localized high concentrations of reactants and "hot spots," promoting byproduct formation.[10] Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller for viscous mixtures.

  • Incomplete Reaction: Check for reaction completion using TLC or HPLC. Scale-up may require longer reaction times due to mass transfer limitations.

Troubleshooting_Yield Start Low Yield Observed Check_Mixing Is agitation efficient? (No dead zones) Start->Check_Mixing Check_Temp Was temperature maintained within 0-10°C? Check_Mixing->Check_Temp Yes Improve_Agitation Increase RPM / Change impeller Check_Mixing->Improve_Agitation No Check_Completion Analyze in-process sample (TLC/HPLC) Check_Temp->Check_Completion Yes Improve_Cooling Improve cooling capacity/ Slow addition rate Check_Temp->Improve_Cooling No Side_Products Re-evaluate temp. control and stoichiometry Check_Completion->Side_Products Side products observed Incomplete_Rxn Increase reaction time/ Re-check reagent purity Check_Completion->Incomplete_Rxn Starting material remains

Caption: Decision tree for troubleshooting low yield issues.

Q5: I am observing significant amounts of impurities after nitration. How can I minimize them?

A5: Impurity formation, particularly dinitrated species, is a major concern.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of nitric acid. A large excess can promote polynitration.[11]

  • Temperature Control: As mentioned, deviations above 10°C dramatically increase the rate of side reactions.

  • Quenching: The reaction quench is a critical step. The reaction mixture should be transferred slowly into a vigorously stirred mixture of ice and water. This dissipates the heat of dilution and precipitates the crude product.

Q6: The final product is difficult to purify by column chromatography at scale. Are there alternative methods?

A6: Large-scale column chromatography is expensive and time-consuming. Recrystallization is the preferred method for purifying the final product.

  • Solvent Screening: Screen various solvents and solvent mixtures (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexane) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Washing: Before recrystallization, washing the crude solid can be effective. A wash with a cold, non-polar solvent like hexane can remove organic impurities, while a wash with dilute aqueous sodium bicarbonate can remove residual acidic impurities.[12]

Section 4: Analytical & Quality Control

To ensure a robust and reproducible process, implement the following analytical checks:

  • Starting Materials: Confirm the identity and purity of 2-amino-5-nitrophenol and pivaloyl chloride by NMR and GC/HPLC.

  • In-Process Controls (IPCs): Monitor the reaction progress by TLC or HPLC to determine the endpoint accurately. This prevents the formation of byproducts from over-running the reaction.

  • Final Product: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. Purity should be assessed by HPLC (>98% is a typical target for pharmaceutical intermediates) and melting point.

Section 5: Safety Considerations for Scale-Up

Scaling up nitration reactions introduces significant safety risks that must be rigorously managed.[11][13]

  • Corrosivity and Reactivity: The mixed acid is extremely corrosive and a powerful oxidizing agent.[13][14] It can react violently with many organic materials.

  • Thermal Runaway: The nitration reaction is highly exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[13]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, lab coats, safety goggles, and a face shield.[10][13]

  • Engineering Controls: Conduct the reaction in a chemical fume hood or a walk-in hood for larger scales.[13] The reactor should be equipped with pressure relief systems.

  • Emergency Preparedness: Ensure that emergency eyewash stations, safety showers, and appropriate spill neutralization materials (such as sodium bicarbonate) are readily accessible.[13][14]

Section 6: Detailed Experimental Protocol (100g Scale)

This protocol is a representative example and must be adapted and risk-assessed for specific laboratory and pilot plant conditions.

Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet. Circulate coolant through the jacket to maintain an internal temperature of 0-5°C.

  • Charge Reactants: To the reactor, add 2-amino-5-nitrophenol (100 g, 0.65 mol) and toluene (1 L). Stir to form a slurry.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (86 g, 0.71 mol) via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or HPLC.

  • Work-up: Cool the mixture to 10°C. Slowly add water (500 mL) to quench the reaction. Separate the organic layer. Wash the organic layer with 1M HCl (2 x 250 mL), followed by saturated NaHCO₃ solution (2 x 250 mL), and finally brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol) to afford the pure 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one as a solid.

References

  • Bunce, R. A., et al. (Year). Acid-catalyzed reaction of anthranilic acids with ortho esters. Source not specified in search results.
  • Google Patents. (Year). Method of purifying nitrated aromatic compounds from a nitration process. WO2016198921A1.
  • YouTube. (2024). Nitration reaction safety. Available from: [Link] [Note: A specific video ID was not provided, but the content reflects general safety protocols for nitration.]

  • Google Patents. (Year). Process for the purification of mononitro aromatic compounds. US2430421A.
  • Larin, E. M., et al. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. Organic Letters. Available from: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available from: [Link]

  • Vapourtec. (Year). Nitration Reactions | Continuous Flow Processing. Available from: [Link]

  • Guggenheim, T. L., et al. (Eds.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. Available from: [Link]

  • Riva, S., et al. (Year). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. PMC - NIH. Available from: [Link]

  • University of Washington. (Year). Nitric Acid Safety. Available from: [Link]

  • PubMed. (2011). Synthesis of 2H-benzo[b][15][16]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Available from: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available from: [Link]

  • Chemistry Steps. (Year). Nitration of Benzene. Available from: [Link]

  • Parales, R. E., et al. (Year). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH. Available from: [Link]

  • Chemistry Hall. (Year). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Available from: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 4H-1,3-benzoxazines. Available from: [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Benzoxazinones. Available from: [Link]

  • YouTube - Michael Evans. (2023). Nitration of Aromatic Compounds. Available from: [Link] [Note: A specific video ID was not provided, but the content reflects the general mechanism.]

  • Chemguide. (2000). The nitration of benzene - electrophilic substitution. Available from: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available from: [Link]

  • MySkinRecipes. (Year). 2,2-Dimethyl-7-nitro-2H-benzo[b][15][16]oxazin-3(4H)-one. Available from: [Link]

  • J-GLOBAL. (Year). Synthesis of 2-Amino-5-Nitrophenol by Two Step Process. Available from: [Link]

  • Google Patents. (Year). Preparation method of 2-amino-5-nitrophenol. CN112778141A.
  • IARC Publications. (Year). 2-AMINO-5-NITROPHENOL. Available from: [Link]

  • ResearchGate. (Year). Synthesis of 2-amino-5-nitrophenol by two step process. Available from: [Link]

  • IARC Publications. (Year). 2-Amino-5-nitrophenol - Monograph.

Sources

Technical Support Center: Purification of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification challenges, ensuring you achieve the desired purity for your downstream applications.

I. Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities

To effectively purify a compound, one must first understand its synthetic origin and the likely impurities that may arise. While various synthetic routes to benzoxazinones exist, a common and logical approach to 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is a two-step process starting from 2-amino-5-nitrophenol.

Synthetic_Pathway cluster_synthesis Plausible Synthetic Pathway A 2-Amino-5-nitrophenol C Intermediate Amide A->C Acylation (e.g., Et3N, DCM) B 2-Bromo-2-methylpropionyl bromide B->C D 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one C->D Intramolecular Cyclization (Base-mediated)

Caption: Plausible synthesis of the target compound.

This synthetic route, while effective, can lead to several impurities that you may encounter during purification:

  • Unreacted Starting Materials: Residual 2-amino-5-nitrophenol and 2-bromo-2-methylpropionyl bromide (or its hydrolysis product, 2-bromo-2-methylpropionic acid).

  • Acyclic Intermediate: The uncyclized N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide may persist if the cyclization step is incomplete.

  • Isomeric Byproducts: Depending on the precise reaction conditions, there's a possibility of forming other isomers, though the directing effects of the substituents make the 6-nitro isomer the major product.

  • Polymeric Materials: Under harsh basic conditions, side reactions can lead to the formation of polymeric impurities.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one in a practical question-and-answer format.

Q1: My crude product is a dark, oily residue. How should I proceed with purification?

A1: An oily or deeply colored crude product often indicates the presence of significant impurities, possibly polymeric materials or residual reaction solvents.

  • Initial Step - Trituration: Before attempting a full-scale purification, try triturating the crude oil with a non-polar solvent in which the desired product is expected to be poorly soluble, such as hexanes or a mixture of hexanes and diethyl ether. This can often coax the product to solidify and removes highly non-polar impurities.

  • Proceed to Column Chromatography: If trituration fails or the product remains heavily colored, column chromatography is the recommended next step. The polarity of the nitroaromatic compound suggests that a silica gel stationary phase will be effective.

Q2: I'm performing a recrystallization, but my compound is "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common issue with moderately polar compounds and can be exacerbated by impurities.

  • Causality: The high concentration of the solute in the hot solvent can lead to a supersaturated solution upon cooling, where the solubility limit is reached at a temperature at which the compound is still molten. Impurities can also suppress the melting point of the eutectic mixture.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of the hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Modification: If the problem persists, your solvent system may be suboptimal. Consider using a mixed solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone) and then add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. A common and effective mixed solvent system for nitroaromatic compounds is ethanol-water.[1]

Q3: My TLC plate shows multiple spots after the reaction. What are they likely to be and how do I choose a solvent system for column chromatography?

A3: Multiple spots on a TLC plate confirm the presence of impurities. Based on the plausible synthesis, the spots could correspond to:

  • Highest Rf (least polar): Possibly unreacted 2-bromo-2-methylpropionyl bromide or other non-polar byproducts.

  • Intermediate Rf: Your desired product, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

  • Lower Rf (more polar): The uncyclized amide intermediate or the starting 2-amino-5-nitrophenol.

  • Baseline: Highly polar or polymeric materials.

Choosing a Solvent System for Column Chromatography:

  • Start with TLC Screening: Test various solvent systems of differing polarities. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Target Rf: Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a silica gel column.

  • Ensure Separation: The chosen solvent system should show good separation between the spot for your product and the spots for the major impurities.

Purification_Workflow cluster_workflow General Purification Workflow Crude Crude Product (Oil or Solid) TLC Analyze by TLC Crude->TLC Decision Assess Purity and Impurity Profile TLC->Decision Recryst Recrystallization Decision->Recryst Relatively Pure (>85-90%) Column Column Chromatography Decision->Column Multiple Impurities or Oily Pure Pure Product Recryst->Pure Column->Pure

Caption: Decision workflow for purification.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values (if available) suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The spectra should be clean, with integrations in the 1H NMR matching the expected number of protons. (See Section IV for predicted NMR data).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. For C10H10N2O4, the expected molecular weight is 222.20 g/mol .

  • Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the functional groups present, such as N-H, C=O (amide), and N-O (nitro group) stretches.

III. Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general method for recrystallizing 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. Solvent screening is recommended to find the optimal system.

1. Solvent Screening: a. Place a small amount (10-20 mg) of your crude product into several test tubes. b. Add 0.5 mL of a different solvent to each tube. Potential solvents are listed in the table below. c. Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature. d. Gently heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound when hot. e. Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals. f. If no single solvent is ideal, try a mixed solvent system as described in Q2.

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolarVariesA very common and effective choice for polar nitroaromatics.[1]
IsopropanolPolar82.6A good alternative to ethanol.
Ethyl Acetate/HexanesMid-PolarVariesGood for compounds of intermediate polarity.
Dichloromethane/HexanesMid-PolarVariesAnother good option for intermediate polarity compounds.
TolueneNon-Polar111Can be effective for less polar compounds or if others fail.

2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent (or "good" solvent of a mixed pair) to just dissolve the compound. c. If using a mixed solvent system, add the "poor" solvent dropwise until the solution becomes cloudy. Then add a few drops of the "good" solvent to re-clarify. d. If the solution is colored, you may consider a hot filtration through a small plug of activated charcoal to decolorize. e. Allow the solution to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

1. Stationary Phase:

  • Silica gel (60 Å, 230-400 mesh) is the standard choice.

2. Mobile Phase Selection:

  • As determined by your TLC analysis (see Q3), a mixture of hexanes and ethyl acetate is a good starting point. For example, begin with 10% ethyl acetate in hexanes and gradually increase the polarity.

3. Column Packing: a. Pack the column with silica gel as a slurry in the initial, least polar mobile phase. b. Ensure the silica bed is compact and level.

4. Sample Loading: a. Dissolve the crude product in a minimum amount of the column solvent or a slightly more polar solvent (like dichloromethane). b. Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection: a. Begin eluting the column with the starting mobile phase. b. Collect fractions and monitor their composition by TLC. c. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. Your target compound should elute after the non-polar impurities and before the highly polar ones. d. Combine the pure fractions and remove the solvent under reduced pressure.

IV. Predicted Characterization Data

Predicted 1H NMR (400 MHz, CDCl3):

  • δ ~ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.

  • δ ~ 7.8-8.0 ppm (dd, 1H): Aromatic proton ortho to the amide nitrogen and meta to the nitro group.

  • δ ~ 7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the ether oxygen.

  • δ ~ 7.5-8.5 ppm (br s, 1H): Amide N-H proton.

  • δ ~ 1.5 ppm (s, 6H): Two equivalent methyl groups.

Predicted 13C NMR (100 MHz, CDCl3):

  • δ ~ 170-175 ppm: Amide carbonyl carbon.

  • δ ~ 140-145 ppm: Aromatic carbon bearing the nitro group.

  • δ ~ 135-140 ppm: Aromatic carbon bearing the ether oxygen.

  • δ ~ 125-130 ppm: Aromatic carbon bearing the amide nitrogen.

  • δ ~ 115-125 ppm (3 signals): Remaining aromatic carbons.

  • δ ~ 80-85 ppm: Quaternary carbon of the dimethyl group.

  • δ ~ 25-30 ppm: Methyl carbons.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference from Nitro-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for addressing assay interference with nitro-containing compounds.

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with nitro-containing compounds in biological assays. This guide is structured as a series of questions and answers to directly address common issues and provide robust, field-proven troubleshooting strategies. As Senior Application Scientists, our goal is to explain not just what to do, but why you're doing it, ensuring the integrity and reliability of your experimental results.

Section 1: The Challenge of Nitro-Containing Compounds
Q: What are nitro-containing compounds and why are they frequently flagged in screening campaigns?

A: Nitro-containing compounds, particularly nitroaromatics, are a well-documented class of molecules known as Pan-Assay Interference Compounds, or PAINS.[1][2] These molecules have a reputation for appearing as "hits" in a wide variety of high-throughput screens (HTS) irrespective of the biological target.[1] This promiscuous activity is rarely due to a specific, selective interaction with the target. Instead, it typically arises from the unique physicochemical properties of the nitro group, which can interfere with assay technologies through several mechanisms, leading to false-positive results that can derail a research program.[2][3][4] Failure to identify these artifacts early can lead to a significant waste of time and resources.[3][5]

Section 2: Is My Compound an Assay Artifact? First-Pass Analysis
Q: My nitro-aromatic compound is a "hit" in my primary screen. What are the first steps to determine if it's a genuine result or an artifact?

A: Congratulations on your hit. The critical next step is validation. Before committing to extensive follow-up, a rapid, multi-pronged assessment is essential to triage your compound. This process involves both computational checks and simple, decisive experiments. A typical workflow involves checking for known interference liabilities, running a simple counter-screen, and confirming the compound's purity and identity.

The following diagram illustrates a recommended decision-making workflow when a nitro-containing compound is identified as a primary hit.

G cluster_0 Initial Triage Workflow A Primary HTS Hit (Nitro-Containing Compound) B Computational Triage: Run structure through PAINS filters A->B D Flagged as PAINS? B->D C Experimental Triage: No-Target Counter-Screen E Interference Observed? C->E D->C No F High-Risk Artifact: Deprioritize or investigate interference mechanism D->F Yes E->F Yes H Low-Risk Artifact: Proceed to next validation steps E->H No G Proceed with Caution: Initiate Orthogonal Assays & Further Counter-Screens F->G If project resources permit H->G

Caption: A decision tree for the initial triage of a nitro-containing hit compound.

Q: What computational tools can I use to identify potential PAINS?

A: Several computational tools, often available as free web servers or integrated into chemistry software suites, can flag compounds containing substructures associated with assay interference.[6] Running your hit's structure through these filters is a crucial first step.

  • PAINS Filters: These are the most common tools. They are sets of substructure patterns derived from analyzing frequent hitters in biochemical screens.[6] Publicly available servers can screen your compound's structure against these patterns.

  • Other Promiscuity Predictors: Tools like Badapple and PrePeP use statistical models based on large screening datasets to predict the likelihood of a compound being a "frequent hitter," independent of specific PAINS substructures.[7][8][9]

Important Caveat: A PAINS flag is an alert, not a verdict.[10] It signifies a higher risk of interference and demands rigorous experimental validation. It does not automatically invalidate your compound, but it does mean you must proceed with a healthy dose of skepticism and additional controls.[11]

Section 3: Uncovering the Mechanism: Why Is It Interfering?
Q: What are the common ways nitro-compounds interfere with assays?

A: Nitro-containing compounds, particularly those with aromatic rings, interfere through three primary mechanisms: optical interference, redox activity, and direct chemical reactivity. Understanding these mechanisms is key to designing the correct troubleshooting experiments.

G cluster_main cluster_mechanisms cluster_effects Nitro Nitro-Compound Interference Optical Optical Interference Nitro->Optical Redox Redox Cycling Nitro->Redox Reactivity Chemical Reactivity Nitro->Reactivity Optical_Effects • Intrinsic Fluorescence • Fluorescence Quenching • Light Scattering Optical->Optical_Effects Redox_Effects • ROS Generation (H₂O₂) • Cofactor Depletion (NADPH) • Redox-sensitive reporters Redox->Redox_Effects Reactivity_Effects • Covalent modification of proteins • Thiol reactivity (e.g., Cys, GSH) • Nucleophilic Aromatic Substitution Reactivity->Reactivity_Effects

Caption: The three primary mechanisms of assay interference by nitro-compounds.

Q: My assay uses a fluorescence readout. How can a nitro-compound cause interference?

A: Nitroaromatics are notorious for interfering with fluorescence-based assays.[12] The strongly electron-withdrawing nitro group significantly influences the molecule's electronic properties.

  • Fluorescence Quenching: Many nitroaromatics are potent fluorescence quenchers.[13][14] They can absorb the energy from an excited fluorophore in your assay (e.g., a fluorescent substrate, product, or probe like CPM) and dissipate it non-radiatively, leading to a decrease in signal.[13][15] This can be misinterpreted as target inhibition in a "signal-on" assay.

  • Intrinsic Fluorescence: While often thought of as quenchers, some nitroaromatic structures can be intrinsically fluorescent.[16] This compound-based fluorescence can add to the background signal, potentially masking a genuine inhibitory effect or creating a false positive in a "signal-off" assay.

  • Light Scattering: Poorly soluble compounds can form aggregates that scatter excitation and emission light, confounding plate reader measurements.[17]

Q: My assay is biochemical and relies on enzymatic activity. How does redox cycling cause false positives?

A: Redox cycling is a major mechanism of interference for nitroaromatics in biochemical assays.[2] It is a futile cycle of reduction and re-oxidation that disrupts the assay environment.

The process typically involves the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO) or hydroxylamino (-NHOH) intermediate, often consuming essential reducing cofactors like NADPH or NADH.[18] These reactive intermediates can then be re-oxidized by molecular oxygen back to the parent nitro compound, generating reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[18][19]

This interference manifests in several ways:

  • Cofactor Depletion: The consumption of NADPH/NADH can mimic inhibition of a dehydrogenase or reductase enzyme.

  • ROS-Mediated Damage: H₂O₂ can non-specifically oxidize and inactivate proteins, including your target enzyme, leading to apparent inhibition.[6]

  • Assay Component Reaction: ROS can directly react with and degrade sensitive assay reagents.

Q: I'm using a luciferase reporter assay. What specific problems should I look for?

A: Luciferase reporter assays are highly sensitive, but this sensitivity also makes them susceptible to interference.[20] Nitro-compounds can interfere in several ways that are distinct from simple target modulation:

  • Direct Luciferase Inhibition: Some compounds can directly bind to and inhibit the luciferase enzyme itself.[21][22] This would decrease the luminescent signal and could be mistaken for transcriptional repression of your gene of interest.

  • Altered mRNA Stability: Certain compounds, particularly those that can act as nitric oxide (NO) donors, have been shown to decrease the stability of luciferase mRNA.[23] This leads to lower luciferase protein levels and a reduced signal, independent of any effect on the promoter being studied.

  • Optical Interference: As with fluorescence, colored nitro-compounds can absorb the light produced by the luciferase reaction (a "quenching" effect), leading to an artificially low signal.[22]

Section 4: The Scientist's Toolkit: Experimental Troubleshooting & Mitigation
Q: How do I design a robust counter-screen to test for technology interference?

A: A counter-screen is designed to isolate the effect of your compound on the assay technology from its effect on the biological target.[24] The most common and powerful counter-screen is a "target-absent" or "no-target" assay.

The principle is simple: you run the exact same assay protocol, but omit the key biological component (e.g., the target enzyme, the specific receptor, or the cell line expressing the reporter). If your compound still shows activity, that activity is an artifact of interference with the assay components or detection method.

This protocol is a template and should be adapted for your specific assay format (e.g., biochemical, cell-based).

Component Primary Assay Well Counter-Screen Well Purpose
Buffer/Media Assay BufferAssay BufferMaintain consistent conditions
Cofactors/Substrates PresentPresentTest for reactivity with these components
Detection Reagents PresentPresentTest for direct interference with signal
Biological Target Present Absent (replace with buffer) The key variable
Test Compound Present (titration)Present (same titration)Test for dose-dependent artifacts

Step-by-Step Methodology:

  • Plate Layout: Design a plate map that includes your test compound titrated in both "Primary Assay" and "Counter-Screen" conditions. Also include positive and negative controls for both conditions.

  • Reagent Preparation: Prepare master mixes for both conditions. The only difference should be the presence or absence of the biological target.

  • Compound Addition: Add your serially diluted nitro-containing compound to the appropriate wells.

  • Incubation: Incubate the plate according to your primary assay protocol to allow for potential reactions to occur.

  • Detection: Add detection reagents and read the plate on the same instrument with the same settings used for the primary screen.

  • Data Analysis: Plot the dose-response curves for both conditions. A response in the "Counter-Screen" wells indicates assay interference.

Q: How do I set up an orthogonal assay to confirm my hit?

A: An orthogonal assay validates a hit by testing it in a system that measures the same biological endpoint but uses a different detection technology.[12][17] This is a critical step because it's unlikely that an artifactual compound will interfere with two fundamentally different technologies in the same way.

Examples of Orthogonal Approaches:

Primary Assay Technology Potential Orthogonal Assay Technology Rationale
Fluorescence IntensityRadiometric Assay ([³H]-acetyl-CoA)[15]Moves from optical detection to radioactivity, avoiding fluorescence interference.
Luminescence (Luciferase)qPCR or Western BlotDirectly measures mRNA or protein levels instead of relying on an enzymatic reporter.
Biochemical (Absorbance)Surface Plasmon Resonance (SPR)A label-free method that directly measures binding, avoiding redox or colorimetric interference.
Cell Viability (MTT/MTS)High-Content Imaging (Cell Counting)Moves from a metabolic readout (prone to redox interference) to direct cell counting.
Q: What specific experiment can I run to test for redox activity?

A: A common method to detect redox activity is to measure the production of hydrogen peroxide (H₂O₂), a stable byproduct of redox cycling.[6] This can be done using commercially available fluorescent or luminescent probes that react specifically with H₂O₂.

  • Reagent Selection: Choose a sensitive H₂O₂ probe (e.g., Amplex Red or equivalent).

  • Assay Setup: In a microplate, set up reactions containing:

    • Assay buffer

    • Your nitro-containing compound (in titration)

    • A reducing source if required by your primary assay (e.g., DTT, NADPH)[6]

    • The H₂O₂ probe and its associated enzyme (e.g., Horseradish Peroxidase).

  • Controls:

    • Positive Control: A known redox cycler (e.g., menadione) or a standard curve of H₂O₂.[6]

    • Negative Control: Vehicle (e.g., DMSO).

  • Incubation: Incubate at the same temperature and for the same duration as your primary assay. Protect from light if the probe is light-sensitive.

  • Detection: Read the fluorescence or luminescence signal.

  • Analysis: An increase in signal in the presence of your compound indicates H₂O₂ production and confirms redox activity. It is also crucial to run a parallel assay without the H₂O₂ probe to ensure the compound itself isn't fluorescent at the detection wavelengths.[6]

Q: My compound is a confirmed artifact. Can the assay be modified to mitigate the interference?

A: Sometimes, yes. While the best course of action is often to deprioritize the compound, certain modifications can help if the chemotype is highly compelling.

  • For Aggregators: Adding a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can prevent compound aggregation.[10]

  • For Redox Cyclers: Including catalase in the assay buffer can break down the H₂O₂ generated by redox cycling. If the compound's activity disappears, it confirms a redox-based mechanism.

  • For Fluorescent Compounds: If possible, switch to red-shifted fluorophores and filter sets, as fewer compounds autofluoresce in the far-red spectrum.[12]

Section 5: Frequently Asked Questions (FAQs)

Q: Does a PAINS flag automatically mean my compound is useless? A: No. A PAINS flag is a warning, not a condemnation. It indicates a high probability of non-specific activity. Rigorous experimental follow-up with the counter-screens and orthogonal assays described above is mandatory to prove the activity is specific to your target.[10][11]

Q: What if I can't change my assay technology for an orthogonal screen? A: If resources are limited, you can still increase confidence by running multiple, robust counter-screens. A target-absent control, a redox screen, and testing for direct luciferase inhibition can collectively build a strong case for or against your compound's validity even without a fully orthogonal assay.

Q: Are there "good" reactive compounds? A: Yes, in the context of covalent inhibitors. However, this is a deliberate drug design strategy, not an accidental discovery from an HTS hit. These compounds are designed to have targeted reactivity with a specific nucleophile (like a cysteine) in the target's active site. Unmasking a reactive PAINS compound is not the same as discovering a targeted covalent inhibitor. The former is non-specific; the latter is highly engineered.

References
  • Poronik, Y. M., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Journal of Materials Chemistry C. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

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  • Mork, A., et al. (2019). PAIN(S) Relievers for Medicinal Chemists: How Computational Methods can Assist in Hit Evaluation. Taylor & Francis Online. Available at: [Link]

  • Zimmermann, A., et al. (2018). PrePeP – A Tool for the Identification and Characterization of Pan Assay Interference Compounds. KDD 2018. Available at: [Link]

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  • Smith, M. B., et al. (2017). DETECTION OF NITROAROMATICS BY QUENCHING OF FLUORESCENCE FROM CHLOROPHYLL IN DETERGENT MICELLES. Journal of the South Carolina Academy of Science. Available at: [Link]

  • Dahlin, J. L. & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Dahlin, J. L., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI. Available at: [Link]

  • Baell, J. B. & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]

  • Neves, B. J., et al. (2020). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. ResearchGate. Available at: [Link]

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  • Coussens, N. P. & Dahlin, J. L. (Eds.). (2004-). Assay Artifacts and Interferences. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

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  • Patil, S. D., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. Available at: [Link]

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  • Nithyanandan, K., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. PubMed Central. Available at: [Link]

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Technical Support Center: Enhancing the Bioavailability of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical and clinical development of benzoxazinone derivatives. Benzoxazinone-based compounds represent a promising class of therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] However, a significant hurdle in their clinical translation is their often poor aqueous solubility, which can lead to low and variable oral bioavailability.

This guide provides a comprehensive resource for troubleshooting common experimental challenges and answers frequently asked questions related to enhancing the bioavailability of these compounds. The methodologies and strategies presented herein are grounded in established scientific principles and supported by peer-reviewed literature to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Overcoming Common Hurdles in Formulation Development

Researchers often encounter predictable yet solvable challenges during the formulation of poorly soluble compounds like benzoxazinone derivatives. This section addresses specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My benzoxazinone derivative shows excellent in vitro efficacy but fails to demonstrate significant in vivo activity after oral administration. What is the likely cause and how can I address it?

Answer:

This is a classic and frequent challenge in drug development, often pointing to poor oral bioavailability. The high lipophilicity and crystalline nature of many benzoxazinone derivatives can severely limit their dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Even if the compound has high membrane permeability (a characteristic of many BCS Class II drugs), its low solubility becomes the rate-limiting step for systemic exposure.

Troubleshooting Workflow:

  • Confirm Solubility and Permeability:

    • Action: Experimentally determine the aqueous solubility of your compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal conditions). Also, assess its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

    • Rationale: This will help you classify your compound according to the Biopharmaceutical Classification System (BCS) and select an appropriate bioavailability enhancement strategy. Most benzoxazinone derivatives fall into BCS Class II (low solubility, high permeability).

  • Initial Formulation Strategies for Rapid Screening:

    • Action: Prepare simple formulations to assess the potential for improvement. This can include:

      • Co-solvents: Dissolve the compound in a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400).

      • Surfactant solutions: Formulate the compound with a surfactant above its critical micelle concentration to form micelles that can encapsulate the drug.

    • Rationale: These simple formulations can provide a quick indication of whether solubilization will lead to improved absorption in early in vivo studies.

  • Advanced Formulation Approaches:

    • Action: If initial strategies show promise, move to more sophisticated and scalable formulation technologies. The choice of technology will depend on the physicochemical properties of your specific benzoxazinone derivative.

    • Rationale: Advanced formulations can provide a more robust and commercially viable solution for long-term development.

Question 2: I've attempted to formulate my benzoxazinone derivative as a solid dispersion to improve its dissolution rate, but the formulation is not stable and the drug recrystallizes over time. What can I do to prevent this?

Answer:

Amorphous solid dispersions are a powerful tool for enhancing the solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state.[3][4] However, the thermodynamic instability of the amorphous form is a known challenge, often leading to recrystallization and a loss of the dissolution advantage.

Troubleshooting Strategies for Solid Dispersion Stability:

  • Polymer Selection:

    • Action: The choice of polymer is critical. Screen a panel of polymers with different properties. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

    • Rationale: The polymer should have good miscibility with your drug and a high glass transition temperature (Tg) to restrict molecular mobility and prevent recrystallization. Strong intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer are also crucial for stabilizing the amorphous state.

  • Drug Loading:

    • Action: Evaluate different drug-to-polymer ratios. Start with a lower drug loading and gradually increase it.

    • Rationale: Higher drug loadings increase the propensity for recrystallization. There is a trade-off between achieving a high drug load for a reasonable dosage form size and maintaining the stability of the amorphous dispersion.

  • Manufacturing Method:

    • Action: The method of preparation can significantly impact the stability of the solid dispersion. Compare spray drying and hot-melt extrusion.

    • Rationale: Spray drying often results in finer, more homogenous dispersions, while hot-melt extrusion can offer better control over mixing and may be more suitable for thermally stable compounds.

  • Addition of a Third Component:

    • Action: Consider incorporating a surfactant or a plasticizer into your formulation.

    • Rationale: Surfactants can improve the wettability of the solid dispersion and inhibit precipitation upon dissolution. Plasticizers can improve the processability of the formulation, but care must be taken as they can also lower the Tg and potentially reduce stability.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions that arise during the development of benzoxazinone derivatives.

Q1: What are the most promising formulation strategies for enhancing the oral bioavailability of benzoxazinone derivatives?

A1: Based on the physicochemical properties typical of this class of compounds (poor water solubility), several strategies have shown significant promise:

  • Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which dramatically increases the surface area for dissolution.[2][5] A nanosuspension of efavirenz, a benzoxazinone derivative, resulted in a 2.19-fold increase in oral bioavailability in rabbits compared to the marketed formulation.[6]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate the drug, protecting it from degradation and enhancing its absorption. An SLN formulation of efavirenz exhibited a 5.32-fold increase in peak plasma concentration (Cmax) and a 10.98-fold increase in the area under the curve (AUC) compared to an efavirenz suspension.[7][8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can lead to significant improvements in dissolution and solubility.[3][4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, like benzoxazinone derivatives, effectively increasing their aqueous solubility.

  • Prodrug Approach: This involves chemically modifying the benzoxazinone derivative to create a more soluble or permeable prodrug that is converted back to the active parent drug in the body.

Q2: How do I choose the right formulation strategy for my specific benzoxazinone derivative?

A2: The selection of an appropriate strategy depends on a thorough understanding of your compound's physicochemical and biopharmaceutical properties.

Strategy Best Suited For Key Considerations
Nanosuspensions Compounds with a high melting point and good physical stability.Requires specialized equipment (e.g., high-pressure homogenizer, media mill). Stability of the nanosuspension is critical.
Solid Lipid Nanoparticles Lipophilic compounds.Drug solubility in the lipid matrix is important. Potential for drug expulsion during storage.
Solid Dispersions Compounds that can be converted to a stable amorphous form.Polymer selection, drug loading, and manufacturing process are crucial for stability.
Cyclodextrin Complexation Molecules with appropriate size and geometry to fit into the cyclodextrin cavity.The stoichiometry of the complex and the binding constant need to be determined.
Prodrugs Compounds with suitable functional groups for chemical modification.The rate of conversion back to the parent drug in vivo is a critical parameter.

Q3: What are the essential in vitro and in vivo studies to evaluate the performance of my bioavailability-enhanced formulation?

A3: A systematic evaluation process is necessary to demonstrate the improved performance of your formulation.

  • In Vitro Studies:

    • Dissolution Testing: This is a critical first step. Use a dissolution apparatus (e.g., USP Apparatus II) with relevant dissolution media (e.g., simulated gastric and intestinal fluids). Compare the dissolution profile of your enhanced formulation to that of the unformulated drug.

    • In Vitro Permeability Studies: Assays like PAMPA or Caco-2 permeability can provide insights into how the formulation affects the drug's ability to cross biological membranes.

  • In Vivo Studies:

    • Pharmacokinetic (PK) Studies: This is the definitive test for bioavailability. Administer your formulation and a control (e.g., a simple suspension of the drug) to an appropriate animal model (e.g., rats, dogs, rabbits). Collect blood samples at various time points and measure the plasma concentration of the drug.

    • Key PK Parameters: The primary parameters to compare are the Area Under the Curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax). An increase in these parameters for your formulated product indicates enhanced bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Benzoxazinone Derivative Nanosuspension by Media Milling

Objective: To prepare a stable nanosuspension of a poorly water-soluble benzoxazinone derivative to enhance its dissolution rate.

Materials:

  • Benzoxazinone derivative

  • Stabilizer (e.g., Poloxamer 188, PVP K30, or Sodium Lauryl Sulfate)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Purified water

  • Planetary ball mill or a similar media milling apparatus

Procedure:

  • Preparation of the Suspension:

    • Accurately weigh the benzoxazinone derivative and the chosen stabilizer(s).

    • Prepare an aqueous solution of the stabilizer(s).

    • Disperse the benzoxazinone derivative in the stabilizer solution to form a coarse suspension.

  • Milling:

    • Transfer the suspension to the milling chamber containing the milling media.

    • Set the milling parameters (e.g., milling speed, time). These will need to be optimized for your specific compound and equipment. A typical starting point would be 400 rpm for 24-48 hours.

    • Ensure the milling chamber is cooled to prevent overheating.

  • Separation and Characterization:

    • After milling, separate the nanosuspension from the milling media by decantation or filtration through a coarse filter.

    • Characterize the nanosuspension for:

      • Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).

      • Zeta Potential: To assess the physical stability of the suspension.

      • Morphology: Using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) after appropriate sample preparation (e.g., freeze-drying).

  • In Vitro Dissolution:

    • Perform dissolution testing as described in the FAQ section, comparing the nanosuspension to the unformulated drug.

Visualizations

DOT Script for Bioavailability Enhancement Workflow:

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Formulation Strategy cluster_3 Evaluation Poor in vivo efficacy Poor in vivo efficacy Solubility Solubility Poor in vivo efficacy->Solubility BCS_Classification BCS Classification Solubility->BCS_Classification Permeability Permeability Permeability->BCS_Classification Nanosuspension Nanosuspension BCS_Classification->Nanosuspension BCS Class II Solid_Dispersion Solid Dispersion BCS_Classification->Solid_Dispersion BCS Class II SLN Solid Lipid Nanoparticles BCS_Classification->SLN BCS Class II Prodrug Prodrug BCS_Classification->Prodrug Permeability Issues In_Vitro_Dissolution In Vitro Dissolution Nanosuspension->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution SLN->In_Vitro_Dissolution Prodrug->In_Vitro_Dissolution In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Dissolution->In_Vivo_PK Promising Results

Caption: Workflow for addressing poor in vivo efficacy.

References

  • Nanosuspension of efavirenz for improved oral bioavailability: formulation optimization, in vitro, in situ and in vivo evaluation. PubMed. [Link]

  • Efavirenz: History, Development and Future. PMC - PubMed Central. [Link]

  • Enhanced Oral Bioavailability of Efavirenz by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies. PMC - NIH. [Link]

  • Enhanced oral bioavailability of efavirenz by solid lipid nanoparticles: in vitro drug release and pharmacokinetics studies. PubMed. [Link]

  • Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. PMC - NIH. [Link]

  • Oral Bioavailability Enhancement of Efavirenz using Piperine coadministration in Experimental Rabbits. SciSpace. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Nanosuspension: A Promising Drug Delivery System for Poorly Soluble Drugs. [Link]

  • Enhancement of Oral Bioavailability and Solid Dispersion: A Review. [Link]

  • Nanosuspension-Based Drug Delivery Systems for Topical Applications. [Link]

  • Solid Dispersion - a Novel Approach for Enhancement of Bioavailability of Poorly Soluble Drugs in Oral Drug Delivery System. Juniper Publishers. [Link]

  • Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration. PubMed. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. MDPI. [Link]

  • Understanding the pharmacokinetics of prodrug and metabolite. PubMed. [Link]

  • Synthesis of benzoxazinone derivative 6. ResearchGate. [Link]

  • Emerging role of nanosuspensions in drug delivery systems. PMC - NIH. [Link]

  • Emerging role of nanosuspensions in drug delivery systems. ResearchGate. [Link]

  • Enhancement of oral bioavailability and solid dispersion: A review. ResearchGate. [Link]

  • Nanosuspension: A New Horizon in the Drug Delivery System | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

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Validation & Comparative

A Researcher's Guide to Validating Hits from a Screen of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating hits emerging from high-throughput screens (HTS) of novel chemical entities, specifically focusing on analogs of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. As a class, benzoxazinones have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] The inclusion of a nitroaromatic moiety suggests a potential for unique mechanisms of action, but also necessitates careful evaluation for off-target effects and toxicity.[8][9][10]

This document is intended for researchers, scientists, and drug development professionals engaged in the critical post-screening phase of drug discovery. It offers a structured, yet flexible, approach to hit validation, emphasizing scientific integrity and data-driven decision-making. We will move beyond a simple checklist of assays and delve into the rationale behind each experimental choice, ensuring a robust and reliable validation cascade.

The Imperative of a Rigorous Hit Validation Cascade

High-throughput screening is a powerful engine for identifying novel bioactive compounds.[7] However, the initial "hit list" is invariably populated with a significant number of false positives and compounds with undesirable properties.[11][12] A well-designed validation cascade is therefore not merely a confirmatory step, but a crucial filtering process to eliminate these misleading candidates and focus resources on the most promising chemical matter.[13][14] The ultimate goal is to ensure that the selected hits are genuinely active against the intended target and possess the foundational characteristics of a viable lead compound.

The following sections will outline a multi-tiered validation strategy, beginning with fundamental hit confirmation and progressing through detailed biophysical and cellular characterization, culminating in an initial assessment of drug-like properties. For the purposes of this guide, we will assume the primary screen was a biochemical assay designed to identify inhibitors of a specific cancer-related protein kinase.

Tier 1: Initial Hit Confirmation and Triage

The first step is to rapidly and efficiently eliminate the most common sources of false positives. This initial triage is critical to avoid wasting time and resources on compounds that are not genuinely active or are known problematic actors.

Hit Confirmation from a Fresh Source

It is essential to re-test the initial hits from a freshly prepared sample of the compound. This step rules out the possibility that the observed activity was due to degradation or contamination of the original screening sample.

Identification of Pan-Assay Interference Compounds (PAINS)

Many compounds identified in HTS are "pan-assay interference compounds" or PAINS, which appear as hits in a wide variety of assays through non-specific mechanisms.[6][15][16] These can include compounds that are fluorescent, redox-active, or form aggregates that sequester the target protein.[16][17] The presence of the nitroaromatic group in the 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one scaffold makes it particularly important to assess for redox-related interference.

Experimental Protocol: PAINS and Aggregator Assessment

  • Computational Filtering: Utilize established PAINS filters and other computational tools to identify compounds with substructures known to cause assay interference.[13]

  • Detergent-Based Counter-Screen: Re-run the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency in the presence of detergent is a strong indicator of an aggregation-based mechanism.

  • Nephelometry or Dynamic Light Scattering (DLS): Directly measure the propensity of the compounds to form aggregates in the assay buffer.

Orthogonal Assays for Target Engagement

An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary screen but uses a different technology or detection method. This is a critical step to confirm that the observed activity is not an artifact of the primary assay format.

Experimental Protocol: Orthogonal Assay (e.g., TR-FRET)

Assuming the primary screen was a fluorescence-based assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can serve as an excellent orthogonal confirmation.

  • Reagents: Kinase, substrate peptide with a biotin tag, ATP, and a lanthanide-labeled antibody specific for the phosphorylated substrate.

  • Procedure:

    • Incubate the kinase with varying concentrations of the hit compound.

    • Initiate the kinase reaction by adding the biotinylated substrate and ATP.

    • Stop the reaction and add the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin).

    • Measure the TR-FRET signal, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate IC50 values and compare them to the data from the primary screen. A strong correlation in potency provides confidence in the on-target activity of the compound.

Tier 2: Biophysical Confirmation of Direct Target Binding

Once a hit has been confirmed in an orthogonal assay, the next crucial step is to demonstrate a direct physical interaction between the compound and the target protein. Biophysical assays provide this direct evidence and can also yield valuable information about the binding kinetics and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[3] It can provide quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[5]

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the target kinase onto a sensor chip.

  • Analyte Injection: Flow solutions of the hit compound (analyte) at various concentrations over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the analyte to the immobilized ligand.

  • Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine KD, ka, and kd.

Data Presentation: Comparison of Analog Performance by SPR

Compound IDKD (µM)ka (1/Ms)kd (1/s)
Analog 12.51.2 x 10^43.0 x 10^-2
Analog 20.82.5 x 10^42.0 x 10^-2
Analog 315.25.0 x 10^37.6 x 10^-2
Control0.15.0 x 10^55.0 x 10^-2
Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that assesses target engagement in a cellular environment. The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein. This method is invaluable for confirming that a compound can engage its target within the complexity of a living cell.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the hit compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using a method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Cellular Activity and Initial ADME-Tox Profiling

Demonstrating direct target binding is essential, but it is equally important to show that this binding translates into a functional effect in a cellular context. Furthermore, an early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties can help to prioritize compounds with more favorable drug-like profiles.[4][8][9]

Cell-Based Functional Assays

A cell-based assay should be designed to measure the downstream consequences of inhibiting the target kinase. This could involve measuring changes in cell proliferation, apoptosis, or the phosphorylation of a known downstream substrate of the target kinase.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compound.

  • Incubation: Incubate the cells for a period of time sufficient to observe an effect on proliferation (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., MTT or CellTiter-Glo) and measure the appropriate signal (absorbance or luminescence).

  • Data Analysis: Calculate the GI50 (concentration that inhibits cell growth by 50%) for each compound.

Early ADME-Tox Profiling

A panel of in vitro assays can provide an early indication of a compound's potential liabilities.

  • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolic degradation.

  • Cytotoxicity: Determine the general cytotoxicity of the compound in a non-cancerous cell line to assess its therapeutic window.

  • Permeability: Use an assay such as the Caco-2 permeability assay to predict the intestinal absorption of the compound.[9][10]

Data Presentation: Summary of Cellular and ADME-Tox Data

Compound IDCell Proliferation GI50 (µM)Cytotoxicity CC50 (µM)Metabolic Stability (t1/2, min)Caco-2 Permeability (Papp, 10^-6 cm/s)
Analog 15.1> 50455.2
Analog 21.2> 50608.1
Analog 325.830151.5
Control0.5* > 50 > 120*10.5

Visualizing the Validation Workflow

A clear and logical workflow is essential for efficient hit validation.

HitValidationWorkflow PrimaryScreen Primary Screen Hits Tier1 Tier 1: Hit Confirmation & Triage PrimaryScreen->Tier1 FreshSource Re-synthesis & Re-test Tier1->FreshSource Confirm Identity & Purity PAINS PAINS & Aggregator Assessment FreshSource->PAINS Filter False Positives Orthogonal Orthogonal Assay PAINS->Orthogonal Confirm On-Target Activity Tier2 Tier 2: Biophysical Confirmation Orthogonal->Tier2 SPR Surface Plasmon Resonance (SPR) Tier2->SPR Direct Binding Kinetics CETSA Cellular Thermal Shift Assay (CETSA) Tier2->CETSA Target Engagement in Cells Tier3 Tier 3: Cellular & ADME-Tox Profiling SPR->Tier3 CETSA->Tier3 Cellular Cell-Based Functional Assay Tier3->Cellular Functional Cellular Effect ADMETox Early ADME-Tox Tier3->ADMETox Assess Drug-like Properties Lead Promising Lead Candidate Cellular->Lead ADMETox->Lead

Caption: A tiered approach to hit validation.

Conclusion

The validation of hits from any high-throughput screen is a multi-faceted process that requires a combination of biochemical, biophysical, and cell-based assays. For a novel chemical series such as the 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one analogs, a particularly rigorous approach is warranted to fully characterize their biological activity and potential liabilities. By following a structured validation cascade as outlined in this guide, researchers can systematically de-risk their hit compounds, build confidence in their mechanism of action, and ultimately select the most promising candidates for progression into lead optimization.

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A Guide to Orthogonal Assays for Confirming the Activity of Putative KCNQ2/3 Openers: A Case Study with 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical importance of employing orthogonal assays to validate the activity of novel chemical entities. Using the compound 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one as a case study, we will explore a hypothetical scenario where this molecule is identified as a putative activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channel, a key target in the treatment of epilepsy and other neurological disorders[1][2][3]. This guide will detail the experimental journey from a primary high-throughput screen to robust, multi-faceted confirmation of its mechanism of action.

The Imperative of Orthogonal Validation in Drug Discovery

In the realm of drug discovery, initial high-throughput screening (HTS) campaigns are designed to rapidly identify "hit" compounds from large chemical libraries. However, these primary assays are often indirect and susceptible to artifacts, leading to a high rate of false positives. Orthogonal assays, which employ distinct technologies and measure different biological endpoints, are therefore indispensable for validating initial findings and building a compelling case for a compound's specific biological activity. This multi-assay approach ensures the scientific rigor necessary for advancing a compound through the costly and time-consuming drug development pipeline.

For a putative KCNQ2/3 channel opener, an initial hit might be identified in a cell-based assay that measures the influx of a potassium surrogate ion. While efficient, this method does not directly measure the electrophysiological consequences of channel opening. Therefore, a well-designed validation strategy will incorporate assays that directly assess changes in membrane potential and, ultimately, the gold-standard measurement of ionic currents through the channel.

The Proposed Signaling Pathway

KCNQ2/3 channels are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability[4]. When opened, they allow an efflux of potassium ions, which hyperpolarizes the cell membrane and dampens neuronal firing. Activators of KCNQ2/3 channels, also known as openers, promote the open state of the channel, leading to a more negative resting membrane potential and reduced neuronal excitability[2][5]. This mechanism is the basis for their therapeutic potential as anticonvulsants.

KCNQ2_3_Signaling_Pathway cluster_membrane Cell Membrane KCNQ2_3 KCNQ2/3 Channel (Closed State) KCNQ2_3_Open KCNQ2/3 Channel (Open State) KCNQ2_3->KCNQ2_3_Open Activation K_efflux K+ Efflux KCNQ2_3_Open->K_efflux Compound 2,2-Dimethyl-6-nitro-2H- benzo[B]oxazin-3(4H)-one Compound->KCNQ2_3 Binds to and stabilizes open state Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Thallium_Flux_Workflow plate_cells Plate KCNQ2/3-expressing cells in 384-well plate dye_loading Load cells with a Tl+-sensitive dye (e.g., FluxOR™) plate_cells->dye_loading compound_add Add 2,2-Dimethyl-6-nitro-2H- benzo[B]oxazin-3(4H)-one dye_loading->compound_add stimulus_add Add stimulus buffer containing Tl+ compound_add->stimulus_add read_fluorescence Measure fluorescence increase over time (e.g., using a FLIPR system) stimulus_add->read_fluorescence analyze Analyze data and determine EC50 read_fluorescence->analyze

Caption: Workflow for the thallium flux-based primary screen.

Detailed Protocol: Thallium Flux Assay
  • Cell Plating: Seed CHO or HEK293 cells stably expressing human KCNQ2/3 channels into 384-well black-walled, clear-bottom plates at a density of 15,000-25,000 cells per well and incubate for 24 hours.

  • Dye Loading: Aspirate the culture medium and add the Tl+-sensitive dye loading buffer (e.g., FluxOR™ Potassium Ion Channel Assay Kit) to each well. Incubate for 60-90 minutes at 37°C.[6][7]

  • Compound Addition: Prepare serial dilutions of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one and known KCNQ2/3 openers (e.g., retigabine) and add them to the respective wells. Incubate for 15-30 minutes at room temperature.[8]

  • Fluorescence Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra®). Add a stimulus buffer containing Tl+ to all wells simultaneously.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission) every second for 2-3 minutes.[9]

  • Data Analysis: The rate of fluorescence increase is proportional to the Tl+ influx. Plot the normalized response against the compound concentration to determine the EC50 value.

Orthogonal Assay 1: Membrane Potential Assay

To corroborate the findings from the thallium flux assay, a membrane potential assay provides an independent method to assess the functional consequences of KCNQ2/3 channel activation.[10][11][12] This assay utilizes a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. The opening of KCNQ2/3 channels leads to K+ efflux and hyperpolarization, which is detected as a change in fluorescence.[10][13]

Experimental Workflow: Membrane Potential Assay

Membrane_Potential_Workflow plate_cells Plate KCNQ2/3-expressing cells in 384-well plate dye_loading Load cells with a voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) plate_cells->dye_loading compound_add Add 2,2-Dimethyl-6-nitro-2H- benzo[B]oxazin-3(4H)-one dye_loading->compound_add read_fluorescence Measure baseline and post-compound fluorescence compound_add->read_fluorescence analyze Analyze data and determine EC50 read_fluorescence->analyze

Caption: Workflow for the membrane potential assay.

Detailed Protocol: Membrane Potential Assay
  • Cell Plating: Plate KCNQ2/3-expressing cells in 384-well plates as described for the thallium flux assay.

  • Dye Loading: Prepare the voltage-sensitive dye solution (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.[10][13]

  • Compound Addition: Add serial dilutions of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one and control compounds to the wells.

  • Data Acquisition: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader. A decrease in fluorescence typically indicates hyperpolarization.[10]

  • Data Analysis: Normalize the fluorescence change to the baseline and vehicle controls. Plot the normalized response against the compound concentration to calculate the EC50.

Orthogonal Assay 2: Automated Patch Clamp Electrophysiology

The definitive confirmation of KCNQ2/3 channel activation is achieved through electrophysiological measurements. Automated patch clamp systems, such as the QPatch or IonWorks Barracuda, provide a higher throughput alternative to conventional manual patch clamp while still directly measuring the ionic currents through the channels.[1][5][14] This technique allows for the detailed characterization of the compound's effect on channel biophysics, such as the voltage-dependence of activation and the peak current amplitude.[1][15]

Experimental Workflow: Automated Patch Clamp

APC_Workflow cell_prep Prepare a single-cell suspension of KCNQ2/3-expressing cells load_instrument Load cells, intracellular and extracellular solutions, and compound plate into the automated patch clamp system cell_prep->load_instrument seal_and_break System automatically achieves gigaseal and whole-cell configuration load_instrument->seal_and_break record_baseline Record baseline KCNQ2/3 currents using a voltage-step protocol seal_and_break->record_baseline compound_add Apply 2,2-Dimethyl-6-nitro-2H- benzo[B]oxazin-3(4H)-one record_baseline->compound_add record_effect Record currents in the presence of the compound compound_add->record_effect analyze Analyze current potentiation and shift in voltage-dependence of activation (V1/2) record_effect->analyze

Caption: Workflow for automated patch clamp electrophysiology.

Detailed Protocol: Automated Patch Clamp
  • Cell Preparation: Harvest KCNQ2/3-expressing cells and prepare a high-quality single-cell suspension in the appropriate extracellular solution.

  • Instrument Setup: Prime the automated patch clamp system with intracellular and extracellular solutions. Load the cell suspension and the compound plate containing serial dilutions of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one.

  • Experiment Execution: The instrument will automatically trap single cells, form a gigaseal, and establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a voltage-step protocol to elicit KCNQ2/3 currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps in 10 mV increments.[5]

  • Compound Application: After recording baseline currents, the compound is applied, and the voltage protocol is repeated.

  • Data Analysis: Analyze the recorded currents to determine the percentage increase in current amplitude at a specific voltage and the leftward shift in the voltage of half-maximal activation (V1/2). These parameters provide a detailed characterization of the compound's opener activity.[1]

Data Comparison and Interpretation

The following table summarizes the expected outcomes from each assay for a true KCNQ2/3 opener.

AssayParameter MeasuredExpected Result for a KCNQ2/3 OpenerExample Data for 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one
Thallium Flux Rate of Tl+ influx (fluorescence increase)Concentration-dependent increase in fluorescence rateEC50 = 1.5 µM
Membrane Potential Change in membrane potential (fluorescence change)Concentration-dependent hyperpolarization (fluorescence decrease)EC50 = 2.0 µM
Automated Patch Clamp K+ current amplitude and voltage-dependenceConcentration-dependent increase in current amplitude and leftward shift in V1/2EC50 (potentiation) = 1.8 µM; ΔV1/2 at 10 µM = -15 mV

A high degree of correlation between the EC50 values obtained from these three distinct assays provides strong evidence that 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one is a bona fide activator of KCNQ2/3 channels. Discrepancies in potency may arise from differences in assay conditions and endpoints, but the overall trend should be consistent.

Conclusion

The validation of a hit compound from a primary screen requires a systematic and multi-faceted approach. By employing orthogonal assays that measure distinct biological readouts, researchers can significantly increase confidence in the compound's mechanism of action. The strategy outlined in this guide, progressing from a high-throughput thallium flux assay to a functional membrane potential assay and culminating in the gold-standard automated patch clamp electrophysiology, provides a robust framework for confirming the activity of putative KCNQ2/3 potassium channel openers like 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one. This rigorous validation is a cornerstone of successful drug discovery, ensuring that only the most promising and well-characterized compounds advance toward clinical development.

References

  • McCoull, D., et al. Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. [Link]

  • McKay, M. C., et al. (2008). Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties. Methods in Molecular Biology, 491, 267–277. [Link]

  • ION Biosciences. Thallium Flux Assays. [Link]

  • Molecular Devices. FLIPR Membrane Potential Assay Kits. [Link]

  • El-Sheikh, A., et al. (2024). Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. Methods in Molecular Biology, 2795, 175–186. [Link]

  • FIVEphoton Biochemicals. FIVEphoton Membrane Potential Ion Channel Assay Kit. [Link]

  • Li, M., et al. (2012). Development and validation of a medium-throughput electrophysiological assay for KCNQ2/3 channel openers using QPatch HT. Assay and Drug Development Technologies, 10(5), 417–426. [Link]

  • Atanga, P. N., et al. (2015). Rubidium Efflux Assay for the Determination of Calcium Activated Potassium Channel Activity. American Journal of Life Sciences, 3(4), 321. [Link]

  • Molecular Devices. A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. [Link]

  • Van Goor, F., et al. (2022). A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments, (184). [Link]

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  • Terstappen, G. C. (2005). Nonradioactive Rubidium Efflux Assay Technology for Screening of Ion Channels. In High-Throughput Screening (pp. 125-136). Humana Press.
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  • Tang, Q., et al. (2001). Development and Evaluation of High Throughput Functional Assay Methods for hERG Potassium Channel. Journal of Biomolecular Screening, 6(5), 325–331.
  • Amato, G., et al. (2011). KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels. Molecular Pharmacology, 80(2), 233–243.
  • Vanoye, C. G., et al. (2022). High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity. JCI Insight, 7(5), e156314. [Link]

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  • Zhang, H., et al. (2016). Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques. Acta Pharmacologica Sinica, 37(1), 63–70. [Link]

  • Manville, R. W., & Abbott, G. W. (2020). KCNQs: Ligand- and Voltage-Gated Potassium Channels. Frontiers in Physiology, 11, 568832. [Link]

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Structure-activity relationship studies of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one and Its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the 2,2-dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from various studies to offer an objective comparison of compound performance, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between structural modifications and biological outcomes, thereby empowering more informed decisions in the design of novel therapeutic agents.

Introduction: The Benzoxazinone Scaffold in Medicinal Chemistry

Benzoxazinone derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry. Their rigid, fused-ring structure serves as a versatile pharmacophore, leading to a broad spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][2] The therapeutic potential of this scaffold lies in its amenability to chemical modification at several positions, allowing for the fine-tuning of its pharmacological profile. This guide will specifically focus on the 2,2-dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one core, dissecting how substitutions on this framework influence its biological efficacy.

Core Structure and Key Modification Points

The foundational structure of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one presents several key positions where chemical modifications can be made to modulate its activity. Understanding the role of each substituent is critical for rational drug design.

Core_Structure cluster_0 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one mol mol pos2 Position 2 (Gem-dimethyl) pos6 Position 6 (Nitro group) pos4 Position 4 (N-H)

Caption: Core chemical structure of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the benzoxazinone scaffold is highly dependent on the nature and position of its substituents. Below, we analyze the impact of modifications at key positions.

Substitutions on the Aromatic Ring (Position 6)

The presence of a nitro group at the 6-position is a defining feature of the title compound. Electron-withdrawing groups, such as the nitro group, can significantly influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets.

  • Anticancer Activity : Studies have shown that nitro-substituted benzoxazinones exhibit notable cytotoxic effects against various cancer cell lines. For instance, a nitro-substituted derivative demonstrated a reduction in HeLa cell viability to approximately 28.54%, a level comparable to the standard chemotherapeutic drug, Doxorubicin.[1] This suggests that the electron-withdrawing nature of the nitro group may be crucial for this activity, potentially by enhancing the compound's ability to participate in redox cycling or by stabilizing interactions with target proteins.

Substitutions at Position 2

The gem-dimethyl group at the 2-position provides steric bulk and influences the conformation of the oxazinone ring.

  • Enzyme Inhibition : In studies of benzoxazinone derivatives as Na+/H+ exchange inhibitors, it was found that larger substituents at the 2-position, such as a phenyl group, were unfavorable for activity.[3] Conversely, the presence of smaller alkyl groups, like the gem-dimethyl groups in our title compound, was more favorable. The most potent derivative in that series, N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1][4]oxazine-6-carbonyl)guanidine, retained the 2,2-dimethyl substitution and exhibited an IC50 value of 0.12 µM.[3] This indicates that while some substitution is tolerated, excessive steric hindrance at this position can be detrimental to binding with certain targets.

Substitutions at Position 4 (N-H group)

The nitrogen atom at the 4-position is a common site for derivatization to explore new biological activities.

  • Na+/H+ Exchange Inhibition : A quantitative SAR (QSAR) analysis revealed that the length of the substituent at the 4-position is parabolically related to activity.[3] The optimal substituents were found to be propyl, ethyl, and isopropyl groups. This parabolic relationship suggests that there is an optimal size and lipophilicity for the substituent at this position to fit into the binding pocket of the target enzyme.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the biological activities of various benzoxazinone derivatives from the literature. This allows for a direct assessment of how structural modifications impact efficacy.

Compound/Derivative Modification Target/Assay Activity Metric (IC₅₀ in µM) Reference
Nitro-Substituted Benzoxazinone (3c) 6-NitroHeLa (Cervical Cancer)~28.54% cell viability[1]
Amino Quinazolinone/Benzoxazinone (7) Amino groupHepG2, MCF-7, HCT-29< 10 µM[1][5]
Benzoxazinone (7a) Varied N-arylADP-induced platelet aggregation10.14 µM[6]
Benzoxazinone (3d) Diclofenac hybridRat Paw Edema (Anti-inflammatory)62.61% inhibition[7]
Carbonylguanidine (4g) 2,2-dimethyl, 4-isopropylNa+/H+ Exchange Inhibition0.12 µM[3]

Note: Lower IC₅₀ values and higher inhibition percentages indicate greater potency.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, we provide a detailed protocol for a standard in vitro cytotoxicity assay, which is a common method for evaluating the anticancer potential of compounds like 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay for Cytotoxicity

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow start Start: Seed cells in 96-well plate incubation1 Incubate for 24h (allow attachment) start->incubation1 treatment Treat cells with varying concentrations of benzoxazinone derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (formazan crystal formation) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance analyze Calculate cell viability and IC50 values read_absorbance->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one and its analogs) in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Exposure Incubation: Incubate the cells with the compounds for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Causality: Only viable cells with active mitochondria can reduce the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Synthetic Strategy Overview

The synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives typically involves the cyclization of an appropriate precursor. A common method is the reaction of a 2-aminophenol derivative with a chloroacetyl chloride in the presence of a base like triethylamine.[8] For the title compound, a plausible route would start with 2-amino-4-nitrophenol.

Synthetic Workflow Diagram:

Synthesis_Workflow start 2-Amino-4-nitrophenol step1 Acylation start->step1 reagent1 α-bromoisobutyryl bromide reagent1->step1 intermediate Bromo-amide intermediate step1->intermediate step2 Intramolecular Cyclization (Base-mediated) intermediate->step2 product 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one step2->product

Caption: General synthetic pathway for the target compound.

Conclusion and Future Directions

The structure-activity relationship studies of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one and its analogs reveal critical insights for drug design. The electronic nature of the substituent at position 6, the steric bulk at position 2, and the size of the substituent at position 4 are all key determinants of biological activity. The nitro group at position 6 appears to be favorable for anticancer activity, while the gem-dimethyl groups at position 2 are well-tolerated in several contexts. Future research should focus on synthesizing and evaluating a wider range of derivatives to build more comprehensive QSAR models. Exploring different electron-withdrawing groups at position 6 and optimizing the N-4 substituent could lead to the discovery of novel and potent therapeutic agents.

References

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  • Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Elsevier.

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
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A Comparative Analysis of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one and Established Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy.[1][2] Protein kinases, by catalyzing the phosphorylation of proteins, regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[][4] This guide provides a comparative analysis of a novel compound, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib.

While extensive data exists for Staurosporine and Dasatinib, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one represents a molecule of interest based on the known biological activities of the benzoxazinone scaffold.[5][6][7] This guide will, therefore, present a framework for evaluating such a compound, including hypothetical experimental data to illustrate a direct comparison.

Introduction to the Kinase Inhibitors

2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one: This compound belongs to the benzoxazinone class of heterocyclic compounds.[8][9] While the specific kinase inhibitory profile of this particular substituted molecule is not extensively documented in publicly available literature, the benzoxazinone core has been identified in compounds targeting various kinases, including Cyclin-Dependent Kinase 9 (CDK9).[5] Its chemical structure suggests potential as a small molecule inhibitor, and for the purpose of this guide, we will explore its hypothetical activity against a panel of kinases.

Staurosporine: A natural product isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a potent, albeit non-selective, protein kinase inhibitor.[10][11] It functions as a prototypical ATP-competitive inhibitor, binding to the ATP-binding site of a wide range of kinases with high affinity.[10][11] This broad-spectrum activity has made it a valuable research tool for inducing apoptosis and studying kinase-dependent signaling pathways, but its lack of selectivity and high toxicity have limited its clinical utility.[10][12][13]

Dasatinib: A second-generation tyrosine kinase inhibitor, Dasatinib is a powerful multi-targeted agent approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[14][15] It potently inhibits the Bcr-Abl fusion protein, as well as Src family kinases, c-KIT, and platelet-derived growth factor receptor (PDGFR).[16][17][18] Dasatinib's mechanism involves binding to both the active and inactive conformations of the kinase domain, contributing to its high potency.[19]

Comparative Analysis of Kinase Inhibition Profiles

To provide a clear comparison, the following table summarizes hypothetical IC50 values for 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one against a panel of kinases, alongside established data for Staurosporine and Dasatinib. Lower IC50 values indicate greater potency.

Kinase Target2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
CDK9 507.9>10,000
Bcr-Abl >10,00015<1
c-Src 50060.8
c-KIT >10,0001012
PDGFRβ >5,0002028
VEGFR2 >10,0001508
EGFR >10,000100100

Note: IC50 values for Staurosporine and Dasatinib are representative values from published literature and can vary based on assay conditions.

This hypothetical profile suggests that 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one may exhibit selective inhibitory activity against CDK9, with significantly less off-target activity compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted Dasatinib.

Mechanistic Insights and Signaling Pathways

The following diagrams illustrate the generalized mechanism of action of ATP-competitive kinase inhibitors and a simplified signaling pathway that could be modulated by a CDK9 inhibitor.

G cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Inhibitor ATP-Competitive Inhibitor Inhibitor->Kinase Competes with ATP for binding

Caption: General mechanism of ATP-competitive kinase inhibition.

CDK9_CyclinT1 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylates (Ser2) Transcription Gene Transcription (e.g., Mcl-1) RNAPII->Transcription Elongation Apoptosis Apoptosis Transcription->Apoptosis Represses Inhibitor 2,2-Dimethyl-6-nitro-2H- benzo[B]oxazin-3(4H)-one (Hypothetical CDK9 Inhibitor) Inhibitor->CDK9_CyclinT1 Inhibits

Caption: Simplified signaling pathway of CDK9-mediated transcription and its inhibition.

Experimental Protocols

To empirically determine the kinase inhibitory profile and cellular effects of a novel compound like 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, the following experimental workflows are recommended.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantitatively measures the amount of ADP produced from a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Workflow:

start Start step1 Prepare kinase reaction mix: - Kinase - Substrate - ATP start->step1 step2 Add test compound (e.g., 2,2-Dimethyl-6-nitro-2H- benzo[B]oxazin-3(4H)-one) at various concentrations step1->step2 step3 Incubate at 30°C for 60 minutes step2->step3 step4 Add ADP-Glo™ Reagent to stop reaction and deplete ATP step3->step4 step5 Incubate at room temperature for 40 minutes step4->step5 step6 Add Kinase Detection Reagent step5->step6 step7 Incubate at room temperature for 30 minutes step6->step7 step8 Measure luminescence step7->step8 end End step8->end

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Detailed Steps:

  • Preparation of Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay determines the extent to which a compound induces apoptosis in a cancer cell line.

Workflow:

start Start step1 Seed cancer cells in a 6-well plate start->step1 step2 Treat cells with test compound at various concentrations for 24-48 hours step1->step2 step3 Harvest cells and wash with PBS step2->step3 step4 Resuspend cells in Annexin V Binding Buffer step3->step4 step5 Add FITC-Annexin V and Propidium Iodide (PI) step4->step5 step6 Incubate in the dark for 15 minutes step5->step6 step7 Analyze by flow cytometry step6->step7 end End step7->end

Caption: Workflow for a cell-based apoptosis assay using Annexin V/PI staining.

Detailed Steps:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., a hematologic malignancy cell line for a CDK9 inhibitor) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine at 1 µM).[12]

  • Cell Harvesting: Gently harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V will stain apoptotic cells (due to phosphatidylserine externalization), while PI will stain necrotic or late apoptotic cells (with compromised cell membranes).

  • Data Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) to determine the apoptotic effect of the test compound.

Conclusion

This guide provides a comparative framework for evaluating the potential of a novel compound, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, as a kinase inhibitor against the well-established inhibitors Staurosporine and Dasatinib. While the specific activity of the novel compound requires empirical validation, the benzoxazinone scaffold holds promise for the development of targeted therapies. The provided experimental protocols offer a robust starting point for characterizing the biochemical and cellular activities of new chemical entities in the exciting and ever-evolving field of kinase inhibitor drug discovery.

References

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  • 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one, 97%, Thermo Scientific Chemicals.
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A Senior Application Scientist's Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, confirming that a molecule directly interacts with its intended protein target within a physiologically relevant environment is a cornerstone of success.[1][2] This process, known as target engagement, provides the mechanistic evidence needed to link a compound's chemical structure to its biological effect, thereby building confidence in its therapeutic potential and mechanism of action.[2][3][4] Failure to rigorously establish target engagement early in the discovery pipeline is a significant contributor to clinical trial failures.[2]

This guide provides an in-depth technical comparison of the Cellular Thermal Shift Assay (CETSA) for evaluating the target engagement of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one , a compound belonging to the benzo[b]oxazin-3(4H)-one class, derivatives of which have been explored as potential CDK9 inhibitors.[5] We will explore the principles of CETSA, provide a detailed experimental protocol, and objectively compare its performance against a key alternative methodology, Drug Affinity Responsive Target Stability (DARTS).

The Core Principle: Ligand-Induced Thermal Stabilization

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target in intact cells, cell lysates, or even tissue samples.[6][7] The assay is founded on a fundamental thermodynamic principle: the binding of a ligand (e.g., a small molecule drug) to a protein typically increases the protein's conformational stability.[7] This enhanced stability translates to increased resistance to thermal denaturation.[8]

In a typical CETSA experiment, when cells or lysates are subjected to a heat gradient, proteins will unfold, denature, and aggregate out of solution at their characteristic melting temperature (Tagg).[9] However, if a drug is bound to its target protein, the resulting stabilized complex will require more thermal energy to denature, thus remaining in the soluble fraction at higher temperatures compared to the unbound protein.[8][9] By quantifying the amount of soluble protein remaining across a range of temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of the compound provides direct evidence of target engagement.[9]

Visualizing the CETSA Workflow

The standard CETSA workflow, particularly when coupled with Western blot for detection, is a multi-step process that requires careful execution. The causality behind the workflow is to isolate and quantify the soluble, non-denatured fraction of a target protein after a thermal challenge.

CETSA_Workflow cluster_prep Phase 1: Sample Preparation & Treatment cluster_heat Phase 2: Thermal Challenge cluster_process Phase 3: Fractionation cluster_analysis Phase 4: Detection & Analysis start Culture Cells treat Treat cells with 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one or Vehicle (DMSO) start->treat aliquot Aliquot treated cells into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) aliquot->heat lyse Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse centrifuge High-Speed Centrifugation to separate soluble (supernatant) from aggregated (pellet) proteins lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect detect Quantify Target Protein (e.g., Western Blot, MS) collect->detect analyze Generate Melting Curves & Determine Thermal Shift (ΔTagg) detect->analyze

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Experimental Protocol: Western Blot-Based CETSA

This protocol is designed to validate the engagement of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one with a hypothesized target (e.g., CDK9) in a human cell line (e.g., MV4-11, a leukemia cell line where CDK9 is a relevant target[5]).

Materials:

  • Cell line of interest (e.g., MV4-11) cultured to ~80% confluency.

  • 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes.

  • Thermal cycler.

  • Lysis buffer (e.g., PBS with 1% NP-40 and protease inhibitors).

  • Refrigerated high-speed centrifuge.

  • Equipment and reagents for SDS-PAGE and Western blotting.

  • Primary antibody specific to the target protein.

  • Secondary antibody (e.g., HRP-conjugated).

  • Chemiluminescence substrate and imaging system.

Methodology:

  • Compound Treatment:

    • Harvest cultured cells and wash with PBS. Resuspend the cell pellet in fresh culture media or PBS to a concentration of 1-5 x 10^7 cells/mL.

    • Divide the cell suspension into two main groups: Vehicle (DMSO) and Compound-treated. For the compound group, add 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one to a final concentration determined by its cellular EC50 (a starting point of 5-20 times the EC50 is recommended if known).[10] Incubate both groups for 1-2 hours at 37°C.

    • Causality: This step allows the compound to permeate the cell membrane and bind to its intracellular targets under physiological conditions.

  • Thermal Challenge:

    • Aliquot 50-100 µL of the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.[11]

    • Place the tubes in a thermal cycler programmed to heat each set of tubes to a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3-8 minutes.[9][12] Immediately after heating, cool the samples to room temperature for 3 minutes.[9][12]

    • Causality: The temperature gradient is essential to identify the specific melting point of the target protein and to observe a ligand-induced shift. The brief cooling step helps to standardize the samples before lysis.

  • Lysis and Fractionation:

    • Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12] This disrupts the cell membranes without using harsh detergents that could resolubilize aggregated proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.[11][12] This step is critical to pellet the heat-denatured, aggregated proteins and other cellular debris.

    • Causality: The separation of soluble and insoluble fractions is the core of the assay. The supernatant contains the proteins that remained stable and soluble after the heat challenge.

  • Detection via Western Blot:

    • Carefully collect the supernatant from each tube. This fraction contains the soluble proteins to be analyzed.

    • Determine the protein concentration of each supernatant sample.

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel, followed by transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • After washing, incubate with a suitable secondary antibody and detect using a chemiluminescence imager.

    • Causality: Western blotting provides specific detection and semi-quantitative measurement of the target protein within the complex mixture of the cell lysate.[13]

  • Data Analysis:

    • Quantify the band intensities for each lane.

    • For each treatment group (Vehicle and Compound), normalize the band intensities to the lowest temperature point (e.g., 40°C), which is set to 100%.[11]

    • Plot the relative band intensity against temperature for both groups to generate melting curves.

    • A rightward shift of the curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms target engagement. The difference in the temperature at which 50% of the protein has aggregated (Tagg) is the thermal shift (ΔTagg).

Alternative Methodologies for Target Engagement

While CETSA is a powerful tool, it is not the only method available. A variety of assays exist, each with unique principles and applications.[1] For this guide, we will compare CETSA with Drug Affinity Responsive Target Stability (DARTS) , another label-free method that works in cell lysates.

Principle of DARTS: DARTS operates on the principle that ligand binding can alter a protein's conformation, making it more or less susceptible to proteolytic degradation.[14] In a typical DARTS experiment, cell lysate is incubated with the compound of interest and then subjected to limited digestion by a protease (e.g., pronase). If the compound binds to its target, it can shield the protease cleavage sites, protecting the protein from degradation. This protection is then visualized as a stronger band on a Western blot compared to the vehicle-treated control.[14]

Visualizing the DARTS Workflow

DARTS_Workflow cluster_prep Phase 1: Lysate Preparation & Treatment cluster_digest Phase 2: Limited Proteolysis cluster_analysis Phase 3: Detection & Analysis start Prepare Cell Lysate treat Incubate lysate with 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one or Vehicle (DMSO) start->treat protease Add Protease (e.g., Pronase) to both samples treat->protease incubate Incubate for a defined time at room temperature protease->incubate stop_rxn Stop digestion with protease inhibitor or heat incubate->stop_rxn detect Analyze Protein Levels via Western Blot stop_rxn->detect analyze Compare band intensity. Increased intensity in treated sample indicates protection and binding. detect->analyze

Caption: DARTS workflow from lysate treatment to data analysis.

Comparative Analysis: CETSA vs. DARTS

Choosing the right target engagement assay depends on the specific research question, the nature of the target protein, and available resources.[14] Both CETSA and DARTS offer the significant advantage of being label-free, but they rely on different biophysical principles.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Core Principle Ligand-induced increase in protein thermal stability.[7][9]Ligand-induced conformational change protecting from proteolysis.[14]
Sample Type Intact cells, cell lysates, tissues.[6][7]Primarily cell lysates, purified proteins, tissue extracts.[14]
Key Advantage Measures engagement in a live-cell context, reflecting physiological conditions including cell permeability.[7][10]Does not require the protein's thermal stability to be altered by ligand binding; useful for targets with minimal thermal shifts.[14]
Primary Readout Thermal shift (ΔTagg) in a melting curve or dose-response at a fixed temperature (ITDR).[9][10]Increased protein band intensity on a Western blot in the presence of the compound.[14]
Throughput Western blot-based is low-throughput.[13][15] High-throughput formats (e.g., AlphaLISA, SplitLuc) are available but may require specific reagents or protein tagging.[15][16][17]Generally low-throughput, reliant on Western blotting.[14]
Limitations Relies on the assumption that ligand binding always stabilizes the protein (destabilization can also occur). Not all proteins show a detectable thermal shift.Requires careful optimization of protease concentration and digestion time to avoid non-specific degradation.[14]
Equipment Thermal cycler, centrifuge, standard Western blot equipment.[10]Standard biochemistry lab equipment (no thermal cycler needed).
Best Suited For Validating on-target effects in a cellular environment; SAR studies (especially ITDR-CETSA); assessing cell permeability.[6][10]Early-stage validation of direct binding; targets that are difficult to maintain in living cells; confirming hits when CETSA shows no shift.[14]

Conclusion and Future Directions

For confirming the intracellular target engagement of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one , the Cellular Thermal Shift Assay provides a robust and physiologically relevant method. Its ability to be performed in intact cells makes it an invaluable tool for demonstrating that a compound not only binds its target but does so within the complex milieu of the cell. The classic Western blot-based approach is accessible to most labs and provides clear, unambiguous evidence of a thermal shift.[10][13]

However, no single assay is a panacea. In cases where CETSA does not yield a discernible thermal shift, alternative methods like DARTS provide an orthogonal approach to validating a direct drug-target interaction.[14] For broader applications, such as identifying unknown targets (target deconvolution) or off-targets, coupling CETSA with mass spectrometry (MS-CETSA or Thermal Proteome Profiling) offers a powerful, unbiased, proteome-wide view of compound interactions.[17][18]

Ultimately, the strategic application of these assays is critical. By carefully selecting the appropriate method based on the project's stage and specific scientific questions, researchers can generate high-quality, actionable data to drive drug discovery projects forward with greater confidence.[2]

References

  • Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. Available at: [Link]

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  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Tyni, J., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Chatterjee, D., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of the workflows in CETSA. Available at: [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

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  • Wang, Y., et al. (2022). Discovery of 2H-benzo[b][18][19]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the characterization of novel chemical entities demands a rigorous and systematic approach to elucidate their biological activity and potential therapeutic applications. This guide provides an in-depth technical overview of a cross-screening strategy for 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, a compound belonging to the benzoxazinone class. While the specific biological profile of this molecule is not extensively documented, the broader family of benzoxazinone derivatives has been reported to exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] Furthermore, the presence of a nitro group suggests the potential for bioreductive activation and unique interactions with biological systems.[4][5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It will detail a logical workflow for assessing the inhibitory potential of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one against a panel of rationally selected, related biological targets. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the reported activity of benzoxazinone derivatives against tyrosine kinases[1], a logical starting point for our investigation is a member of this enzyme family. We have selected Abelson murine leukemia viral oncogene homolog 1 (ABL1) , a non-receptor tyrosine kinase implicated in chronic myeloid leukemia, as our primary target.

To build a comprehensive profile of selectivity and potential off-target effects, we will cross-screen our compound against a panel of related targets. This panel includes:

  • Mitogen-activated protein kinase 1 (MAPK1/ERK2): A key serine/threonine kinase involved in a wide range of cellular processes, including proliferation and differentiation. Comparing activity against ABL1 (a tyrosine kinase) and ERK2 will provide initial insights into kinase selectivity.

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These mitochondrial enzymes are involved in the metabolism of neurotransmitters and are targets for antidepressants and neuroprotective agents.[8][9][10] The structural similarity of the benzoxazinone core to known MAO inhibitors warrants this investigation.

  • General Cytotoxicity Assessment: To contextualize any observed enzyme inhibition, it is crucial to assess the compound's overall effect on cell viability. This helps to distinguish between specific enzyme inhibition and non-specific cytotoxic effects.

Below is a diagram illustrating the proposed cross-screening workflow.

Cross-Screening Workflow cluster_screening In Vitro Screening Cascade Compound 2,2-Dimethyl-6-nitro-2H- benzo[b]oxazin-3(4H)-one Primary_Target Primary Target Screen (ABL1 Kinase Assay) Compound->Primary_Target Initial Screen Related_Targets Related Target Screens (ERK2, MAO-A, MAO-B) Primary_Target->Related_Targets Assess Selectivity Cell_Based_Assay Cell Viability Assay (MTT/XTT) Related_Targets->Cell_Based_Assay Contextualize Activity Data_Analysis Data Analysis & Selectivity Profiling Cell_Based_Assay->Data_Analysis

Caption: A streamlined workflow for the cross-screening of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the proposed screening assays. These protocols are designed to be robust and adaptable, with an emphasis on generating high-quality, reproducible data.

Kinase Inhibition Assay: ADP-Glo™ Luminescent Assay

The ADP-Glo™ Kinase Assay is a versatile platform for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11] This method is well-suited for high-throughput screening and profiling of kinase inhibitors.[12][13]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Start: Kinase Reaction (Kinase, Substrate, ATP, Compound) Step1 Step 1: Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) Start->Step1 Incubate Step2 Step 2: Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Step1->Step2 Incubate End End: Measure Luminescence Step2->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO. Create a serial dilution series in assay buffer to achieve final desired concentrations.

  • Kinase Reaction Setup (96-well plate):

    • Add 5 µL of the test compound or vehicle control to each well.

    • Add 10 µL of a mixture containing the kinase (ABL1 or ERK2) and its respective substrate in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay: Fluorometric Screening

This assay provides a convenient method to screen for MAO inhibitors by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[8][9][10]

Principle: MAO enzymes react with a substrate (p-tyramine for both MAO-A and MAO-B) to produce H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a fluorescent product. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the MAO activity.

Procedure:

  • Reagent Preparation: Prepare working solutions of MAO-A or MAO-B enzyme, the substrate, and the fluorescent probe as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK136 or similar).

  • Assay Setup (96-well black plate):

    • Add 50 µL of the reaction mix (containing the probe and HRP) to each well.

    • Add 20 µL of the test compound or vehicle control.

    • Add 10 µL of the MAO-A or MAO-B enzyme solution.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Reaction Initiation: Add 20 µL of the substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Data Analysis: Determine the percent inhibition and calculate the IC50 values as described for the kinase assay.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[15] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., K562 for ABL1 relevance) in a 96-well plate at an optimized density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[17]

  • Incubation: Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[16][18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The results of the cross-screening assays should be summarized in a clear and comparative format to facilitate the assessment of the compound's potency and selectivity.

Table 1: Hypothetical Inhibitory Activity of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one

TargetAssay TypeIC50 / GI50 (µM)
ABL1 KinaseADP-Glo™5.2
ERK2 KinaseADP-Glo™> 50
MAO-AFluorometric12.8
MAO-BFluorometric25.4
K562 Cell ViabilityMTT Assay8.9

Interpretation of Hypothetical Data:

The hypothetical data presented in Table 1 suggest that 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one exhibits moderate inhibitory activity against ABL1 kinase. The significantly higher IC50 value for ERK2 (> 50 µM) indicates a degree of selectivity for the tyrosine kinase ABL1 over the serine/threonine kinase ERK2. The compound also shows some activity against both MAO-A and MAO-B, with slightly greater potency towards MAO-A. The GI50 value in the K562 cell line is in a similar range to the ABL1 IC50, suggesting that the observed cytotoxicity may be, at least in part, due to the inhibition of ABL1 kinase, upon which these cells are dependent.

Concluding Remarks

This guide has outlined a comprehensive, hypothesis-driven approach for the initial characterization of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. By employing a cross-screening strategy against rationally selected, related targets, researchers can efficiently gather crucial data on the compound's potency, selectivity, and cellular effects. The detailed protocols provided for kinase, monoamine oxidase, and cell viability assays serve as a robust starting point for these investigations. The insights gained from such a screening cascade are invaluable for guiding further lead optimization efforts and elucidating the therapeutic potential of novel chemical entities in the drug discovery pipeline.

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A Head-to-Head Comparison of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one with Commercially Available Nitroaromatics: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitroaromatic compounds represent a cornerstone in the development of therapeutics for infectious diseases and oncology, largely owing to their mechanism of action, which involves bioreductive activation under hypoxic conditions. This guide provides a comprehensive head-to-head comparison of a novel benzoxazinone derivative, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, with established nitroaromatic drugs: Metronidazole, Nifurtimox, and Benznidazole. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of new chemical entities within this class. The comparison is supported by illustrative experimental data and detailed protocols for key assays, including cytotoxicity, genotoxicity, and mechanism of action studies.

Introduction: The Significance of the Nitroaromatic Pharmacophore

The nitro (–NO2) group, despite being a structural alert for potential toxicity, is a critical pharmacophore in several FDA-approved drugs.[1] Its strong electron-withdrawing nature and potential for bioreductive activation make it a powerful tool in medicinal chemistry.[2] This activation, typically carried out by nitroreductase enzymes present in anaerobic bacteria, protozoa, and hypoxic tumor cells, converts the parent compound into cytotoxic metabolites that can induce DNA damage and oxidative stress.[3][4] This targeted activation provides a therapeutic window, enhancing efficacy in the target cells while minimizing systemic toxicity.

2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one is a novel compound that combines the well-established nitroaromatic moiety with a benzoxazinone scaffold. Benzoxazinone derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[5][6] This guide aims to provide a comparative analysis of this novel compound against clinically relevant nitroaromatics to assess its potential as a new therapeutic agent.

Comparative Analysis: Physicochemical and Biological Properties

A direct comparison of key parameters is essential for the initial evaluation of a new drug candidate. The following table summarizes the physicochemical properties and illustrative biological data for 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one and the selected comparator drugs. Note: The data for the title compound is hypothetical and based on the expected properties of a molecule with its structure, serving as a template for evaluation.

Property2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-oneMetronidazoleNifurtimoxBenznidazole
Molecular Weight 222.20 g/mol 171.15 g/mol 287.29 g/mol 260.25 g/mol
LogP (calculated) 1.8-0.020.41.2
Primary Indication Hypothetical: Anticancer, AntimicrobialAntiprotozoal, Antibacterial[7]Antiprotozoal (Chagas disease, Sleeping sickness)[8]Antiprotozoal (Chagas disease)[9]
Mechanism of Action Hypothetical: Nitroreduction, DNA damageNitroreduction, DNA strand breakage[]Nitroreduction, Oxidative stress, DNA damage[1][8]Nitroreduction, DNA damage[9]
Illustrative IC50 (Hypoxic HeLa cells) 15 µM>100 µM25 µM50 µM[9]
Illustrative IC50 (Normoxic HeLa cells) >100 µM>100 µM>100 µM>500 µM[9]
Genotoxicity (Ames Test) Hypothetical: Positive in nitroreductase-proficient strainsPositive in nitroreductase-proficient strainsPositive in nitroreductase-proficient strainsPositive in nitroreductase-proficient strains

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key comparative assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11][12]

Protocol:

  • Cell Seeding: Plate human cervical cancer (HeLa) cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, Metronidazole, Nifurtimox, Benznidazole) in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium.

  • Incubation: Incubate the plates for 48 hours under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed HeLa cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of compounds B->C D Incubate for 48h (Normoxic & Hypoxic) C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Ames_Test_Logic Start Perform Ames Test NTR_Proficient Nitroreductase-Proficient Strain (e.g., TA98) Start->NTR_Proficient NTR_Deficient Nitroreductase-Deficient Strain Start->NTR_Deficient Result_Proficient Increased Revertants? NTR_Proficient->Result_Proficient Result_Deficient Increased Revertants? NTR_Deficient->Result_Deficient Conclusion1 Mutagenicity is dependent on nitroreduction Result_Proficient->Conclusion1 Yes Conclusion3 Compound is not mutagenic under these conditions Result_Proficient->Conclusion3 No Result_Deficient->Conclusion1 No Conclusion2 Mutagenicity is independent of nitroreduction Result_Deficient->Conclusion2 Yes

Caption: Decision tree for interpreting the results of the Ames test with nitroaromatic compounds.

Mechanism of Action: Nitroreductase Activity Assay

This assay quantifies the activity of nitroreductase enzymes, which are crucial for the activation of nitroaromatic compounds. [13][14] Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of purified bacterial nitroreductase and a suitable substrate (e.g., a luciferin-based probe that becomes luminescent upon reduction). [15]2. Compound Incubation: Incubate the enzyme with the test compounds at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding NADPH as a cofactor.

  • Luminescence Measurement: Measure the luminescence signal over time using a luminometer.

  • Data Analysis: A decrease in the luminescence signal indicates inhibition of nitroreductase activity by the test compound.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for nitroaromatic compounds involves their reduction by nitroreductase enzymes to form reactive nitroso and hydroxylamine intermediates. These intermediates can then lead to cellular damage through two main pathways: DNA adduction and the generation of reactive oxygen species (ROS).

Nitroaromatic_MoA Compound Nitroaromatic Compound (R-NO2) NTR Nitroreductase (NTR) Compound->NTR Enzymatic Reduction Radical Nitro Radical Anion (R-NO2•-) NTR->Radical Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso ROS Reactive Oxygen Species (ROS) Radical->ROS Reaction with O2 Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine DNA_Damage DNA Adducts & Strand Breaks Hydroxylamine->DNA_Damage Electrophilic Attack Cell_Death Cell Death DNA_Damage->Cell_Death ROS->Cell_Death

Caption: Generalized mechanism of action for nitroaromatic compounds.

Structure-Activity Relationship (SAR)

The biological activity of nitroaromatic compounds is significantly influenced by their chemical structure. [16][17]For the benzoxazinone series, key structural modifications can impact potency and selectivity:

  • Position of the Nitro Group: The position of the nitro group on the benzene ring affects the reduction potential of the compound and its interaction with the active site of nitroreductase.

  • Substituents on the Benzoxazinone Core: The addition of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, influencing its ability to accept electrons and undergo reduction. The dimethyl substitution at the 2-position of the title compound may enhance its metabolic stability.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and reach its intracellular target.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one against established nitroaromatic drugs. Based on its structural features, it is hypothesized that this novel compound will exhibit hypoxia-selective cytotoxicity and a mechanism of action dependent on nitroreduction. The provided experimental protocols offer a standardized approach to validate these hypotheses. Further studies should focus on in vivo efficacy in animal models of infectious disease or cancer, as well as a comprehensive toxicological profiling to determine its therapeutic index. The exploration of structure-activity relationships within the nitrobenzoxazinone class holds promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

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Independent Verification of the Biological Activity of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzoxazinone Derivative

The benzoxazinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] Derivatives of this core structure have been reported to exhibit anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties.[1][2][4] This guide focuses on the independent verification of the biological activity of a specific, lesser-studied derivative, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. Given the established anti-inflammatory potential of the broader benzoxazinone class, this investigation will primarily explore the anti-inflammatory capacity of this novel compound.[3][5][6]

This document provides a framework for the rigorous evaluation of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one, presenting a series of self-validating experimental protocols. The objective is to offer researchers, scientists, and drug development professionals a comprehensive, data-driven comparison of this compound's performance against a known anti-inflammatory agent. The causality behind each experimental choice is elucidated to ensure technical accuracy and reproducibility.

Comparative Analysis of Anti-inflammatory Activity

To objectively assess the anti-inflammatory potential of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one (referred to herein as Compound X), a well-established in vitro model of inflammation was employed. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages serve as a robust and widely accepted system for screening anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and the activation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).

Dexamethasone, a potent corticosteroid with well-characterized anti-inflammatory effects, was selected as the positive control for this study. A vehicle control (0.1% DMSO) was used as the negative control.

Quantitative Data Summary

The following table summarizes the hypothetical experimental data comparing the effects of Compound X and Dexamethasone on cell viability, nitric oxide production, and NF-κB activation in LPS-stimulated RAW 264.7 macrophages.

Treatment Concentration (µM) Cell Viability (% of Control) Nitric Oxide (NO) Production (% of LPS Control) p-p65/p65 Ratio (Fold Change vs. LPS Control)
Vehicle Control (0.1% DMSO) -100 ± 4.28.5 ± 1.50.1 ± 0.02
LPS (1 µg/mL) -98 ± 3.51001.0
Compound X + LPS 197 ± 4.185.2 ± 5.30.82 ± 0.07
1095 ± 3.945.7 ± 3.80.41 ± 0.05
5093 ± 4.522.1 ± 2.90.18 ± 0.03
Dexamethasone + LPS (Positive Control) 1099 ± 3.235.4 ± 3.10.35 ± 0.04

Experimental Protocols

Cell Viability Assay (MTT Assay)

Rationale: It is crucial to ascertain that any observed reduction in inflammatory markers is not a result of cytotoxicity.[7] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of Compound X (1, 10, 50 µM), Dexamethasone (10 µM), or vehicle (0.1% DMSO) for 1 hour.

  • Subsequently, add LPS (1 µg/mL) to the appropriate wells and incubate for a further 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: Nitric oxide is a key pro-inflammatory mediator produced by activated macrophages. The Griess assay is a simple and sensitive method for detecting nitrite, a stable and nonvolatile breakdown product of NO.[11][12][13]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample in a new 96-well plate.[14]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.[14]

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[11] A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.

Western Blot Analysis of NF-κB p65 Phosphorylation

Rationale: The NF-κB signaling pathway is a central regulator of inflammation.[15] Upon activation by stimuli like LPS, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus to induce the expression of pro-inflammatory genes.[16][17] Western blotting allows for the quantification of the phosphorylated (active) form of p65 relative to the total p65 protein.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with Compound X (1, 10, 50 µM), Dexamethasone (10 µM), or vehicle for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate 40 µg of total protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65 and total p65 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the ratio of phosphorylated p65 to total p65.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Seed RAW 264.7 Macrophages B Pre-treat with Compound X, Dexamethasone, or Vehicle A->B C Stimulate with LPS B->C D MTT Assay (Cell Viability) C->D 24h (MTT, Griess) 30min (Western) E Griess Assay (NO Production) C->E 24h (MTT, Griess) 30min (Western) F Western Blot (NF-κB Activation) C->F 24h (MTT, Griess) 30min (Western) G Measure Absorbance (570 nm) D->G H Measure Absorbance (540 nm) E->H I Densitometry F->I J Comparative Analysis G->J H->J I->J

Caption: Workflow for the in vitro anti-inflammatory evaluation.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., iNOS -> NO) Nucleus->Genes CompoundX Compound X CompoundX->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway in macrophages.

Conclusion

This guide outlines a systematic and robust approach for the independent verification of the biological activity of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. The provided experimental protocols are designed to be self-validating and are grounded in established scientific principles. The hypothetical data presented suggests that "Compound X" exhibits dose-dependent anti-inflammatory activity by inhibiting nitric oxide production and suppressing the NF-κB signaling pathway in LPS-stimulated macrophages, without inducing significant cytotoxicity. This positions 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one

A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-6-nitro-2H-benzo[B][1][2]oxazin-3(4H)-one

This document provides a detailed protocol for the proper and safe disposal of 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one (CAS Number: 85160-84-5). As a valued member of the scientific community, your safety and the protection of our environment are paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the risks and the necessary precautions.

Hazard Characterization and Profile

2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one is a nitro-containing benzoxazinone derivative.[2][3][4][5][6] While specific reactivity and toxicology data for this exact compound are not extensively published, its structural motifs—a nitroaromatic system and a heterocyclic core—necessitate a cautious approach to its handling and disposal.

Key Hazard Considerations:

  • Nitroaromatic Compounds: This class of compounds can range from being simply combustible to potentially explosive, particularly di- and tri-nitro derivatives.[7][8] Although this compound is mono-nitrated, it should be treated with respect for potential thermal and shock sensitivity.

  • Combustible Solid: The compound is classified as a combustible solid, requiring that it be kept away from ignition sources.[9]

  • Health Hazards: It is known to cause skin and eye irritation, and may cause respiratory irritation.[10]

  • Environmental Hazards: It is classified as hazardous to the aquatic environment (Chronic, Category 2), indicating that it is toxic to aquatic life with long-lasting effects. Therefore, it must not be released into the environment.

Table 1: Chemical and Safety Profile

PropertyValueSource
CAS Number 85160-84-5
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.20 g/mol
Physical Form Solid
GHS Pictograms GHS09 (Hazardous to the aquatic environment)
Hazard Statements H411: Toxic to aquatic life with long lasting effects. May cause skin, eye, and respiratory irritation.[10]
Storage Class 11: Combustible Solids[9]

Regulatory Framework: Adherence to EPA Guidelines

The disposal of 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12] This "cradle-to-grave" system mandates the proper management of hazardous waste from its generation to its final disposal.[1] All generators of hazardous waste are responsible for its proper identification, management, and documented disposal through licensed facilities.[1] The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[11][13]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn to mitigate the risks of skin and eye irritation:[14]

  • Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN 166 or NIOSH standards).

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, consider additional protective clothing.

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be necessary. However, if dust is generated, a NIOSH-approved respirator should be used.

Disposal Workflow and Protocol

The following workflow provides a systematic approach to the disposal of this compound, from initial waste generation to final removal by a certified hazardous waste contractor.

DisposalWorkflowcluster_prepPreparation & Assessmentcluster_collectionWaste Collection & Segregationcluster_disposalDisposal PathAWaste Generation(Unused reagent, contaminated labware)BAssess Waste Type(Solid, solution, gross contamination)A->BCSelect Appropriate Waste Container(HDPE, clearly labeled)B->CDSegregate Waste Stream(Do NOT mix with other chemical waste)C->DELabel Container('Hazardous Waste', full chemical name, hazards)D->EFStore in Designated Satellite Accumulation AreaE->FGArrange for Pickup(Contact licensed hazardous waste disposal contractor)F->GHComplete Hazardous Waste ManifestG->HIFinal Disposal(Incineration or other approved method by contractor)H->I

Caption: Disposal Workflow for 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one.

Step-by-Step Disposal Procedure

This protocol is designed for small quantities of waste typically generated in a research laboratory setting.

  • Waste Identification and Segregation:

    • This compound is a hazardous chemical waste due to its nitro group and its classification as an environmental hazard.[7]

    • Crucially, do not mix this waste with other waste streams, especially acids, bases, or reactive chemicals.[15] Mixing can lead to unforeseen and dangerous reactions.

  • Waste Collection:

    • Solid Waste: Collect pure, unused 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) in a designated, robust, and sealable waste container. A high-density polyethylene (HDPE) container is suitable.

    • Contaminated Labware: Non-reusable contaminated labware (e.g., pipette tips, vials) should also be placed in this designated solid waste container.

    • Solutions: If the compound is in solution, it must be collected in a separate, clearly labeled liquid hazardous waste container. Do not pour solutions of this chemical down the drain under any circumstances due to its aquatic toxicity.[7]

  • Labeling:

    • The waste container must be clearly and securely labeled as soon as the first item of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one"

      • The associated hazards (e.g., "Combustible," "Irritant," "Environmental Hazard")

      • The date of accumulation.

  • Storage:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from heat, open flames, or sources of ignition.

    • Ensure the storage area has secondary containment to control any potential leaks.

  • Final Disposal:

    • Do not attempt to neutralize or chemically treat this waste in the laboratory. The reactivity of this specific nitro compound is not well-characterized, and in-lab treatment could be dangerous.[15]

    • The only approved method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

    • Follow your institution's procedures for requesting a hazardous waste pickup. You will be required to complete a hazardous waste manifest, which tracks the waste from your laboratory to the final disposal facility.[1]

Emergency Procedures: Spills and Exposure

In Case of a Small Spill (Solid):

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid generating dust.

  • Wipe the spill area with a damp cloth (using a solvent like ethanol or isopropanol if appropriate), and place the cloth in the hazardous waste container.

  • Wash the area with soap and water.

In Case of Skin Contact:

  • Immediately flush the affected skin with plenty of water for at least 15 minutes.

  • Remove contaminated clothing.

  • If irritation persists, seek medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment. Your diligence in the proper disposal of chemical waste is a cornerstone of responsible scientific research.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA)
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  • The Federal EPA Hazardous Waste Regulations Are Found Where?. (2024, November 23). CountyOffice.org.
  • Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i.
  • 2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4H)-one AldrichCPR. (n.d.). Sigma-Aldrich.

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk.
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  • 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, January 27). TCI Chemicals.
  • 2,2-dimethyl-6-nitro-3,4-dihydro-2H-benzo[b][1]oxazine. (n.d.). Vibrant Pharma Inc.

  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia Safety & Risk Services.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • 2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem.
  • Abstract for TOX-73. (2025, June 4).
  • 2,2-Dimethyl-6-nitro-2H-benzo[b][1]oxazin-3(4h)-one, 97% Purity, C10H10N2O4, 5 grams. (n.d.). LabAlley.

  • Safety Data Sheet. (2025, October 16). Thermo Fisher Scientific.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.).
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  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2025, October 16).
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PMC - PubMed Central.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PMC - NIH.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (n.d.). MDPI.
  • 2,3-Dimethyl-6-nitro-2H-indazole. (n.d.). Manasa Life Sciences.
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  • Benz[b]-1,4-oxazepine-4(5H)-thione, 2,3-dihydro-2,8-dimethyl-. (n.d.). PubChem.

Personal protective equipment for handling 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

A Researcher's Guide to the Safe Handling of 2,2-Dimethyl-6-nitro-2H-benzo[B][1][2]oxazin-3(4H)-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through comprehensive and practical guidance. This document outlines the potential hazards, necessary personal protective equipment (PPE), and detailed operational and disposal plans to ensure the safe handling of this compound.

Understanding the Hazards: A Proactive Approach to Safety

While specific toxicological data for 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one is limited, a thorough hazard assessment can be conducted by examining its structural components: a benzoxazine ring and an aromatic nitro group. This proactive approach allows for the implementation of robust safety protocols.

The primary known hazard is environmental, with the compound classified as toxic to aquatic life with long-lasting effects[2]. However, the presence of the nitroaromatic group suggests the potential for other significant health hazards. Aromatic nitro compounds are a class of chemicals known for their potential toxicity and, in some cases, explosive properties[3]. The thermal stability of nitro compounds can also be a concern, as they can decompose exothermically, a process that can be accelerated by the presence of impurities[4].

A safety data sheet for a structurally similar compound, 6-Nitro-4H-benzo[1]oxazin-3-one, indicates that it may cause skin irritation[5]. Therefore, it is prudent to assume that 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one may also have similar properties.

Key Potential Hazards:

  • Environmental: Toxic to aquatic life with long-lasting effects.

  • Health: Potential for skin, eye, and respiratory irritation. The long-term toxicological properties are unknown.

  • Reactivity: As a nitro-containing compound, it may have the potential for thermal decomposition and reactivity with other substances.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one. The following recommendations are based on the potential hazards identified.

PPE ComponentSpecifications and Rationale
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn at all times. Given the potential for skin irritation, ensure gloves are inspected for integrity before each use and changed immediately if contaminated.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations where there is a risk of splashing or aerosol generation.
Body Protection A laboratory coat is mandatory. For tasks with a higher risk of contamination, consider a chemically resistant apron over the lab coat.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors[6].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is essential to minimize risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly closed.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Experimental Work

All handling of 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one should be performed within a certified chemical fume hood.

  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to avoid the generation of airborne dust. Use appropriate tools (e.g., spatula, weigh paper) to handle the material.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Be mindful of potential exothermic reactions, especially when mixing with other chemicals. Monitor the reaction temperature as needed.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or if you feel it is unsafe to handle, evacuate the area and alert your safety officer.

  • Contain: For small, manageable spills, contain the material using an appropriate absorbent from your spill kit.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials into a sealed, labeled waste container.

  • Decontaminate: Thoroughly decontaminate the area of the spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: All waste containing 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one, including contaminated PPE and cleaning materials, must be collected in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal Method: The collected waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste. Never pour this chemical or its solutions down the drain.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one.

SafeHandlingWorkflowcluster_prepPreparationcluster_handlingHandling in Fume Hoodcluster_cleanupPost-Experimentcluster_disposalWaste ManagementstartStart: Receive ChemicalinspectInspect Containerstart->inspectstoreStore Appropriatelyinspect->storeppeDon PPEstore->ppeweighWeigh Compoundppe->weighdissolvePrepare Solutionweigh->dissolveexperimentConduct Experimentdissolve->experimentdecontaminateDecontaminate Work Areaexperiment->decontaminatespillSpill Occursexperiment->spilldoff_ppeDoff PPEdecontaminate->doff_ppewasteCollect Hazardous Wastedoff_ppe->wastedisposeDispose via EHSwaste->disposeendEnddispose->endspill_responseInitiate Spill Responsespill->spill_responseAssess & Containspill_response->decontaminate

Caption: Workflow for the safe handling of 2,2-Dimethyl-6-nitro-2H-benzo[B][1]oxazin-3(4H)-one.

References

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2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
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